molecular formula C30H56O7 B12752589 Tricaprylyl citrate CAS No. 76414-35-2

Tricaprylyl citrate

Cat. No.: B12752589
CAS No.: 76414-35-2
M. Wt: 528.8 g/mol
InChI Key: APVVRLGIFCYZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricaprylyl citrate is a useful research compound. Its molecular formula is C30H56O7 and its molecular weight is 528.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

76414-35-2

Molecular Formula

C30H56O7

Molecular Weight

528.8 g/mol

IUPAC Name

trioctyl 2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C30H56O7/c1-4-7-10-13-16-19-22-35-27(31)25-30(34,29(33)37-24-21-18-15-12-9-6-3)26-28(32)36-23-20-17-14-11-8-5-2/h34H,4-26H2,1-3H3

InChI Key

APVVRLGIFCYZHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCC)(C(=O)OCCCCCCCC)O

Origin of Product

United States

Foundational & Exploratory

The Synthesis of Tricaprylyl Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaprylyl citrate, a triester of citric acid and caprylyl alcohol (1-octanol), is a versatile compound with applications in the cosmetic, pharmaceutical, and polymer industries. Its properties as an emollient, plasticizer, and solvent make it a valuable ingredient in a variety of formulations. This technical guide provides an in-depth overview of the synthesis of this compound, focusing on the core chemical processes, experimental protocols, and quantitative data derived from the synthesis of structurally similar citrate esters.

Core Synthesis Process: Fischer-Speier Esterification

The primary method for synthesizing this compound is the direct esterification of citric acid with caprylyl alcohol, a classic example of a Fischer-Speier esterification reaction. This process involves reacting the carboxylic acid groups of citric acid with the hydroxyl groups of caprylyl alcohol in the presence of an acid catalyst to form the corresponding ester and water.

The overall chemical reaction is as follows:

Citric Acid + 3 Caprylyl Alcohol ⇌ this compound + 3 Water

To drive the reversible reaction towards the formation of the product, the water generated during the reaction is typically removed, often through azeotropic distillation.

Quantitative Data Summary

While specific quantitative data for the synthesis of this compound is not extensively published, data from the synthesis of structurally analogous citrate esters, such as trioctyl citrate and tributyl citrate, provide valuable benchmarks. The following table summarizes typical reaction parameters and outcomes.

ParameterValueNotes and References
Reactants Citric Acid, Caprylyl Alcohol (1-Octanol)The synthesis involves the esterification of the three carboxylic acid groups of citric acid with caprylyl alcohol.
Molar Ratio (Alcohol:Acid) 3.1:1 to 4.5:1An excess of the alcohol is typically used to drive the reaction to completion. A patent for a similar process suggests a molar ratio of up to 3.4 moles of alcohol per mole of citric acid[1]. Another process for tributyl citrate uses a molar ratio of 1:4.5[2].
Catalyst p-Toluenesulfonic acid (PTSA), Sulfuric acid, Naphthalenesulfonic acid methylalAcid catalysts are essential to achieve reasonable reaction rates[3][4][5]. A patent for trioctyl citrate synthesis utilizes naphthalenesulfonic acid methylal[6].
Catalyst Concentration 0.1% to 2.0% of total reactant weightThe amount of catalyst can influence reaction time and yield[6]. For other citrate esters, catalyst concentrations of 0.01% to 1.0% by weight have been reported[1].
Reaction Temperature 110°C to 140°CThe reaction is typically carried out at elevated temperatures to increase the reaction rate and facilitate water removal[1].
Reaction Time Approximately 4 hoursReaction time can vary depending on the catalyst, temperature, and efficiency of water removal[6].
Yield 97.5% to 99.6% (for Trioctyl Citrate)High yields are achievable with optimized reaction conditions. This data is based on the synthesis of trioctyl citrate, which is structurally very similar to this compound[6].
Purity >99.5% (for Trioctyl Citrate)High purity can be achieved through a multi-step purification process[7].

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on established methods for similar citrate esters.

Esterification Reaction
  • Reactor Setup: A reaction vessel equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a Dean-Stark apparatus for water removal is assembled.

  • Charging Reactants: Citric acid and caprylyl alcohol are charged into the reactor in a molar ratio of approximately 1:3.3 to 1:4.5. A water-immiscible solvent that forms an azeotrope with water, such as toluene or cyclohexane, can be added to facilitate water removal[1].

  • Catalyst Addition: The acid catalyst (e.g., p-toluenesulfonic acid, 0.1-2.0% by weight of the reactants) is added to the mixture[1][6].

  • Reaction: The mixture is heated to a temperature between 110°C and 140°C with continuous stirring[1]. The water produced during the esterification is collected in the Dean-Stark trap.

  • Monitoring: The reaction progress can be monitored by measuring the amount of water collected or by periodically analyzing the acid value of the reaction mixture. The reaction is considered complete when the theoretical amount of water has been collected or the acid value stabilizes at a low level.

Purification of this compound
  • Catalyst Neutralization: After the reaction is complete, the mixture is cooled. The acidic catalyst is neutralized by washing the organic phase with an aqueous solution of a weak base, such as 5-15% sodium carbonate solution, until the aqueous layer is basic[8].

  • Washing: The organic phase is then washed several times with water to remove any remaining base, salts, and other water-soluble impurities.

  • Solvent and Excess Alcohol Removal: The organic phase is subjected to distillation to remove the azeotropic solvent and any unreacted caprylyl alcohol. This is often performed under reduced pressure to avoid thermal degradation of the product.

  • Decolorization (Optional): If the product is colored, it can be treated with activated carbon to remove color impurities.

  • Final Distillation/Filtration: A final vacuum distillation or filtration can be performed to obtain the high-purity this compound[7].

Visualizations

Chemical Reaction Pathway

G Figure 1: Fischer Esterification of Citric Acid cluster_reactants Reactants cluster_products Products citric_acid Citric Acid (C₆H₈O₇) tricaprylyl_citrate This compound (C₃₀H₅₆O₇) citric_acid->tricaprylyl_citrate caprylyl_alcohol Caprylyl Alcohol (C₈H₁₈O) caprylyl_alcohol->tricaprylyl_citrate water Water (H₂O) tricaprylyl_citrate->water + 3 H₂O catalyst Acid Catalyst (e.g., PTSA) catalyst->citric_acid protonates carbonyl heat Heat heat->caprylyl_alcohol

Caption: Fischer Esterification of Citric Acid

Experimental Workflow

G Figure 2: Experimental Workflow for this compound Synthesis start Start esterification Esterification Reaction (Citric Acid + Caprylyl Alcohol + Catalyst) start->esterification water_removal Continuous Water Removal (Azeotropic Distillation) esterification->water_removal neutralization Neutralization (Wash with Na₂CO₃ solution) esterification->neutralization Crude Product water_removal->esterification Recycle Solvent washing Washing (Wash with Water) neutralization->washing distillation Distillation (Remove Solvent & Excess Alcohol) washing->distillation decolorization Decolorization (Optional) (with Activated Carbon) distillation->decolorization final_purification Final Purification (Vacuum Distillation/Filtration) decolorization->final_purification end High-Purity This compound final_purification->end

Caption: Experimental Workflow for this compound Synthesis

References

Chemical structure and properties of Tricaprylyl citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricaprylyl citrate, a triester of citric acid and caprylyl alcohol, is a versatile compound with significant applications in the cosmetic, pharmaceutical, and food industries. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and analytical methodologies. The information presented is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key procedures.

Chemical Structure and Identification

This compound, also known as trioctyl citrate, is chemically designated as trioctyl 2-hydroxypropane-1,2,3-tricarboxylate. It is formed through the esterification of one molecule of citric acid with three molecules of caprylyl alcohol (1-octanol).

Chemical Structure:

Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name trioctyl 2-hydroxypropane-1,2,3-tricarboxylate[1]
Synonyms Trioctyl citrate, Tri-n-octyl citrate, Bernel ester TCC[1]
CAS Number 76414-35-2[1]
Molecular Formula C₃₀H₅₆O₇[1]
Molecular Weight 528.76 g/mol [2]

Physicochemical Properties

This compound is a colorless, oily liquid at room temperature. It is characterized by its low volatility and good compatibility with a range of polymers.

Table 2: Physical and Chemical Properties

PropertyValueSource
Appearance Colorless liquid[2]
Solubility in Water Insoluble[2]
Stability Stable under normal conditions; hydrolyzes under strong acid or alkali
Primary Functions Emollient, Skin Conditioning Agent, Plasticizer[2]

Note: Specific values for boiling point, melting point, and density are not consistently reported in publicly available literature and should be determined experimentally for specific applications.

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of citric acid with n-octanol (caprylyl alcohol). The reaction is typically catalyzed by an acid catalyst, and the removal of water drives the equilibrium towards the formation of the triester.

Experimental Protocol: Acid-Catalyzed Esterification[3]

This protocol is based on the methodology described in patent CN101245008A for the synthesis of trioctyl citrate.

Materials:

  • Citric acid (0.1 mol)

  • n-octanol (0.45 mol)

  • Toluene (10 ml, as a water-carrying agent)

  • Naphthalenesulfonic acid methylal (0.3 g, as a catalyst)

  • Sodium bicarbonate solution (5-10% w/v)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Activated Carbon

Equipment:

  • 100 mL three-necked flask

  • Electromagnetic stirrer

  • Thermometer

  • Reflux condenser

  • Water separator (Dean-Stark apparatus)

  • Heating mantle

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Combine citric acid (0.1 mol), n-octanol (0.45 mol), and toluene (10 ml) in the three-necked flask equipped with a stirrer, thermometer, reflux condenser, and water separator.

  • Heat the mixture with stirring until the citric acid is completely dissolved.

  • Add the naphthalenesulfonic acid methylal catalyst (0.3 g) to the reaction mixture.

  • Heat the mixture to reflux and continue stirring. Water generated from the reaction will be collected in the water separator.

  • Monitor the reaction until no more water is collected in the separator (approximately 4 hours).

  • Cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Wash the filtrate with a 5-10% sodium bicarbonate solution in a separatory funnel until the aqueous layer is neutral.

  • Separate the organic phase and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Add activated carbon for decolorization and stir.

  • Filter the mixture to remove the activated carbon.

  • Remove the toluene and any excess n-octanol under reduced pressure using a rotary evaporator to obtain the final product, this compound.

Logical Workflow for this compound Synthesis:

G reactants Reactants: Citric Acid n-Octanol Toluene dissolution Dissolution (Heating & Stirring) reactants->dissolution catalyst Catalyst Addition: Naphthalenesulfonic acid methylal dissolution->catalyst reflux Reflux & Water Removal (Dean-Stark) catalyst->reflux filtration1 Catalyst Removal (Filtration) reflux->filtration1 washing Neutralization Washing (NaHCO₃ solution) filtration1->washing drying Drying (Anhydrous MgSO₄) washing->drying filtration2 Drying Agent Removal (Filtration) drying->filtration2 decolorization Decolorization (Activated Carbon) filtration2->decolorization filtration3 Carbon Removal (Filtration) decolorization->filtration3 evaporation Solvent Removal (Rotary Evaporation) filtration3->evaporation product Final Product: This compound evaporation->product

Figure 2: Synthesis Workflow for this compound.

Analytical Methodologies

The analysis of this compound in various matrices, such as cosmetic formulations, typically involves chromatographic techniques to ensure its identity, purity, and concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Hypothetical GC-MS Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Final hold: 10 minutes at 300 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable organic solvent (e.g., ethyl acetate or hexane).

    • Filter the solution through a 0.45 µm syringe filter into a GC vial.

    • Inject a 1 µL aliquot into the GC-MS system.

Logical Flow for GC-MS Analysis:

G sample_prep Sample Preparation (Dissolution & Filtration) injection Injection into GC sample_prep->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Ionization (EI) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis (Identification & Quantification) detection->data_analysis

Figure 3: GC-MS Analysis Workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed for the analysis of this compound, particularly for its quantification in non-volatile matrices.

Hypothetical HPLC Experimental Protocol:

  • Instrumentation: HPLC system with a UV or an Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Gradient: Start with 70% acetonitrile, increase to 100% over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector:

    • UV: 210 nm (if chromophores are present or derivatization is used).

    • ELSD: Nebulizer temperature 40 °C, Evaporator temperature 60 °C, Gas flow 1.5 L/min.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve in a suitable solvent compatible with the mobile phase (e.g., acetonitrile or isopropanol).

    • Filter through a 0.45 µm syringe filter into an HPLC vial.

    • Inject a 10 µL aliquot into the HPLC system.

Applications

This compound is primarily utilized in the following sectors:

  • Cosmetics and Personal Care: It functions as an emollient and skin-conditioning agent in a wide range of products, including lotions, creams, and color cosmetics. Its ability to form a non-occlusive film on the skin helps to reduce water loss and maintain skin hydration.

  • Pharmaceuticals: It can be used as a non-toxic plasticizer for polymer coatings in oral dosage forms.

  • Food Industry: As a "green" plasticizer, it finds use in food packaging materials.[3]

Safety and Regulatory Information

This compound is generally considered to be a safe ingredient for its intended uses in cosmetics and personal care products. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of citric acid and its esters and concluded them to be safe under the current conditions of use in cosmetics.

Conclusion

This compound is a well-characterized compound with established applications, particularly in the cosmetics industry. This guide has provided a detailed overview of its chemical properties, a robust synthesis protocol, and foundational analytical methodologies. For specific applications, further optimization and validation of the provided experimental protocols are recommended to meet the requirements of researchers, scientists, and drug development professionals.

References

The In-Depth Mechanism of Tricaprylyl Citrate as a Skin Emollient: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emollients are fundamental components in dermatological and cosmetic formulations, designed to impart softness, smoothness, and hydration to the skin. Their primary role is to fortify the skin's barrier function, primarily residing in the stratum corneum. Tricaprylyl citrate, a triester of citric acid and caprylyl alcohol, is a non-occlusive emollient valued for its sensory characteristics and skin-conditioning properties. This technical guide elucidates the mechanism of action of this compound, detailing its physicochemical interactions with the stratum corneum. It provides an overview of the quantitative methods used to assess its efficacy and outlines the corresponding experimental protocols. Through a combination of detailed explanations, data representation, and process visualizations, this document serves as a comprehensive resource for professionals in skin science and formulation development.

Introduction: The Stratum Corneum and the Role of Emollients

The outermost layer of the epidermis, the stratum corneum (SC), is the principal barrier against excessive transepidermal water loss (TEWL) and the ingress of external aggressors.[1] This barrier is often conceptualized as a "bricks and mortar" model, where the "bricks" are the protein-rich, anucleated corneocytes, and the "mortar" is a complex, lamellar matrix of lipids.[1] This lipid matrix is predominantly composed of ceramides (~50%), cholesterol (~25%), and free fatty acids (~15%).[1] The integrity and composition of this lipid matrix are paramount for maintaining skin hydration and overall homeostasis.

Disruption of the SC barrier leads to increased TEWL, resulting in dry, flaky, and sometimes irritated skin. Emollients are lipophilic substances that help to repair and maintain the barrier function. They act primarily by forming a thin, protective film on the skin's surface and by integrating into the superficial layers of the SC.

This compound (C₃₀H₅₆O₇) is an ester that functions as a skin-conditioning agent and emollient.[2][3] Unlike heavy, occlusive emollients like petrolatum, this compound is favored for its lighter feel and good spreading properties, making it suitable for a wide range of cosmetic and dermatological products.[4]

Physicochemical Properties and Structure-Function Relationship

This compound is a relatively large, flexible molecule. Its structure, featuring a central citrate core with three C8 caprylyl chains, dictates its functional properties.

  • Ester Linkages: The ester groups provide polarity to the molecule, influencing its interaction with the lipids of the stratum corneum and its spreading characteristics.

  • Alkyl Chains: The three caprylyl (octyl) chains are non-polar and lipophilic, allowing the molecule to readily associate with the lipid components of the SC. The branched nature of the molecule contributes to its liquid state at room temperature and its relatively non-greasy feel compared to linear long-chain esters.

  • Molecular Weight: With a molecular weight of 528.76 g/mol , it is a substantive molecule that resides primarily on the surface and in the upper layers of the stratum corneum rather than deeply penetrating the skin.

The relationship between the chemical structure of an emollient and its key physical properties, which in turn determine its sensory profile and efficacy, is a critical aspect of formulation science.

cluster_0 Chemical Structure cluster_1 Physicochemical Properties cluster_2 Functional & Sensory Attributes Structure This compound Central Citrate Core (Polar) + Three Caprylyl Chains (Non-Polar) Properties Properties Polarity Viscosity Molecular Weight Surface Tension Structure->Properties determines Attributes Attributes Spreading Occlusivity (Low) Substantivity Feel (Cushion, Glide) Properties->Attributes influences

Figure 1: Relationship between chemical structure and functional attributes.

Mechanism of Action

The primary mechanism of action for this compound as an emollient is biophysical, focusing on surface action and interaction with the upper layers of the stratum corneum.

  • Film Formation and Occlusion: Upon application, this compound spreads over the skin surface, forming a thin, semi-occlusive lipid film. This film increases the diffusion resistance for water, thereby reducing the rate of TEWL. While not as occlusive as petrolatum, this action helps to retain moisture within the SC, leading to increased hydration.[5]

  • Interstitial Filling: The molecule's size and flexibility allow it to fill the microscopic gaps and fissures between desquamating corneocytes at the surface of the SC. This creates a smoother surface topography, which is perceived as improved skin feel and softness. This "mortar" action also helps to restore the integrity of the barrier.

  • Lipid Intercalation: The lipophilic caprylyl chains can interact with and temporarily integrate into the lipid lamellae of the upper stratum corneum. This interaction can help to fluidize the lipid matrix, enhancing skin flexibility and softness without disrupting the fundamental barrier structure.[6]

cluster_1 Stratum Corneum cluster_2 Viable Epidermis TC Tricaprylyl Citrate Corneo1 Corneocyte TC->Corneo1 Fills Gaps Corneo2 Corneocyte TC->Corneo2 Smoothes Surface LipidMatrix Intercellular Lipid Matrix (Ceramides, Cholesterol, Fatty Acids) TC->LipidMatrix Interacts with Lipids Epidermis Deeper Epidermal Layers LipidMatrix->Epidermis Reduces TEWL

Figure 2: Interaction of this compound with the Stratum Corneum.

Quantitative Data and Performance Evaluation

While specific, publicly available quantitative data for this compound is limited, its performance can be understood in the context of other cosmetic esters. The following tables present typical physicochemical and sensory data for emollients, providing a comparative framework.

Table 1: Physicochemical Properties of Comparative Emollients

PropertyIsopropyl MyristateC12-15 Alkyl BenzoateThis compound Octyldodecanol
Viscosity (mPa·s at 20°C) ~5~18Data not available~55
Spreading Value (mm²/10 min) High (>1000)Medium-High (~800)Data not availableMedium (~600)
Refractive Index ~1.43~1.48Data not available~1.45
Polarity MediumHighMedium-HighLow

Note: The data for comparative emollients are illustrative and sourced from typical values in cosmetic science literature. Specific values for this compound are not publicly available and would require direct measurement.

Table 2: Sensory Profile of Comparative Emollients (Scale 1-10)

AttributeIsopropyl MyristateC12-15 Alkyl BenzoateThis compound Octyldodecanol
Ease of Spreading 98Data not available7
Absorbency 87Data not available6
Greasiness 43Data not available6
Tackiness 22Data not available3
Softness (After-feel) 78Data not available7

Note: Sensory data is highly dependent on the panel and protocol. The data presented is for illustrative comparative purposes.

Experimental Protocols

The evaluation of an emollient's efficacy involves a combination of in-vivo biophysical measurements and sensory analysis.

Protocol for In-Vivo Measurement of Skin Hydration and TEWL

Objective: To quantify the effect of this compound on stratum corneum hydration and transepidermal water loss.

Methodology:

  • Subject Recruitment: A panel of at least 20 healthy volunteers with self-perceived dry skin on their forearms is recruited. Subjects should refrain from using moisturizers on the test sites for at least 72 hours prior to the study.

  • Acclimatization: Subjects are acclimated in a temperature and humidity-controlled room (e.g., 21±1°C, 50±5% RH) for 30 minutes before any measurements are taken.

  • Baseline Measurements (T₀):

    • Define test areas (e.g., 2x2 cm) on the volar forearms.

    • Measure baseline skin hydration using a Corneometer® (Courage + Khazaka) or similar capacitance-based device. Record at least three measurements per site and average.

    • Measure baseline TEWL using a Tewameter® (Courage + Khazaka) or a similar open-chamber evaporimeter. The probe is held on the skin until a stable reading is obtained. Record the average of three measurements.

  • Product Application:

    • Apply a standardized amount (e.g., 2 mg/cm²) of this compound to the designated test sites.

    • One site should be left untreated as a negative control. Another site can be treated with a known standard (e.g., glycerin solution) as a positive control.

  • Post-Application Measurements: Repeat hydration and TEWL measurements at specified time points (e.g., T₁, T₂, T₄, T₈ hours) after product application, following the same acclimatization and measurement procedures.

  • Data Analysis: Calculate the mean percentage change from baseline for both skin hydration and TEWL for each test site at each time point. Perform statistical analysis (e.g., paired t-test or ANOVA) to determine the significance of the changes compared to baseline and the control sites.

Protocol for In-Vitro Spreading Value Determination

Objective: To determine the spreading characteristics of this compound on a standardized substrate mimicking skin.

Methodology:

  • Substrate Preparation: Use a synthetic skin substrate, such as Vitro-Skin®, which mimics the surface topography and wettability of human skin. Hydrate the substrate in a humidity chamber for 24 hours prior to use.

  • Sample Application: Place the hydrated substrate on a flat, level surface. Using a micropipette, dispense a precise volume (e.g., 10 µL) of this compound onto the center of the substrate.

  • Image Capture: Immediately start a timer. Capture high-resolution digital images of the spreading drop at fixed intervals (e.g., 1, 5, and 10 minutes). A camera mounted vertically above the substrate is required.

  • Area Measurement: Use image analysis software (e.g., ImageJ) to measure the surface area (in mm²) covered by the emollient at each time point.

  • Data Reporting: The spreading value is reported as the area covered at the 10-minute mark. The experiment should be repeated at least three times to ensure reproducibility.

start Start: Recruit & Screen Panelists (n=20) acclimate Acclimatize Subjects (30 min, controlled T/RH) start->acclimate baseline Measure Baseline (T₀) - Corneometry (Hydration) - Tewametry (TEWL) acclimate->baseline application Apply Product (2 mg/cm²) - Test Article (TC) - Negative Control baseline->application measurement Post-Application Measurements (T₁, T₂, T₄, T₈ hours) application->measurement analysis Data Analysis (% Change from Baseline, Statistical Tests) measurement->analysis end End: Report Efficacy analysis->end

Figure 3: Experimental workflow for in-vivo emollient efficacy testing.

Conclusion

This compound functions as an effective skin emollient through a primarily physical mechanism. It forms a breathable barrier that reduces transepidermal water loss, while simultaneously smoothing the skin's surface by filling interstitial spaces between corneocytes. Its unique ester structure provides a desirable sensory profile, balancing emollience with a non-greasy feel. The efficacy of this and other emollients can be rigorously quantified through standardized biophysical and sensory testing protocols. For formulation scientists and drug development professionals, understanding these mechanisms and evaluation methods is crucial for creating effective and aesthetically pleasing topical products that successfully support skin barrier health.

References

Tricaprylyl citrate CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tricaprylyl citrate, a triester of citric acid and caprylyl alcohol. It details its chemical identity, physicochemical properties, relevant experimental protocols, and its role as a medium-chain triglyceride in various biological signaling pathways. This document is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields.

Chemical Identification and Nomenclature

This compound is a distinct chemical entity with the following identifiers:

  • IUPAC Name: trioctyl 2-hydroxypropane-1,2,3-tricarboxylate[[“]]

  • Synonyms: Trioctyl citrate, 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trioctyl ester[[“]]

  • CAS Number: Multiple CAS numbers are associated with this compound, with 76414-35-2, 125643-43-8, and 16502-99-1 being prominent.[[“]]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development, analytical method development, and understanding its behavior in various systems.

PropertyValueReference
Molecular Formula C₃₀H₅₆O₇[[“]]
Molecular Weight 528.76 g/mol PubChem
Appearance Colorless liquid-
Solubility Insoluble in water-
LogP (Octanol-Water Partition Coefficient) 9.2 (Predicted)PubChem
Boiling Point Data not available-
Melting Point Data not available-
Density Data not available-

Experimental Protocols

Synthesis of this compound (Trioctyl Citrate)

The following protocol is adapted from a patented method for the synthesis of trioctyl citrate.[2] This esterification reaction utilizes citric acid and n-octanol as reactants with a suitable catalyst.

Materials:

  • Citric acid (0.1 mol)

  • n-Octanol (0.45 mol)

  • Toluene (10 ml, as a water-carrying agent)

  • Naphthalenesulfonic acid methylal (0.3 g, as a catalyst)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Activated carbon

Equipment:

  • 100 mL three-necked flask

  • Electromagnetic stirrer

  • Thermometer

  • Reflux condenser

  • Water separator (Dean-Stark apparatus)

  • Filtration apparatus

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To the three-necked flask, add 0.1 mol of citric acid, 0.45 mol of n-octanol, and 10 ml of toluene.

  • Begin heating and stirring the mixture.

  • Once the citric acid has completely dissolved, add 0.3 g of naphthalenesulfonic acid methylal to the flask.

  • Increase the temperature to initiate reflux and continue stirring. The water generated during the reaction will be collected in the water separator.

  • Monitor the reaction until no more water is collected in the separator (approximately 4 hours). The conversion rate can be monitored by measuring the acid value of the reaction mixture according to standard methods (e.g., GB/T1668-1995).[2]

  • After the reaction is complete, cool the mixture and filter to remove the catalyst. The catalyst can be recovered for reuse.

  • The filtrate is then subjected to reduced pressure distillation to recover the excess n-octanol.

  • Cool the remaining crude product to room temperature.

  • Wash the crude product with 30 ml of 5% NaHCO₃ solution in a separatory funnel until the aqueous layer is neutral.

  • Separate the upper organic phase and dry it over anhydrous MgSO₄.

  • Filter to remove the drying agent.

  • Decolorize the product using activated carbon to obtain a nearly colorless and transparent trioctyl citrate.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

An established HPLC method for a similar citrate ester, tributyl citrate, can be adapted for the quantitative analysis of this compound.[3] This reverse-phase HPLC method provides a robust framework for purity assessment and quantification in various formulations.

Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Reverse-phase C18 column (e.g., Newcrom R1 or equivalent).

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water. Phosphoric acid can be added to adjust the pH. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[3] The exact ratio of MeCN to water should be optimized to achieve adequate separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of working standards by diluting the stock solution.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase or a suitable solvent to achieve a concentration within the linear range of the assay. Filter the sample solution through a 0.45 µm filter before injection.

Analysis:

  • Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine the peak area of this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Role in Biological Signaling Pathways

This compound, as a medium-chain triglyceride (MCT), is metabolized into medium-chain fatty acids (MCFAs) which are involved in various cellular signaling pathways. These pathways are critical in metabolism, inflammation, and cellular energy homeostasis.

PI3K/AKT and AMPK Signaling Pathways in Metabolism

MCTs have been shown to enhance mitochondrial biogenesis and metabolism, which is partly mediated through the activation of the PI3K/AKT and AMPK signaling pathways.[4] These pathways are central to glucose and lipid metabolism.

PI3K_AMPK_Pathway MCT Medium-Chain Triglycerides (MCTs) PI3K_AKT PI3K/AKT Pathway MCT->PI3K_AKT activates AMPK AMPK Pathway MCT->AMPK activates Mito_Biogenesis Mitochondrial Biogenesis PI3K_AKT->Mito_Biogenesis AMPK->Mito_Biogenesis Metabolism Enhanced Metabolism (Glucose & Lipid) Mito_Biogenesis->Metabolism

Caption: Activation of PI3K/AKT and AMPK pathways by MCTs.

Modulation of Inflammatory and Metabolic Signaling

MCTs can influence inflammatory responses and metabolic regulation through various signaling cascades. They have been shown to attenuate inflammatory pathways and modulate hormone secretion related to metabolism.

Inflammatory_Metabolic_Signaling cluster_MCT Medium-Chain Triglycerides (MCTs) cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes MCT MCTs TLR4_NOD1 TLR4/NOD1/p38 MAPK MCT->TLR4_NOD1 attenuates GPR120 GPR120 MCT->GPR120 activates PPARg PPARγ MCT->PPARg activates Inflammation Reduced Inflammation TLR4_NOD1->Inflammation GIP_Secretion Inhibited GIP Secretion GPR120->GIP_Secretion Insulin_Sensitivity Improved Insulin Sensitivity PPARg->Insulin_Sensitivity

Caption: Modulation of inflammatory and metabolic pathways by MCTs.

Applications in Drug Development

This compound serves as a versatile excipient in pharmaceutical formulations. Its primary functions include:

  • Emollient and Skin Conditioning Agent: In topical and transdermal formulations, it enhances skin feel and hydration.

  • Solvent and Vehicle: Due to its lipophilic nature, it can be used to dissolve or suspend poorly water-soluble active pharmaceutical ingredients (APIs), potentially enhancing their bioavailability.

  • Plasticizer: In the manufacturing of certain dosage forms, it can improve the flexibility and durability of coatings and films.

  • Component of Drug Delivery Systems: As an MCT, it is a suitable component for lipid-based drug delivery systems such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and lipid nanoparticles. These systems can improve the solubility, stability, and absorption of APIs.

References

An In-depth Technical Guide to the Physicochemical Properties of Tricaprylyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and related physicochemical properties of Tricaprylyl citrate. The information is curated for professionals in research, scientific, and drug development fields, presenting data in a structured and accessible format. This guide includes detailed experimental protocols and mandatory visualizations to facilitate a deeper understanding of this compound.

Physicochemical Data of this compound

This compound is a triester of citric acid and caprylyl alcohol. It is primarily used in the cosmetics industry as an emollient and skin conditioning agent. A summary of its key quantitative data is presented in Table 1.

PropertyValueSource(s)
Molecular Weight 528.76 g/mol [1]
Molecular Formula C₃₀H₅₆O₇[1]
CAS Number 16502-99-1[1]
Appearance Colorless liquid[1]
Solubility Insoluble in water[1]
Stability Stable under normal conditions; easily hydrolyzed under strong acid or alkali conditions.[1]

Experimental Protocols

Determination of Molecular Weight

The molecular weight of this compound can be determined using standard analytical techniques such as mass spectrometry and size-exclusion chromatography.

1. Mass Spectrometry Protocol (General Method for Large Esters)

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source is suitable for this analysis.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a compatible organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Mass Spectrometry Analysis:

    • Set the ESI source to positive ion mode.

    • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire mass spectra over a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 100-1000.

    • The molecular weight is determined from the m/z of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

2. Size-Exclusion Chromatography (SEC) Protocol (General Method)

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a refractive index (RI) or a light scattering detector and a size-exclusion column suitable for the analysis of organic-soluble molecules.

  • Column Selection: Choose a column with a pore size appropriate for the molecular weight range of this compound (around 500 Da). A column with a 100 Å pore size is a common choice for this range.

  • Mobile Phase: A solvent in which this compound is soluble and that is compatible with the column packing material, such as tetrahydrofuran (THF) or chloroform.

  • Calibration:

    • Prepare a series of molecular weight standards (e.g., polystyrene or polyethylene glycol standards) with known molecular weights that bracket the expected molecular weight of this compound.

    • Inject each standard and record its retention time.

    • Create a calibration curve by plotting the logarithm of the molecular weight versus the retention time.

  • Sample Analysis:

    • Dissolve a known concentration of this compound in the mobile phase.

    • Inject the sample onto the SEC column.

    • Determine the retention time of the this compound peak.

    • Calculate the molecular weight of this compound using the calibration curve.

Synthesis of this compound

This compound is synthesized via the esterification of citric acid with caprylyl alcohol (1-octanol).

  • Reaction: Citric Acid + 3 Caprylyl Alcohol → this compound + 3 H₂O

  • Procedure:

    • Combine citric acid and a molar excess of caprylyl alcohol in a reaction flask.

    • Add an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid.

    • Heat the mixture under reflux, typically at a temperature between 120-180°C.

    • Continuously remove the water produced during the reaction using a Dean-Stark apparatus to drive the equilibrium towards the product side.

    • Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops below a predetermined level.

    • After completion, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

    • Wash the organic layer with water to remove any remaining catalyst and unreacted citric acid.

    • Remove the excess caprylyl alcohol and any residual water by vacuum distillation.

    • The final product is purified to yield this compound.

Visualizations

Synthesis of this compound

Synthesis_of_Tricaprylyl_Citrate cluster_reactants Reactants cluster_process Process cluster_products Products Citric_Acid Citric Acid Esterification Esterification (Acid Catalyst, Heat) Citric_Acid->Esterification Caprylyl_Alcohol Caprylyl Alcohol Caprylyl_Alcohol->Esterification Tricaprylyl_Citrate This compound Esterification->Tricaprylyl_Citrate Water Water Esterification->Water

Caption: Synthesis pathway of this compound via esterification.

Potential Biological Pathway of this compound via Hydrolysis

While this compound itself does not have a known direct signaling pathway, it can be hydrolyzed into citric acid and caprylic acid. Caprylic acid is known to possess several biological activities. The following diagram illustrates this logical relationship.

Potential_Biological_Pathway cluster_compound Compound cluster_process Metabolic Process cluster_products Hydrolysis Products cluster_effects Biological Effects of Caprylic Acid TCC This compound Hydrolysis Hydrolysis (e.g., by esterases) TCC->Hydrolysis Citric_Acid Citric Acid Hydrolysis->Citric_Acid Caprylic_Acid Caprylic Acid Hydrolysis->Caprylic_Acid Antibacterial Antibacterial Effects Caprylic_Acid->Antibacterial Antifungal Antifungal Effects (e.g., against Candida) Caprylic_Acid->Antifungal Anti_inflammatory Anti-inflammatory Effects Caprylic_Acid->Anti_inflammatory

Caption: Potential downstream biological effects of this compound.

References

A Technical Guide to the Synthesis of Citrate Esters from Citric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the primary methodologies for the synthesis of citrate esters, crucial compounds in the pharmaceutical, polymer, and food industries. We provide a comparative analysis of key techniques, including detailed experimental protocols, quantitative data, and logical workflows to aid in the selection and implementation of the most suitable synthesis route.

Introduction to Citrate Esters

Citrate esters, derived from the versatile and biocompatible citric acid, are a class of compounds with significant industrial applications. They are widely utilized as non-toxic plasticizers in medical devices and food packaging, as emollients in cosmetics, and as specialized solvents and intermediates in chemical synthesis. The tri-functional nature of citric acid allows for the formation of mono-, di-, and triesters, with the physical and chemical properties of the resulting ester being highly dependent on the nature of the alcohol used in the synthesis. This guide focuses on the core synthetic routes from citric acid: Fischer-Speier Esterification, synthesis via acid chlorides and anhydrides, and enzymatic synthesis.

Method 1: Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely used method for producing citrate esters. It involves the acid-catalyzed reaction between citric acid and an excess of an alcohol. The reaction is reversible, and to drive the equilibrium towards the product side, water is typically removed as it is formed, often by azeotropic distillation.

Experimental Protocol: Synthesis of Tributyl Citrate (TBC)

This protocol is a representative example of Fischer esterification for the synthesis of a triester.

1. Materials:

  • Citric Acid (anhydrous): 1 mole

  • n-butanol: 4.5 moles (excess)

  • p-Toluenesulfonic acid (PTSA) or Sulfuric Acid: 0.02 moles (catalyst)

  • Toluene or Hexane (for azeotropic water removal)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

2. Procedure:

  • A round-bottom flask is equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

  • Citric acid, n-butanol, the acid catalyst, and the azeotropic solvent are added to the flask.

  • The mixture is heated to reflux (typically 120-150°C) with vigorous stirring.[1]

  • The reaction progress is monitored by collecting the water in the Dean-Stark trap. The reaction is considered complete when water is no longer being formed.

  • After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.

  • The organic layer is washed sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • The washed organic layer is dried over anhydrous magnesium sulfate.

  • The drying agent is removed by filtration.

  • Excess n-butanol and the azeotropic solvent are removed by distillation under reduced pressure.

  • The final product, tributyl citrate, is obtained as a colorless to pale yellow oil and can be further purified by vacuum distillation if required.

Quantitative Data for Fischer Esterification

The following table summarizes typical reaction conditions and outcomes for the synthesis of common citrate esters via Fischer esterification.

Citrate EsterAlcoholCatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield/Conversion (%)
Tributyl Citraten-butanolp-Toluenesulfonic acid1:4120496.3% (Conversion)[1]
Triethyl CitrateEthanol[HSO3-pmim]CH3-ph-SO3 (Ionic Liquid)1:680-120894.5% (Yield)[2]
Tributyl Citraten-butanolSO₄²⁻/ZrO₂–TiO₂1:5120-95.1% (Conversion)
Tri(2-propylheptyl) Citrate2-propylheptanolp-Toluenesulfonic acid1:3.7≤ 140->99.5% (Yield)[1]

Logical Workflow for Fischer Esterification

Fischer_Esterification Reactants Citric Acid + Alcohol (excess) + Acid Catalyst + Solvent Reaction_Vessel Heat to Reflux (e.g., 120-150°C) Reactants->Reaction_Vessel Water_Removal Azeotropic water removal (Dean-Stark) Reaction_Vessel->Water_Removal Cooling Cool to Room Temperature Water_Removal->Cooling Washing Neutralization & Washing (H₂O, NaHCO₃, Brine) Cooling->Washing Drying Dry Organic Layer (e.g., MgSO₄) Washing->Drying Solvent_Removal Solvent & Excess Alcohol Removal (Reduced Pressure Distillation) Drying->Solvent_Removal Product Purified Citrate Ester Solvent_Removal->Product

Caption: General workflow for the synthesis of citrate esters via Fischer esterification.

Method 2: Synthesis via Acid Anhydride Intermediate

This method involves the conversion of citric acid into a more reactive intermediate, citric anhydride, which then readily reacts with an alcohol to form the ester. This route can be advantageous under certain conditions as it avoids the use of strong acid catalysts and the production of water as a byproduct in the final esterification step.

Experimental Protocol: Synthesis of Citrate Ester via Citric Anhydride

This protocol is a two-step process, starting with the formation of citric anhydride.

Step 1: Preparation of Citric Anhydride

  • Materials:

    • Anhydrous Citric Acid: 1 mole

    • Acetic Anhydride or other organic acid anhydride: 1-3 moles

    • Hexane or other non-polar solvent

  • Procedure:

    • Anhydrous citric acid and the organic acid anhydride are charged into a reaction vessel equipped with a stirrer and a condenser.

    • The mixture is heated to 40-110°C and allowed to react for 15-120 minutes.[3]

    • After the reaction, the mixture is cooled.

    • A non-polar solvent like hexane is added to precipitate the citric anhydride.[3]

    • The mixture is allowed to stand for 2-10 hours to complete crystallization.[3]

    • The crystalline citric anhydride is collected by filtration, washed with the same solvent, and dried.

Step 2: Esterification of Citric Anhydride

  • Materials:

    • Citric Anhydride: 1 mole

    • Alcohol (e.g., ethanol, butanol): 3 moles

    • Pyridine (optional, as a catalyst and acid scavenger)

  • Procedure:

    • Citric anhydride is dissolved in a suitable solvent, or in an excess of the alcohol reactant.

    • The alcohol is added to the reaction mixture. Pyridine can be added if desired.

    • The reaction is typically carried out at a moderate temperature (e.g., 60-80°C) and stirred until the reaction is complete (monitored by techniques like TLC or GC).

    • The work-up procedure is simpler than for Fischer esterification. The solvent and any excess alcohol are removed under reduced pressure.

    • If pyridine is used, an acidic wash may be necessary to remove it.

    • The resulting citrate ester is then purified, typically by vacuum distillation.

Quantitative Data for Anhydride-based Synthesis

Quantitative data for this specific two-step synthesis is less commonly reported in comparative tables. The yield for the preparation of citric anhydride itself is reported to be in the range of 78%.[3] The subsequent esterification reaction with an alcohol is generally high-yielding due to the high reactivity of the anhydride.

StepReactantsTemperature (°C)TimeYield (%)
1. Anhydride Formation Citric Acid, Butyric Anhydride100100 min78
2. Esterification Citric Anhydride, Alcohol60-80VariesHigh (typically >90%)

Logical Workflow for Anhydride-based Synthesis

Anhydride_Synthesis cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Esterification Reactants_Anhydride Citric Acid + Organic Anhydride Reaction_Anhydride Heat (40-110°C) Reactants_Anhydride->Reaction_Anhydride Precipitation Cool & Precipitate with non-polar solvent Reaction_Anhydride->Precipitation Isolation_Anhydride Filter & Dry Precipitation->Isolation_Anhydride Citric_Anhydride Citric Anhydride Isolation_Anhydride->Citric_Anhydride Reactants_Ester Citric Anhydride + Alcohol Citric_Anhydride->Reactants_Ester Reaction_Ester React (60-80°C) Reactants_Ester->Reaction_Ester Solvent_Removal_Ester Solvent & Excess Alcohol Removal Reaction_Ester->Solvent_Removal_Ester Product_Ester Purified Citrate Ester Solvent_Removal_Ester->Product_Ester

Caption: Two-step workflow for citrate ester synthesis via a citric anhydride intermediate.

Method 3: Enzymatic Synthesis

Enzymatic synthesis of citrate esters represents a green chemistry approach, utilizing lipases as biocatalysts. These reactions are highly selective, operate under mild conditions (lower temperature and neutral pH), and minimize the formation of byproducts. Immobilized enzymes are often used to facilitate catalyst recovery and reuse.

Experimental Protocol: Enzymatic Synthesis of a Citrate Ester

This protocol is based on the use of immobilized Candida antarctica Lipase B (CALB), a commonly used and efficient lipase for esterification.

1. Materials:

  • Citric Acid: 1 mole

  • Alcohol (e.g., Butanol, Ethanol): 2-5 moles

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435): 5-10% by weight of substrates

  • Molecular Sieves (3Å)

  • Organic Solvent (e.g., Toluene) or solvent-free conditions

2. Procedure:

  • Citric acid, the alcohol, and the organic solvent (if used) are added to a temperature-controlled reaction vessel with magnetic stirring.

  • Molecular sieves are added to the mixture to remove the water produced during the reaction, which is crucial for driving the equilibrium towards ester formation.

  • The mixture is brought to the desired reaction temperature (typically 40-60°C).

  • The immobilized lipase is added to start the reaction.

  • The reaction is allowed to proceed for 24-48 hours with continuous stirring. Progress can be monitored by GC or HPLC.

  • Upon completion, the immobilized enzyme and molecular sieves are removed by simple filtration. The enzyme can be washed and stored for reuse.

  • The solvent and excess alcohol are removed from the filtrate by vacuum distillation.

  • The resulting citrate ester can be used as is or further purified if necessary.

Quantitative Data for Enzymatic Synthesis

The following table presents typical parameters and outcomes for the enzymatic synthesis of citrate esters.

ParameterValue/Range
EnzymeImmobilized Candida antarctica Lipase B (Novozym® 435)
SubstratesCitric Acid, Alcohol (e.g., Butanol)
Molar Ratio (Alcohol:Acid)2:1 to 5:1
Enzyme Load5-10% (w/w of substrates)[4][5]
Temperature40-60°C[4]
Reaction Time24-48 hours[4][5]
SolventToluene or solvent-free
Water RemovalMolecular sieves (3Å) or vacuum[4]
Expected Conversion of Citric Acid70-98%[4]
Purity of Product>98% after purification[4]

Experimental Workflow for Enzymatic Synthesis

Enzymatic_Synthesis Reactants Citric Acid + Alcohol + Molecular Sieves (+/- Solvent) Add_Enzyme Add Immobilized Lipase Reactants->Add_Enzyme Reaction Incubate with Stirring (40-60°C, 24-48h) Add_Enzyme->Reaction Filtration Filter to remove Enzyme & Molecular Sieves Reaction->Filtration Enzyme_Reuse Wash & Reuse Enzyme Filtration->Enzyme_Reuse Solvent_Removal Solvent & Excess Alcohol Removal (Vacuum Distillation) Filtration->Solvent_Removal Product High Purity Citrate Ester Solvent_Removal->Product

References

The Functional Role of Tricaprylyl Citrate in Cosmetic Science: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricaprylyl citrate, a triester of citric acid and caprylyl alcohol, is a versatile emollient and skin-conditioning agent with a growing presence in cosmetic and dermatological formulations. This technical guide delves into the core functional roles of this compound, providing a comprehensive overview of its physicochemical properties, mechanism of action as a skin conditioning agent, and its application in enhancing formulation aesthetics and stability. Detailed experimental protocols for evaluating its performance attributes, including emollience, impact on skin barrier function, and sensory profile, are presented. This guide aims to equip researchers and formulation scientists with the foundational knowledge required to effectively utilize this compound in the development of advanced skincare and cosmetic products.

Introduction

In the landscape of cosmetic science, the selection of emollients is a critical determinant of a product's efficacy, safety, and sensory appeal. This compound has emerged as a noteworthy ingredient due to its favorable combination of functional properties. It is primarily recognized for its ability to soften and smooth the skin, contributing to a desirable skin feel in a variety of formulations, from lotions and creams to color cosmetics.[1] Beyond its primary role as an emollient, it also contributes to the overall texture and spreadability of a product. This guide will provide a detailed examination of the scientific principles and practical considerations for incorporating this compound into cosmetic formulations.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its effective use in formulation development. As a triester, its molecular structure imparts specific characteristics that influence its behavior in cosmetic systems.

Table 1: Physicochemical Properties of this compound

PropertyValue
INCI Name This compound
Chemical Name Trioctyl 2-hydroxypropane-1,2,3-tricarboxylate
CAS Number 16502-99-1
Molecular Formula C₃₀H₅₆O₇
Molecular Weight 528.76 g/mol
Appearance Colorless to pale yellow liquid
Solubility Insoluble in water
Typical Use Level Up to 27% in leave-on formulations[1]

Note: Specific values for viscosity, refractive index, and spreading value are dependent on the manufacturer and specific grade of the material. Formulators should refer to supplier-specific technical data sheets for precise information.

Functional Roles in Cosmetic Science

The primary functions of this compound in cosmetic formulations are as an emollient and a skin-conditioning agent. These roles are intrinsically linked to its chemical structure and its interaction with the skin's surface.

Emollience and Skin Conditioning

As an emollient, this compound helps to maintain the soft, smooth, and pliable appearance of the skin. It achieves this by forming a thin, non-occlusive film on the skin's surface, which helps to reduce transepidermal water loss (TEWL) and maintain skin hydration. This film-forming ability also contributes to a smoother skin texture by filling in the spaces between desquamating corneocytes.

The mechanism of action for emollients like this compound is primarily physical. By residing on the stratum corneum, it helps to reinforce the skin's natural lipid barrier, which can be compromised by environmental stressors and cleansing.

Emollient_Mechanism cluster_skin Stratum Corneum cluster_emollient This compound Application Corneocyte1 Corneocyte Corneocyte2 Corneocyte Lipid_Matrix Lipid Matrix TC Tricaprylyl Citrate TC->Lipid_Matrix Reinforces Barrier H2O_loss Transepidermal Water Loss (TEWL) TC->H2O_loss Reduces

Mechanism of Emollience
Formulation Aesthetics and Stability

This compound is valued for its contribution to the sensory profile of cosmetic products. It can impart a light, non-greasy feel and improve the spreadability of creams and lotions, leading to a more elegant and user-friendly product. Its solubility in many common cosmetic oils and esters makes it a versatile ingredient in a wide range of formulations.

Experimental Protocols for Performance Evaluation

To substantiate the functional claims of this compound, a series of standardized experimental protocols are employed in the cosmetic industry. These tests provide quantitative and qualitative data on its performance.

Evaluation of Emollience

The emollient properties of this compound can be assessed through both instrumental and sensory methods.

  • Objective: To quantify the effect of a formulation containing this compound on skin hydration and transepidermal water loss (TEWL).

  • Methodology:

    • Panelist Recruitment: A panel of healthy volunteers with normal to dry skin is recruited.

    • Acclimatization: Panelists are acclimatized in a temperature and humidity-controlled room (e.g., 21±1°C, 50±5% RH) for at least 30 minutes before measurements.

    • Baseline Measurements: Baseline skin hydration is measured using a Corneometer® and TEWL is measured using a Tewameter® on designated test sites on the forearms.

    • Product Application: A standardized amount of the test formulation (e.g., 2 mg/cm²) is applied to the designated test area. A control area is left untreated or treated with a base formulation without this compound.

    • Post-application Measurements: Skin hydration and TEWL measurements are repeated at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.

    • Data Analysis: Statistical analysis is performed to compare the changes in skin hydration and TEWL between the treated and control sites over time.

Hydration_TEWL_Workflow cluster_setup Experimental Setup cluster_application Product Application cluster_measurement Data Collection & Analysis Recruitment Panelist Recruitment Acclimatization Acclimatization Recruitment->Acclimatization Baseline Baseline Measurements (Corneometer & Tewameter) Acclimatization->Baseline Application Apply Test Formulation (with this compound) Baseline->Application Control Control Site (No Treatment/Base) Baseline->Control Post_Measurement Post-application Measurements (Time Points: 1h, 2h, 4h, 8h, 24h) Application->Post_Measurement Control->Post_Measurement Analysis Statistical Analysis Post_Measurement->Analysis

Workflow for Skin Hydration and TEWL Measurement
  • Objective: To evaluate the sensory characteristics of a formulation containing this compound.

  • Methodology:

    • Panelist Training: A panel of trained sensory assessors is used. They are trained to identify and quantify specific sensory attributes of cosmetic products (e.g., spreadability, absorbency, greasiness, silkiness).

    • Sample Preparation: Standardized samples of the test formulation and a control are prepared in coded, identical containers.

    • Evaluation Protocol: Panelists apply a standardized amount of each product to a designated area of their skin (e.g., forearm). They then evaluate the predefined sensory attributes at different time points (e.g., during application, 1 minute after, and 10 minutes after).

    • Data Collection: Panelists record their evaluations on a standardized scoresheet, often using a line scale or a category scale.

    • Data Analysis: The data is statistically analyzed to determine if there are significant differences in the sensory profiles of the test and control formulations.

Sensory_Analysis_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_data Data Handling Training Trained Sensory Panel Application Standardized Application Training->Application Samples Sample Preparation (Coded & Standardized) Samples->Application Evaluation Evaluate Sensory Attributes (Spreadability, Greasiness, etc.) Application->Evaluation Recording Data Recording (Scoresheets) Evaluation->Recording Analysis Statistical Analysis Recording->Analysis

Workflow for Sensory Analysis
Formulation Stability Testing

  • Objective: To assess the physical and chemical stability of a cosmetic formulation containing this compound under various conditions.

  • Methodology:

    • Sample Preparation: Prepare multiple samples of the final formulation in the intended packaging.

    • Storage Conditions: Store the samples under a variety of conditions, including:

      • Accelerated Stability: Elevated temperatures (e.g., 40°C, 50°C) for a period of 1 to 3 months.

      • Real-Time Stability: Room temperature (e.g., 25°C) for the intended shelf life of the product.

      • Freeze-Thaw Cycling: Cycling between freezing and thawing temperatures (e.g., -10°C to 25°C) for several cycles.

      • Light Exposure: Exposure to UV and visible light to assess photosensitivity.

    • Evaluation Parameters: At specified intervals, evaluate the samples for changes in:

      • Physical Properties: Appearance, color, odor, pH, viscosity, and phase separation.

      • Chemical Properties: Degradation of active ingredients (if applicable).

      • Microbiological Stability: Test for microbial growth.

    • Data Analysis: Compare the results of the stored samples to a control sample stored at room temperature. Any significant changes may indicate instability.

Safety and Regulatory Status

This compound is generally considered safe for use in cosmetic products. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of citric acid and its esters, including this compound, and concluded that they are safe as used in cosmetics. It is important for formulators to adhere to regional regulations and good manufacturing practices.

Conclusion

This compound is a multifunctional ingredient that serves as an effective emollient and skin-conditioning agent in a wide array of cosmetic formulations. Its ability to improve skin feel, enhance spreadability, and contribute to a non-greasy aesthetic makes it a valuable tool for cosmetic scientists. The experimental protocols outlined in this guide provide a framework for the quantitative and qualitative assessment of its performance, enabling formulators to develop innovative and efficacious products that meet consumer expectations. Further research into its specific interactions within complex cosmetic systems will continue to expand its application and solidify its role in modern cosmetic science.

References

Determining the origin of Tricaprylyl citrate: synthetic vs. plant-based

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Synthetic vs. Plant-Based Sourcing for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the origin of Tricaprylyl citrate, a common emollient and skin-conditioning agent in cosmetics and pharmaceutical formulations.[1][2][3] The distinction between plant-based and synthetic (petrochemical) origins is critical for formulation claims, regulatory compliance, and meeting consumer demand for naturally derived ingredients. This document details the underlying chemical pathways and presents robust analytical methodologies for definitive source verification.

Synthesis and Precursor Origins of this compound

This compound is the tri-ester formed from the reaction of one molecule of citric acid with three molecules of caprylyl alcohol (1-octanol).[4][5] The origin of the final product is entirely dependent on the sources of these two precursors.

  • Citric Acid (C₆H₈O₇): The overwhelming majority of commercial citric acid is produced via microbial fermentation of carbohydrate feedstocks.[6][7] Strains of the fungus Aspergillus niger are fed inexpensive sugar sources—such as molasses or corn starch—to efficiently produce citric acid.[8][9][10] While naturally present in citrus fruits, this extraction method is not economically viable for industrial-scale production.[7] Therefore, for the purpose of origin analysis, citric acid is considered a plant-derived ingredient, produced through a biotechnological process.

  • Caprylyl Alcohol (C₈H₁₈O): Caprylyl alcohol, also known as 1-octanol, has two primary manufacturing routes, leading to a critical divergence in the origin of this compound:

    • Plant-Based (Oleochemical) Route: Caprylic acid is sourced from natural fats and oils, predominantly coconut or palm kernel oil. This fatty acid is then reduced to form caprylyl alcohol. This route yields a fully plant-derived alcohol.[11]

    • Synthetic (Petrochemical) Route: Ethylene, derived from petroleum or natural gas, is used in the Ziegler process to build linear alpha-olefins, which are subsequently converted to alcohols. This route yields a synthetic, fossil fuel-derived alcohol.[11][12]

The ambiguity of the final product's origin stems directly from the sourcing of the caprylyl alcohol moiety. A manufacturer can produce this compound that is either fully plant-derived or a hybrid of plant-derived (citric acid) and synthetic (caprylyl alcohol) components.

Diagram 1: Sourcing Pathways for this compound Precursors

cluster_citric_acid Citric Acid Source cluster_caprylyl_alcohol Caprylyl Alcohol Source cluster_synthesis Synthesis ca_source Plant Feedstock (Corn, Sugarcane) fermentation Microbial Fermentation (A. niger) ca_source->fermentation citric_acid Citric Acid fermentation->citric_acid esterification Esterification citric_acid->esterification oleo_source Plant Oils (Coconut, Palm) reduction Reduction of Caprylic Acid oleo_source->reduction petro_source Petrochemicals (Ethylene) ziegler Ziegler Process petro_source->ziegler cap_alcohol Caprylyl Alcohol reduction->cap_alcohol ziegler->cap_alcohol cap_alcohol->esterification final_product This compound esterification->final_product

Caption: Sourcing pathways for this compound precursors.

Analytical Framework for Origin Determination

The definitive method for distinguishing between plant-based and petrochemical-derived organic molecules is Isotope Analysis . This technique measures the ratios of specific isotopes of carbon.

  • Radiocarbon (¹⁴C) Analysis: This is the primary method for a "plant-based vs. synthetic" determination.[13] Living organisms, like plants, incorporate carbon from the atmosphere, which has a known, constant level of the radioactive isotope ¹⁴C.[14][15] After the organism dies, the ¹⁴C decays with a half-life of approximately 5,730 years.[16][17] In contrast, fossil fuels (petroleum, natural gas) are millions of years old, meaning any ¹⁴C they once contained has completely decayed.[14] Therefore:

    • Plant-based materials contain ¹⁴C.

    • Petrochemical-derived materials are ¹⁴C-free.

  • Stable Isotope Ratio (¹³C/¹²C) Analysis: This method provides a secondary layer of information. The ratio of stable isotopes ¹³C to ¹²C (expressed as δ¹³C) varies depending on the carbon fixation pathway used by plants (e.g., C3 vs. C4 photosynthesis).[18] This can help identify the type of plant feedstock used for the precursors.[19] For example, corn and sugarcane (C4 plants) have different δ¹³C values than sugar beets or coconut (C3 plants).[18][20]

Diagram 2: Analytical Workflow for Origin Determination

sample This compound Sample prep Sample Preparation (Combustion to CO₂) sample->prep split prep->split ams Accelerator Mass Spectrometry (AMS) split->ams irms Isotope Ratio Mass Spectrometry (IRMS) split->irms c14_result ¹⁴C Content (pMC) ams->c14_result c13_result δ¹³C Value (‰) irms->c13_result interpretation Data Interpretation c14_result->interpretation c13_result->interpretation origin Origin Determination (Plant-based, Synthetic, Mixed) interpretation->origin

Caption: Analytical workflow for origin determination.

Experimental Protocols

The following are detailed protocols for the isotopic analysis of this compound.

This protocol determines the percentage of modern carbon (pMC), directly correlating to the plant-based content.

  • Sample Preparation & Combustion:

    • Weigh approximately 1-5 mg of the purified this compound sample into a pre-combusted quartz tube.

    • Add an excess of copper (II) oxide (CuO) as an oxidant and a piece of silver foil to remove sulfur and halogens.

    • Evacuate the tube to a high vacuum (<10⁻³ mbar) and seal it with a torch.

    • Combust the sealed tube in a muffle furnace at 850-900°C for 4-6 hours to convert all organic carbon into carbon dioxide (CO₂).

  • CO₂ Purification and Graphitization:

    • Cryogenically purify the resulting CO₂ gas by passing it through a series of cold traps to remove water and other non-condensable gases.

    • Quantify the purified CO₂.

    • Reduce the CO₂ to elemental carbon (graphite) in the presence of a metal catalyst (typically iron or cobalt) and hydrogen gas at 600-650°C.[21] The reaction is: CO₂ + 2H₂ → C (graphite) + 2H₂O.

  • AMS Measurement:

    • Press the resulting graphite-catalyst mixture into an aluminum target holder.

    • Load the target into the ion source of the AMS system.[22]

    • Bombard the target with a beam of cesium ions (Cs⁺) to produce negatively charged carbon ions (C⁻).

    • Inject the C⁻ ions into the particle accelerator. The high potential (Mega-Volts) in the accelerator's terminal breaks apart molecular isobars (e.g., ¹³CH⁻) that would interfere with the ¹⁴C measurement.[23]

    • Use a series of magnets and electrostatic analyzers to separate the ion beam by mass, isolating ¹²C, ¹³C, and ¹⁴C.[22]

    • Measure the currents of the stable isotopes (¹²C, ¹³C) in Faraday cups and count the individual ¹⁴C ions in a detector.[23]

  • Data Calculation and Normalization:

    • Calculate the ¹⁴C/¹²C ratio of the sample.

    • Normalize this ratio against measurements of modern (e.g., Oxalic Acid I/II) and background (¹⁴C-free, e.g., coal) standards run in the same batch.[24]

    • Correct for isotopic fractionation using the simultaneously measured δ¹³C value.

    • Express the final result as percent Modern Carbon (pMC).

This protocol determines the stable carbon isotope ratio, providing information on the plant feedstock type.

  • Sample Preparation:

    • Weigh 0.1-0.5 mg of the this compound sample into a tin capsule.

    • Seal the capsule to exclude atmospheric contamination.

  • Combustion and Gas Chromatography:

    • Introduce the sealed capsule into an elemental analyzer (EA) coupled to the IRMS.

    • The sample is combusted at high temperature (~1000°C) in the presence of oxygen, converting the organic carbon to CO₂.

    • The resulting gases pass through a reduction column (to reduce NOx to N₂) and a water trap.

    • A gas chromatography column separates the CO₂ from other gases.

  • IRMS Measurement:

    • Introduce the purified CO₂ into the ion source of the mass spectrometer.

    • Ionize the CO₂ and accelerate the resulting ions into a magnetic field, which separates the ion beams based on their mass-to-charge ratio (m/z 44 for ¹²C¹⁶O₂, m/z 45 for ¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O, and m/z 46 for ¹²C¹⁸O¹⁶O).[25]

    • Measure the ion beam intensities simultaneously on a triple-collector array.[26]

  • Data Calculation and Normalization:

    • Calculate the ¹³C/¹²C ratio of the sample.

    • Express this ratio as a delta (δ) value in parts per thousand (per mil, ‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.[18][26] The formula is: δ¹³C (‰) = [ (R_sample / R_standard) - 1 ] × 1000, where R is the ¹³C/¹²C ratio.

    • Normalize the results using well-characterized international standards (e.g., NBS 22, USGS24) run within the same analytical sequence.[20]

Data Presentation and Interpretation

The origin of this compound can be determined by comparing the analytical results to the expected values for its precursors.

Table 1: Typical Isotopic Signatures of Precursor Carbon Sources

Carbon Source Origin Type Photosynthesis Pathway Expected ¹⁴C (pMC) Expected δ¹³C (‰ vs. VPDB)
Petrochemicals (Ethylene) Synthetic N/A (Fossil) 0 -25 to -35
Corn, Sugarcane Plant-Based C4 ~100 -10 to -14

| Coconut, Palm, Sugar Beet | Plant-Based | C3 | ~100 | -24 to -30 |

The final isotopic signature of this compound (C₃₀H₅₆O₇) is a weighted average of the carbon from its precursors: 6 carbons from citric acid and 24 carbons (3 x 8) from caprylyl alcohol.

  • % Carbon from Citric Acid = (6 / 30) * 100% = 20%

  • % Carbon from Caprylyl Alcohol = (24 / 30) * 100% = 80%

Table 2: Calculated Isotopic Signatures for this compound by Origin Scenario

Scenario Citric Acid Origin Caprylyl Alcohol Origin Calculated ¹⁴C (pMC) Calculated δ¹³C (‰)* Interpretation
1 Plant (C4-derived) Plant (C3-derived) ~100 -22.2 to -26.8 Fully Plant-Based
2 Plant (C3-derived) Plant (C3-derived) ~100 -24.0 to -30.0 Fully Plant-Based
3 Plant (C4-derived) Synthetic (Petrochemical) ~20 -22.2 to -28.8 Mixed Origin (80% Synthetic)

| 4 | Plant (C3-derived) | Synthetic (Petrochemical) | ~20 | -24.2 to -31.0 | Mixed Origin (80% Synthetic) |

*Calculated using the formula: δ¹³C_total = (0.20 * δ¹³C_citric_acid) + (0.80 * δ¹³C_cap_alcohol). A range is provided based on the values in Table 1.

Interpretation Example: A sample of this compound yielding a result of 101.5 pMC and a δ¹³C value of -25.5‰ would be definitively classified as Fully Plant-Based , likely derived from a C3 plant source for both the citric acid fermentation feedstock and the caprylyl alcohol. Conversely, a result of 20.8 pMC and -27.0‰ would indicate a Mixed Origin , with plant-based citric acid and petrochemical-derived caprylyl alcohol.

Conclusion

The origin of this compound is not fixed; it can be fully plant-based or a hybrid of plant-based and synthetic components, depending entirely on the manufacturing route chosen for its caprylyl alcohol precursor. Simple reliance on supplier documentation may be insufficient for rigorous verification. The application of a dual-isotope analytical approach, combining ¹⁴C analysis for a definitive "fossil vs. modern" carbon assessment with δ¹³C analysis for insight into feedstock type, provides an unequivocal and scientifically robust methodology. This framework empowers researchers, scientists, and drug development professionals to accurately verify the origin of this compound, ensuring transparency and integrity in product formulation and labeling.

References

Research on the biodegradability of various citrate esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Citrate esters have emerged as a leading class of environmentally friendly plasticizers, serving as safer alternatives to traditional phthalate-based compounds in a multitude of applications, including pharmaceutical coatings, medical devices, food packaging, and consumer goods.[1] Their favorable toxicological profiles and robust performance characteristics are complemented by their biodegradability, a critical attribute for reducing environmental persistence and ecological impact. This technical guide provides an in-depth analysis of the biodegradability of common citrate esters, including Tributyl Citrate (TBC), Acetyl Tributyl Citrate (ATBC), Triethyl Citrate (TEC), and Acetyl Triethyl Citrate (ATEC). It summarizes key quantitative data, details standardized experimental protocols, and illustrates the metabolic pathways involved in their degradation.

Quantitative Biodegradability Data

The biodegradability of a chemical is typically assessed using standardized test guidelines developed by the Organisation for Economic Co-operation and Development (OECD). "Ready biodegradability" tests (OECD 301 series) are stringent evaluations that model degradation in an aerobic aqueous environment. A substance is generally considered "readily biodegradable" if it achieves ≥60% degradation within a 10-day window during the 28-day test period.[2] If a substance does not meet this criterion, it may be further evaluated for "inherent biodegradability" (OECD 302 series), which uses conditions more favorable for degradation.[3][4]

The following table summarizes the available quantitative data for key citrate esters.

Citrate EsterTest MethodDurationBiodegradation (%)ClassificationReference(s)
Tributyl Citrate (TBC) OECD 301F28 days73-74%Readily Biodegradable[1]
Acetyl Tributyl Citrate (ATBC) OECD 301D28 days16%Not Readily Biodegradable[3][4]
OECD 302C28 days82%Inherently Biodegradable[3][4]
Oxygen Depletion28 days82%Inherently Biodegradable[5]
Triethyl Citrate (TEC) OECD Test--Readily Biodegradable*
Acetyl Triethyl Citrate (ATEC) Not Available--Data Not Available[6][7]

Experimental Protocol: OECD 301F - Manometric Respirometry

The OECD 301F test is a cornerstone method for determining the ready biodegradability of chemical substances by measuring oxygen consumption.[2]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically activated sludge from a wastewater treatment plant) and incubated in a closed flask with a headspace of air or oxygen. The consumption of oxygen by the microbial population during the degradation of the test substance is measured over 28 days using a manometric device that detects pressure changes in the headspace. The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD).[2]

Apparatus:

  • Respirometer: A set of flasks with pressure sensors (manometers), capable of continuous stirring, and maintained at a constant temperature.

  • Temperature-Controlled Environment: An incubator or water bath capable of maintaining 22 ± 1°C.

  • Mineral Medium: A buffered aqueous solution containing essential mineral nutrients (e.g., potassium, sodium, calcium, magnesium salts) to support microbial growth.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, prepared by settling and filtration to provide a diverse microbial community.

Procedure:

  • Preparation: The test substance is added to the respirometer flasks to achieve a concentration typically between 50 and 100 mg/L. Mineral medium is added, leaving a sufficient headspace.

  • Inoculation: A small volume of the prepared microbial inoculum is added to the flasks.

  • Controls: Several control flasks are run in parallel:

    • Blank Control: Contains only inoculum and mineral medium to measure the background respiration of the microorganisms.

    • Reference Control: Contains a readily biodegradable reference substance (e.g., sodium benzoate or aniline) to verify the activity of the inoculum.

    • Toxicity Control: Contains both the test substance and the reference substance to check for potential inhibitory effects of the test substance on the microorganisms.

  • Incubation and Measurement: The flasks are sealed and incubated at a constant temperature in the dark with continuous stirring for 28 days. The pressure change in the headspace of each flask is recorded continuously or at frequent intervals.

  • Data Analysis: The net oxygen consumption due to the test substance is calculated by subtracting the oxygen consumption of the blank control. The percentage of biodegradation is then determined by dividing this net oxygen consumption by the substance's ThOD.

Pass Criteria: For a substance to be classified as "readily biodegradable," it must demonstrate ≥60% biodegradation within the 28-day test period. Furthermore, this pass level must be reached within a 10-day window that begins when 10% biodegradation is first achieved.[2]

OECD_301F_Workflow cluster_prep Preparation Phase cluster_setup Experimental Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare Mineral Medium D Add Test Substance + Medium + Inoculum to Test Flasks A->D B Collect & Prepare Activated Sludge Inoculum B->D E Prepare Blank Control (Inoculum + Medium) B->E F Prepare Reference Control (e.g., Sodium Benzoate) B->F G Prepare Toxicity Control (Test + Reference Substance) B->G C Calculate Theoretical Oxygen Demand (ThOD) K Calculate % Biodegradation (Net O2 / ThOD) * 100 C->K H Seal Flasks & Place in Respirometer (22 ± 1°C, Dark, Stirring) D->H E->H F->H G->H I Continuously Monitor Pressure Change (Oxygen Consumption) for 28 Days H->I J Calculate Net O2 Consumption (Test - Blank) I->J J->K L Evaluate Against Pass Criteria (≥60% in 10-day window) K->L

Experimental workflow for the OECD 301F Manometric Respirometry test.

Metabolic Pathways of Citrate Ester Degradation

The biodegradation of citrate esters is initiated by microbial enzymes, primarily esterases, which catalyze the hydrolysis of the ester bonds. This process breaks down the parent molecule into smaller, more easily metabolized components: citric acid (or acetylated citric acid) and the corresponding alcohols.

Using Acetyl Tributyl Citrate (ATBC) as a representative example, the degradation pathway involves a stepwise hydrolysis.[1] First, one or more of the ester linkages connecting the butyl groups to the citrate backbone are cleaved, releasing butanol and forming intermediates such as acetyl dibutyl citrate and acetyl monobutyl citrate. The acetyl group can also be hydrolyzed. The ultimate products of these initial steps are citric acid, butanol, and acetic acid. These smaller molecules are common metabolites that can readily enter central metabolic pathways of microorganisms, such as the Citric Acid Cycle (TCA cycle), and be completely mineralized to carbon dioxide and water under aerobic conditions.[1]

ATBC_Metabolism cluster_hydrolysis Stepwise Hydrolysis (Esterases) cluster_products Primary Metabolites cluster_final Central Metabolism ATBC Acetyl Tributyl Citrate (ATBC) ADBC Acetyl Dibutyl Citrate ATBC->ADBC - Butanol TBC Tributyl Citrate ATBC->TBC - Acetic Acid AceticAcid Acetic Acid ATBC->AceticAcid AMBC Acetyl Monobutyl Citrate ADBC->AMBC - Butanol Butanol Butanol ADBC->Butanol AMBC->Butanol CitricAcid Citric Acid AMBC->CitricAcid - Butanol - Acetic Acid TBC->Butanol TBC->CitricAcid - Butanol (x3) TCA Citric Acid (TCA) Cycle Butanol->TCA (via oxidation) CitricAcid->TCA AceticAcid->TCA (as Acetyl-CoA) Mineralization CO2 + H2O (Mineralization) TCA->Mineralization

Proposed metabolic pathway for the biodegradation of Acetyl Tributyl Citrate (ATBC).

The available data robustly support the classification of citrate esters as biodegradable plasticizers. Tributyl Citrate (TBC) and Triethyl Citrate (TEC) are considered readily biodegradable, indicating they are unlikely to persist in the environment. Acetyl Tributyl Citrate (ATBC), while not meeting the stringent criteria for ready biodegradability in aquatic tests, is classified as inherently biodegradable, signifying that it will degrade under favorable environmental conditions. The primary mechanism of degradation is enzymatic hydrolysis, which breaks the esters down into citric acid, acetic acid, and their corresponding alcohols—substances that are easily assimilated into natural metabolic cycles. This inherent biodegradability is a key factor in the environmental safety profile of citrate esters and underpins their growing adoption as sustainable alternatives in sensitive applications. Further research to quantify the biodegradation rates of esters like ATEC would be beneficial for a more complete environmental risk assessment.

References

Methodological & Application

Application Notes and Protocols for Tricaprylyl Citrate in Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaprylyl citrate is the triester of citric acid and caprylyl alcohol. In topical drug delivery, it primarily functions as an emollient, skin-conditioning agent, and a solubilizer. Its favorable safety profile and versatile physicochemical properties make it a valuable excipient in the formulation of creams, lotions, and ointments. These application notes provide an overview of its utility, supported by experimental protocols for the preparation and evaluation of topical formulations incorporating this ingredient.

Key Applications of this compound in Topical Formulations

This compound offers several advantages in the design of topical drug delivery systems:

  • Enhanced Emollience and Skin Feel: As an emollient, this compound helps to soften and smooth the skin by forming a semi-occlusive layer that reduces transepidermal water loss (TEWL).[1][2] This improves the sensory characteristics of topical formulations, leading to better patient compliance.

  • Solubilizing Agent: this compound can act as a solvent for lipophilic active pharmaceutical ingredients (APIs), potentially increasing their concentration in the formulation and thermodynamic activity, a key driver for skin permeation.[3][4]

  • Viscosity Modifier: It can influence the viscosity and spreadability of a formulation, contributing to its overall elegance and ease of application.

  • Plasticizer: In film-forming systems, it can impart flexibility and prevent cracking of the film upon drying.[5]

  • Safe and Non-Irritating: It is generally considered a safe and well-tolerated ingredient for topical use, with a low potential for skin irritation or sensitization.[6]

Quantitative Data Summary

While specific quantitative data on the direct impact of this compound on the skin permeation of various drugs is not extensively available in publicly accessible literature, its role as a solubilizer and emollient suggests an indirect influence on drug delivery. By improving the solubility of an API within the vehicle, it can increase the concentration gradient across the stratum corneum, which, according to Fick's first law of diffusion, is a primary determinant of flux.

The following table presents a hypothetical representation of how varying concentrations of this compound might influence key formulation and drug delivery parameters, based on its known functions. This table is for illustrative purposes and should be adapted based on experimental findings.

This compound Concentration (% w/w)Viscosity (cP)API Solubility (mg/g)In Vitro Drug Release (% in 6h)In Vitro Skin Permeation (Flux, µg/cm²/h)
0 (Control)15,0005.2351.2
512,5007.8421.8
1010,00010.5552.5
158,00012.1633.1

Note: The above data is illustrative. Actual values will depend on the specific API and other excipients in the formulation.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Cream with Varying Concentrations of this compound

This protocol describes the preparation of a basic O/W cream to evaluate the effect of different concentrations of this compound.

Materials:

  • Oil Phase:

    • Cetearyl Alcohol (and) Ceteareth-20 (Emulsifying Wax)

    • Cetyl Alcohol

    • This compound

    • Active Pharmaceutical Ingredient (API) - Lipophilic

    • Antioxidant (e.g., BHT)

  • Aqueous Phase:

    • Purified Water

    • Glycerin

    • Preservative (e.g., Phenoxyethanol)

  • Equipment:

    • Beakers

    • Water bath or heating mantle

    • Homogenizer or high-shear mixer

    • Overhead stirrer

    • pH meter

Procedure:

  • Phase A (Oil Phase) Preparation:

    • In a beaker, combine the emulsifying wax, cetyl alcohol, and the desired concentration of this compound (e.g., 5%, 10%, 15% w/w).

    • Heat the mixture to 70-75°C in a water bath until all components are melted and uniform.

    • Disperse the lipophilic API and antioxidant into the molten oil phase and stir until completely dissolved.

  • Phase B (Aqueous Phase) Preparation:

    • In a separate beaker, combine the purified water and glycerin.

    • Heat the aqueous phase to 70-75°C.

    • Add the preservative and stir until dissolved.

  • Emulsification:

    • Slowly add the hot aqueous phase (Phase B) to the hot oil phase (Phase A) under continuous high-shear mixing.

    • Homogenize for 3-5 minutes until a uniform emulsion is formed.

  • Cooling and Finalization:

    • Begin cooling the emulsion while stirring gently with an overhead stirrer.

    • When the temperature drops below 40°C, add any heat-sensitive ingredients.

    • Continue stirring until the cream reaches room temperature.

    • Measure and adjust the pH if necessary.

Diagram of Cream Preparation Workflow:

Cream_Preparation cluster_oil_phase Oil Phase (Phase A) cluster_aqueous_phase Aqueous Phase (Phase B) Oil_Ingredients Combine Emulsifying Wax, Cetyl Alcohol, this compound Heat_Oil Heat to 70-75°C Oil_Ingredients->Heat_Oil Add_API Add API and Antioxidant Heat_Oil->Add_API Emulsification Emulsification (Add B to A with homogenization) Add_API->Emulsification Aqueous_Ingredients Combine Water and Glycerin Heat_Aqueous Heat to 70-75°C Aqueous_Ingredients->Heat_Aqueous Add_Preservative Add Preservative Heat_Aqueous->Add_Preservative Add_Preservative->Emulsification Cooling Cooling with Gentle Stirring Emulsification->Cooling Final_Addition Add Heat-Sensitive Ingredients (below 40°C) Cooling->Final_Addition Final_Cream Final Cream Product Final_Addition->Final_Cream

Caption: Workflow for preparing an O/W cream.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the methodology for assessing the permeation of an API from the prepared topical formulations through a skin membrane.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor medium (e.g., phosphate-buffered saline with a suitable solubilizer like polysorbate 80 to maintain sink conditions)

  • Formulated cream with this compound

  • Magnetic stirrer and stir bars

  • Water bath maintained at 32 ± 1°C

  • Syringes and collection vials

  • Validated analytical method (e.g., HPLC) for API quantification

Procedure:

  • Skin Preparation:

    • Thaw frozen skin at room temperature.

    • Excise a section of full-thickness skin and remove any subcutaneous fat.

    • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Franz Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.

    • Fill the receptor compartment with pre-warmed and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.

    • Place the Franz cells in a water bath set to 32 ± 1°C and allow the system to equilibrate for at least 30 minutes.

  • Dosing and Sampling:

    • Apply a finite dose (e.g., 10 mg/cm²) of the topical formulation evenly onto the surface of the skin in the donor compartment.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium from the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis:

    • Analyze the concentration of the API in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount permeated against time.

    • Determine the steady-state flux (Jss) from the linear portion of the curve.

Diagram of In Vitro Skin Permeation Study Workflow:

Permeation_Study Start Start Skin_Prep Skin Preparation (Thaw, Excise, Cut) Start->Skin_Prep Franz_Assembly Franz Cell Assembly (Mount Skin, Fill Receptor) Skin_Prep->Franz_Assembly Equilibration Equilibration (32°C, 30 min) Franz_Assembly->Equilibration Dosing Apply Topical Formulation Equilibration->Dosing Sampling Withdraw and Replace Receptor Medium at Time Intervals Dosing->Sampling Sampling->Sampling Analysis Analyze API Concentration (e.g., HPLC) Sampling->Analysis Data_Analysis Calculate Cumulative Permeation and Flux Analysis->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Skin Permeation Study Workflow.

Signaling Pathways and Logical Relationships

The primary mechanism by which this compound is expected to influence drug delivery is through its effect on the formulation's physicochemical properties and its interaction with the stratum corneum. This is a passive diffusion process and does not involve specific signaling pathways. The logical relationship can be visualized as follows:

Diagram of this compound's Influence on Drug Permeation:

Logical_Relationship cluster_formulation Formulation Properties cluster_skin_interaction Skin Interaction TC This compound in Formulation Solubility Increased API Solubility TC->Solubility Viscosity Altered Viscosity TC->Viscosity Emollience Emollient Effect (Skin Hydration) TC->Emollience Concentration_Gradient Increased Concentration Gradient (Cvehicle - Cskin) Solubility->Concentration_Gradient Diffusion Increased Diffusion across Stratum Corneum Viscosity->Diffusion Affects release from vehicle Partitioning Enhanced Partitioning into Stratum Corneum Emollience->Partitioning Partitioning->Diffusion Concentration_Gradient->Diffusion Permeation Enhanced Skin Permeation of API Diffusion->Permeation

Caption: Influence of this compound on Drug Permeation.

Conclusion

This compound is a multifunctional excipient that can be effectively utilized in topical drug delivery formulations to enhance emollience, improve API solubility, and optimize the overall sensory experience for the user. The provided protocols offer a foundational framework for researchers to systematically evaluate the impact of this compound on the performance of their topical formulations. Further studies are warranted to generate specific quantitative data on its permeation-enhancing effects for a wider range of APIs.

References

Application Notes and Protocols for Tricaprylyl Citrate as a Pigment Wetting Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaprylyl citrate is a triester of citric acid and caprylyl alcohol, widely utilized in the cosmetics and pharmaceutical industries as a high-performance emollient and an effective wetting agent for pigments.[1][2][3][4][5] Its chemical structure, featuring a polar citrate core and non-polar caprylyl chains, allows it to effectively reduce the interfacial tension between the solid pigment surface and the liquid vehicle. This property is crucial for the initial and most critical stage of pigment dispersion: wetting.[6][7] Proper wetting ensures the displacement of air from the pigment surface, allowing the liquid phase to coat the individual particles, which is a prerequisite for efficient de-agglomeration and stabilization.[8]

These application notes provide detailed protocols for utilizing this compound as a wetting agent for pigments in both cosmetic and pharmaceutical formulations. The methodologies cover the preparation of pigment dispersions and the subsequent evaluation of their key performance parameters.

Mechanism of Action: Pigment Wetting

The efficacy of this compound as a wetting agent is attributed to its amphiphilic nature. The central polar citrate moiety possesses an affinity for the often polar surfaces of inorganic pigments, while the three long, non-polar caprylyl chains are readily solvated by the surrounding oil or organic vehicle. This molecular orientation at the pigment-vehicle interface significantly lowers the surface tension, facilitating the spreading of the liquid over the solid pigment particles. This process is the foundational step for achieving a stable and uniform pigment dispersion.

Experimental Protocols

Protocol 1: Preparation of a Pigment Dispersion in a Liquid Vehicle

This protocol outlines the fundamental steps for preparing a pigment dispersion using this compound as the wetting agent.

Materials and Equipment:

  • Pigment (e.g., Titanium Dioxide, Iron Oxides)

  • This compound

  • Vehicle (e.g., cosmetic-grade oil, pharmaceutical solvent)

  • High-shear mixer (e.g., homogenizer, overhead stirrer with a disperser blade)

  • Beaker

  • Spatula

  • Analytical balance

Procedure:

  • Premixing: In a beaker, combine the this compound and the liquid vehicle. The concentration of this compound can be optimized, but a starting point of 5-20% of the total oil phase is recommended. For highly pigmented systems like lipstick, concentrations up to 19% have been noted in formulations.

  • Initial Wetting: While stirring the liquid phase at a low speed, gradually add the pigment to the vortex. Continue mixing until the pigment is visually wetted and no dry powder is visible.

  • High-Shear Dispersion: Increase the speed of the high-shear mixer to begin the de-agglomeration process. The optimal speed and time will depend on the specific pigment and equipment used. A typical starting point is 2000-5000 rpm for 10-30 minutes.[9]

  • Cool Down: Monitor the temperature of the dispersion, as high-shear mixing can generate heat. If necessary, use a water bath to cool the beaker.

  • Evaluation: After dispersion, allow the sample to equilibrate to room temperature before performing quality control evaluations as described in the following protocols.

experimental_workflow cluster_prep Dispersion Preparation cluster_eval Performance Evaluation start Start premix Premix this compound and Vehicle wetting Gradual Pigment Addition (Low Shear) dispersion High-Shear Dispersion cooldown Cool Down end_prep Dispersion Ready for Evaluation viscosity Viscosity Measurement end_prep->viscosity particle_size Particle Size Analysis end_prep->particle_size color Colorimetric Analysis end_prep->color gloss Gloss Measurement end_prep->gloss stability Stability Assessment end_prep->stability

Figure 1: Experimental workflow for preparing and evaluating pigment dispersions.

Protocol 2: Evaluation of Pigment Dispersion Quality

The following tests are essential for quantifying the effectiveness of this compound as a wetting agent and the overall quality of the pigment dispersion.

2.1 Viscosity Measurement

  • Objective: To determine the effect of this compound on the flow properties of the pigment dispersion. A lower viscosity at a given pigment concentration generally indicates better wetting and de-agglomeration.[10]

  • Equipment: Rotational viscometer.

  • Procedure:

    • Equilibrate the pigment dispersion to a controlled temperature (e.g., 25°C).

    • Select an appropriate spindle and rotational speed for the viscometer based on the expected viscosity of the sample.

    • Measure the viscosity in centipoise (cP).

    • Record the results and compare them to a control formulation prepared without this compound or with an alternative wetting agent.

2.2 Particle Size Analysis

  • Objective: To measure the particle size distribution of the dispersed pigments. Effective wetting and dispersion will result in a smaller mean particle size and a narrower distribution.[11][12]

  • Equipment: Laser diffraction particle size analyzer or a Hegman gauge.

  • Procedure (Laser Diffraction):

    • Prepare a dilute suspension of the pigment dispersion in a suitable solvent.

    • Analyze the sample using the laser diffraction instrument to obtain the particle size distribution, mean particle size (e.g., D50), and the size of the largest particles (e.g., D90).

  • Procedure (Hegman Gauge):

    • Place a small amount of the pigment dispersion at the deep end of the Hegman gauge.[3][13]

    • With a scraper, draw the dispersion towards the shallow end of the gauge.

    • Observe the point on the scale where coarse particles or a "scratchy" appearance becomes evident.[14]

    • Record the Hegman value. A higher Hegman number indicates a finer grind and better dispersion.[15][16]

2.3 Colorimetric Analysis

  • Objective: To assess the color development of the pigment dispersion in a final formulation (e.g., a foundation or lipstick base).

  • Equipment: Spectrophotometer or colorimeter.

  • Procedure:

    • Incorporate the pigment dispersion into a base formulation.

    • Apply a uniform film of the final product onto a standardized color measurement card.

    • Measure the L, a, and b* color values using the spectrophotometer.

    • Calculate the color difference (Delta E) between the sample and a standard to quantify any color shifts.[17][18][19][20]

2.4 Gloss Measurement

  • Objective: To measure the surface gloss of a dried film of the formulation. A higher gloss value is often indicative of a finer, more uniform pigment dispersion.[10]

  • Equipment: Gloss meter.

  • Procedure:

    • Apply a uniform film of the final product onto a smooth, non-porous substrate.

    • Allow the film to dry completely.

    • Measure the gloss at a specified angle (e.g., 60°).

Data Presentation

The following tables provide a template for organizing and comparing quantitative data from the experimental protocols.

Table 1: Viscosity of Pigment Dispersions

Formulation IDWetting AgentWetting Agent Conc. (%)Pigment Conc. (%)Viscosity (cP) at 25°C
F1 (Control)None0205000
F2This compound10203500
F3Alternative Agent10204200

Table 2: Particle Size Analysis of Pigment Dispersions

Formulation IDWetting AgentMean Particle Size (D50, µm)D90 (µm)Hegman Value
F1 (Control)None5.215.84
F2This compound2.57.16
F3Alternative Agent3.19.55

Table 3: Colorimetric and Gloss Data of Final Formulations

Formulation IDWetting AgentLab*Delta E (vs. Standard)Gloss (60°)
F1 (Control)None75.210.120.53.245
F2This compound76.510.521.01.560
F3Alternative Agent75.810.320.82.152

Signaling Pathways and Logical Relationships

The process of pigment dispersion can be visualized as a logical sequence of steps, where the success of each step is dependent on the previous one.

pigment_dispersion_pathway cluster_process Pigment Dispersion Process cluster_properties Resulting Properties start Start: Dry Pigment Agglomerates wetting Stage 1: Wetting (this compound) deagglomeration Stage 2: De-agglomeration (Mechanical Energy) stabilization Stage 3: Stabilization end_product Final Product: Stable Pigment Dispersion viscosity Reduced Viscosity end_product->viscosity particle_size Reduced Particle Size end_product->particle_size color_dev Improved Color Development end_product->color_dev stability Enhanced Stability end_product->stability

Figure 2: Logical pathway of the pigment dispersion process.

Applications in Drug Development

In the pharmaceutical sector, this compound can be a valuable excipient for the formulation of suspensions containing poorly water-soluble active pharmaceutical ingredients (APIs).[21][22][23][24] The principles of pigment wetting and dispersion are directly applicable to achieving a uniform and stable suspension of a hydrophobic drug in a liquid vehicle. By effectively wetting the API particles, this compound can aid in:

  • Improving Bioavailability: By reducing particle size and preventing agglomeration, the surface area of the drug is maximized, which can lead to an enhanced dissolution rate and improved bioavailability.

  • Ensuring Dose Uniformity: A stable suspension is critical for ensuring that each dose of the medication contains the correct amount of the active ingredient.

  • Enhancing Patient Acceptability: A well-dispersed suspension with a controlled viscosity can improve the palatability and ease of administration of oral liquid dosage forms.

The experimental protocols outlined above can be adapted for the evaluation of pharmaceutical suspensions, with a focus on particle size distribution, viscosity, and resuspendability as key quality attributes.

Conclusion

This compound is a versatile and effective wetting agent for pigments in a variety of applications, including cosmetics and pharmaceuticals. Its ability to efficiently wet pigment surfaces leads to improved dispersion quality, which can be quantified through measurements of viscosity, particle size, color, and gloss. The protocols and data presentation formats provided in these application notes offer a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize and evaluate this compound in their formulations.

References

Application Notes and Protocols for Formulating Stable Nano-emulsions with Tricaprylyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nano-emulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant and co-surfactant molecules.[1][2] With droplet sizes in the range of 20-500 nm, they offer numerous advantages for drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, protection of active ingredients from degradation, and suitability for various administration routes.[1][3][4] Tricaprylyl citrate, a triester of citric acid and caprylic alcohol, is a non-oily emollient with excellent solvent properties for many lipophilic active pharmaceutical ingredients (APIs). Its biocompatibility and favorable sensory profile make it an attractive oil phase for nano-emulsion formulations in the pharmaceutical and cosmetic industries.

These application notes provide a comprehensive guide to the formulation and characterization of stable oil-in-water (O/W) nano-emulsions using this compound as the oil phase. Detailed protocols for screening excipients, formulation development using both high- and low-energy methods, and characterization techniques are provided.

Materials and Methods

Materials
  • Oil Phase: this compound

  • Aqueous Phase: Deionized water

  • Surfactants (Examples): Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), Cremophor® EL, Labrasol®

  • Co-surfactants (Examples): Transcutol® P, Propylene Glycol, Ethanol, Polyethylene Glycol 400 (PEG 400)

  • Active Pharmaceutical Ingredient (API): A lipophilic drug of interest

Equipment
  • Vortex mixer

  • Magnetic stirrer and stir bars

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer or microfluidizer

  • Ultrasonicator

  • Dynamic Light Scattering (DLS) instrument for particle size and polydispersity index (PDI) analysis

  • Zeta potential analyzer

  • Transmission Electron Microscope (TEM)

  • Stability chambers

Pre-formulation Studies: Excipient Screening

The selection of appropriate surfactants and co-surfactants is critical for the formation of stable nano-emulsions. The goal is to find a system that effectively emulsifies this compound and solubilizes the desired API.

Protocol: Surfactant and Co-surfactant Screening

Objective: To identify a suitable surfactant and co-surfactant system for emulsifying this compound.

Methodology:

  • Surfactant Screening:

    • Prepare 5% (w/w) aqueous solutions of various surfactants (e.g., Tween 80, Cremophor® EL).

    • To 5 mL of each surfactant solution, add this compound dropwise while vortexing.

    • Observe the formation of an emulsion and its visual characteristics (e.g., clarity, turbidity). The surfactant that produces a clear or translucent emulsion with the smallest amount of oil is considered a good candidate.

  • Co-surfactant Screening:

    • Select the best-performing surfactant from the previous step.

    • Prepare mixtures of the selected surfactant and each co-surfactant at various weight ratios (S/CoS mix), for example, 1:1, 2:1, and 3:1.

    • For each S/CoS mix, perform a titration with this compound, observing the emulsification efficiency. The combination that results in a stable and clear emulsion with the least amount of S/CoS mix is selected. Co-surfactants can enhance the flexibility of the interfacial film and reduce interfacial tension.

Formulation Development

Low-Energy Method: Spontaneous Emulsification (Aqueous Titration) and Pseudo-ternary Phase Diagrams

This method is based on the principle that nano-emulsions can form spontaneously when the components are mixed in the appropriate ratios. Pseudo-ternary phase diagrams are constructed to identify the concentration ranges of oil, surfactant/co-surfactant (Sₘᵢₓ), and water that result in stable nano-emulsions.

Objective: To determine the optimal concentration ranges of this compound, Sₘᵢₓ, and water for nano-emulsion formation.

Methodology:

  • Prepare various weight ratios of the selected surfactant and co-surfactant (Sₘᵢₓ), for example, 1:1, 2:1, and 3:1.

  • For each Sₘᵢₓ ratio, prepare mixtures of this compound and the Sₘᵢₓ in different weight ratios (e.g., 1:9, 2:8, 3:7, ..., 9:1).

  • Titrate each of these mixtures with deionized water dropwise under constant magnetic stirring.

  • After each addition of water, allow the system to equilibrate and visually observe for transparency and phase separation.

  • The point at which the solution turns from clear to turbid indicates the boundary of the nano-emulsion region.

  • Plot the obtained data points on a ternary phase diagram for each Sₘᵢₓ ratio to delineate the nano-emulsion region. The region with the largest area of stable, single-phase nano-emulsion indicates the optimal Sₘᵢₓ ratio.

LowEnergyWorkflow cluster_prep Preparation cluster_titration Titration & Observation cluster_analysis Analysis A Select Surfactant & Co-surfactant B Prepare S/CoS Mixtures (Sₘᵢₓ) A->B Different Ratios C Prepare Oil-Sₘᵢₓ Mixtures B->C Different Ratios D Titrate with Water C->D E Visual Observation (Clarity/Turbidity) D->E F Plot Ternary Phase Diagram E->F G Identify Nano-emulsion Region F->G H Select Optimal Formulation G->H

Caption: Workflow for low-energy nano-emulsion formulation.

High-Energy Method: High-Pressure Homogenization (HPH)

High-energy methods involve the use of mechanical devices to break down coarse emulsions into nano-sized droplets.[4] High-pressure homogenization is a widely used and scalable technique.[4]

Objective: To prepare a stable oil-in-water nano-emulsion of this compound using high-pressure homogenization.

Methodology:

  • Preparation of Phases:

    • Oil Phase: Accurately weigh this compound and the selected surfactant and co-surfactant (if oil-soluble) into a beaker. If incorporating a lipophilic API, dissolve it in this phase.

    • Aqueous Phase: Accurately weigh deionized water into a separate beaker. If the surfactant/co-surfactant are water-soluble, add them to this phase.

  • Formation of Coarse Emulsion:

    • Heat both phases to approximately 40-60°C to ensure the miscibility of components.

    • Gradually add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes using a high-shear mixer to form a coarse emulsion.

  • Nano-emulsification:

    • Pass the coarse emulsion through a high-pressure homogenizer.

    • Operate the homogenizer at a pressure of approximately 500-1500 bar for 3-5 cycles. The optimal pressure and number of cycles should be determined for each formulation to achieve the desired droplet size and PDI.

    • Cool the resulting nano-emulsion to room temperature.

HighEnergyWorkflow A Prepare Oil Phase (this compound, S/CoS, API) C Heat both phases (40-60°C) A->C B Prepare Aqueous Phase (Water, S/CoS) B->C D High-Shear Homogenization (5,000-10,000 rpm, 5-10 min) C->D Combine Phases E Coarse Emulsion D->E F High-Pressure Homogenization (500-1500 bar, 3-5 cycles) E->F G Stable Nano-emulsion F->G

Caption: Workflow for high-energy nano-emulsion formulation.

Characterization of Nano-emulsions

Thorough characterization is essential to ensure the quality, stability, and performance of the formulated nano-emulsions.

Quantitative Data Summary

The following table summarizes typical characterization parameters for a stable this compound nano-emulsion.

ParameterMethodTypical Value
Droplet Size (Z-average)Dynamic Light Scattering (DLS)50 - 200 nm
Polydispersity Index (PDI)DLS< 0.3
Zeta PotentialElectrophoretic Light Scattering> ±30 mV
pHpH meter4.5 - 7.0
Refractive IndexRefractometer1.3 - 1.4
Drug ContentHPLC95 - 105% of label claim
Experimental Protocols for Characterization

Objective: To determine the mean droplet size and the width of the droplet size distribution.

Methodology:

  • Dilute the nano-emulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Analyze the diluted sample using a DLS instrument at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).

  • Record the Z-average diameter as the mean droplet size and the PDI value. A PDI value below 0.3 indicates a narrow and homogenous size distribution.

Objective: To determine the surface charge of the nano-emulsion droplets, which is an indicator of stability.

Methodology:

  • Dilute the nano-emulsion sample with deionized water.

  • Inject the diluted sample into the electrophoretic cell of the zeta potential analyzer.

  • Apply an electric field and measure the electrophoretic mobility of the droplets.

  • The instrument calculates the zeta potential from the electrophoretic mobility using the Helmholtz-Smoluchowski equation. A zeta potential greater than ±30 mV generally indicates good physical stability due to electrostatic repulsion between droplets.

Objective: To visualize the shape and morphology of the nano-emulsion droplets.

Methodology:

  • Place a drop of the diluted nano-emulsion onto a carbon-coated copper grid.

  • Allow the sample to air-dry.

  • Negatively stain the sample with a solution of phosphotungstic acid (e.g., 2% w/v) to enhance contrast.

  • Observe the grid under a transmission electron microscope at an appropriate magnification.

  • Capture images to visualize the spherical nature of the droplets.

Objective: To evaluate the physical and chemical stability of the nano-emulsion under different storage conditions.

Methodology:

  • Thermodynamic Stability:

    • Centrifugation: Centrifuge the nano-emulsion at a high speed (e.g., 3,500 rpm) for 30 minutes and observe for any signs of phase separation, creaming, or cracking.

    • Freeze-Thaw Cycles: Subject the nano-emulsion to multiple cycles of freezing at a low temperature (e.g., -20°C) for 48 hours followed by thawing at room temperature (25°C) for 48 hours. Observe for any changes in physical appearance.

  • Long-Term Stability:

    • Store the nano-emulsion samples in stability chambers at different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) for a specified period (e.g., 3-6 months).

    • At predetermined time intervals, withdraw samples and analyze for droplet size, PDI, zeta potential, pH, and drug content to assess any changes from the initial values.

Logical Relationship in Nano-emulsion Stability

The stability of a nano-emulsion is a complex interplay of various formulation and process parameters.

StabilityFactors cluster_formulation Formulation Factors cluster_process Process Parameters cluster_properties Droplet Properties Oil This compound Concentration Size Droplet Size Oil->Size Surfactant Surfactant Type & Conc. Surfactant->Size PDI PDI Surfactant->PDI Zeta Zeta Potential Surfactant->Zeta CoSurfactant Co-surfactant Type & Conc. CoSurfactant->Size CoSurfactant->PDI CoSurfactant->Zeta API API Properties API->Size Homogenization Homogenization Pressure & Cycles Homogenization->Size Homogenization->PDI Temperature Processing Temperature Temperature->Size Stability Nano-emulsion Stability Size->Stability PDI->Stability Zeta->Stability

Caption: Factors influencing nano-emulsion stability.

Conclusion

The formulation of stable nano-emulsions with this compound requires a systematic approach involving careful selection of surfactants and co-surfactants, optimization of the formulation composition, and selection of an appropriate emulsification method. The detailed protocols and characterization techniques outlined in these application notes provide a robust framework for researchers and drug development professionals to successfully develop and evaluate this compound-based nano-emulsions for various pharmaceutical and cosmetic applications. The inherent properties of this compound, combined with the advantages of nano-emulsion technology, offer a promising platform for the delivery of lipophilic active ingredients.

References

Application Notes and Protocols for Tricaprylyl Citrate as a Solvent for Poorly Soluble Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of poorly soluble active pharmaceutical ingredients (APIs) remains a significant hurdle in drug development. A substantial portion of new chemical entities fall under the Biopharmaceutics Classification System (BCS) Class II, characterized by high permeability but low aqueous solubility, which often leads to variable and low bioavailability.[1][2] To overcome these challenges, formulation scientists are continually exploring novel excipients and drug delivery systems.[3][4]

Tricaprylyl citrate, a triester of citric acid and caprylic alcohol, is a lipophilic, non-polar solvent that presents a promising option for solubilizing hydrophobic APIs. Its properties make it a candidate for use in lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), which have been shown to enhance the oral bioavailability of poorly soluble drugs.[5][6]

These application notes provide an overview of the potential of this compound as a solvent for poorly soluble active compounds and detail the necessary experimental protocols to evaluate its suitability for specific drug formulations.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is crucial for its effective application in pharmaceutical formulations.

PropertyValueReference
Synonyms Tricapryl Citrate, 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trioctyl ester
Molecular Formula C₃₀H₅₆O₇
Molecular Weight 544.76 g/mol
Appearance Oily liquid[7]
Solubility Insoluble in water; Soluble in oils[8]

Note: Specific quantitative data on the solubility of various APIs in this compound is not extensively available in public literature. The following protocols are designed to enable researchers to generate this critical data.

Potential Applications in Drug Formulation

This compound's lipophilic nature makes it a suitable candidate for various oral drug delivery strategies aimed at enhancing the solubility and absorption of poorly soluble APIs.

  • Lipid-Based Formulations: this compound can serve as the oily phase in lipid-based formulations, including solutions, suspensions, and semi-solid matrices for encapsulation in soft or hard gelatin capsules.[9]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): It can be a key component of SEDDS, which are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[5] This spontaneous emulsification can lead to improved drug dissolution and absorption.

Experimental Protocols

Protocol for Determining the Saturation Solubility of an API in this compound

This protocol outlines the steps to quantify the maximum amount of a specific API that can be dissolved in this compound at a given temperature.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a suitable validated analytical method for the API

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of the API powder to a known volume or weight of this compound in a sealed vial.

  • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vial to confirm the presence of undissolved API, indicating saturation.

  • Centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to sediment the excess solid API.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filter the supernatant through a syringe filter compatible with the solvent to remove any remaining microparticles.

  • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved API.

  • Calculate the saturation solubility of the API in this compound, typically expressed in mg/mL or mg/g.

dot

G cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis A Add Excess API to This compound B Equilibrate at Constant Temperature A->B 24-72h C Centrifuge B->C D Filter Supernatant C->D E Dilute Sample D->E F HPLC Analysis E->F G G F->G Calculate Solubility

Caption: Workflow for determining API solubility in this compound.

Protocol for the Formulation of a Simple Drug Solution in this compound

This protocol describes the preparation of a basic lipid solution of a poorly soluble drug for initial characterization and in-vitro studies.

Materials and Equipment:

  • API

  • This compound

  • Analytical balance

  • Glass beaker or vial

  • Magnetic stirrer and stir bar or overhead mixer

  • Heating plate (if required)

Procedure:

  • Weigh the desired amount of this compound into a beaker.

  • While stirring, gradually add the accurately weighed API to the this compound.

  • Continue stirring until the API is completely dissolved. Gentle heating (e.g., 40-60°C) may be applied to facilitate dissolution, but care must be taken to avoid drug degradation. The stability of the API at the applied temperature should be known.

  • Once a clear solution is obtained, allow it to cool to room temperature.

  • Visually inspect the solution for any signs of precipitation or crystallization upon cooling and over a set period (e.g., 24 hours).

dot

G A Weigh Tricaprylyl Citrate B Add API while Stirring A->B C Apply Gentle Heat (if necessary) B->C D Continue Stirring until Completely Dissolved C->D E Cool to Room Temperature D->E F Observe for Precipitation E->F

Caption: Process for preparing a simple drug solution in this compound.

Protocol for Characterization of the Drug-in-Oil Formulation

After preparing a drug solution in this compound, it is essential to characterize the formulation to ensure its quality and stability.

Recommended Characterization Techniques:

  • Visual Inspection: For clarity, color, and presence of any particulate matter.

  • Drug Content and Uniformity: Using a validated analytical method (e.g., HPLC) to confirm the concentration of the API and its uniform distribution within the solvent.

  • Viscosity Measurement: To understand the flow properties of the formulation, which is important for processing and capsule filling.

  • Stability Studies: Storing the formulation under different temperature and humidity conditions (as per ICH guidelines) and periodically testing for drug content, appearance, and signs of degradation or precipitation.

Data Presentation: Hypothetical Solubility Data

The following table is a template for presenting solubility data for various hypothetical BCS Class II drugs in this compound. Researchers should populate this table with their experimentally determined values.

Active Pharmaceutical Ingredient (API)BCS ClassSaturation Solubility in this compound at 25°C (mg/mL)Saturation Solubility in this compound at 37°C (mg/mL)
Drug AII[Experimental Value][Experimental Value]
Drug BII[Experimental Value][Experimental Value]
Drug CII[Experimental Value][Experimental Value]
Drug DIV[Experimental Value][Experimental Value]

Signaling Pathways and Logical Relationships

The decision to use this compound as a solvent is part of a larger formulation development strategy for poorly soluble drugs. The following diagram illustrates the logical workflow.

dot

G cluster_api API Characterization cluster_formulation Formulation Strategy cluster_eval Solvent Evaluation cluster_dev Development & Characterization API Poorly Soluble API (BCS Class II/IV) Strategy Select Lipid-Based Delivery System API->Strategy Solvent Identify Potential Lipophilic Solvents Strategy->Solvent Tricaprylyl This compound Solvent->Tricaprylyl Solubility Determine Saturation Solubility Tricaprylyl->Solubility Compatibility Assess Drug-Excipient Compatibility Tricaprylyl->Compatibility Formulate Develop Formulation (e.g., SEDDS) Solubility->Formulate Compatibility->Formulate Characterize Characterize Formulation (Stability, Dissolution) Formulate->Characterize

Caption: Logical workflow for evaluating this compound in formulation development.

Conclusion

This compound holds potential as a solvent for the formulation of poorly soluble active compounds, particularly within lipid-based drug delivery systems. Due to the limited availability of specific drug solubility data in the public domain, it is imperative for researchers to conduct thorough experimental evaluations as outlined in these protocols. By systematically determining saturation solubility and assessing formulation stability, drug development professionals can make informed decisions about the suitability of this compound for their specific API and formulation goals.

References

Application Notes and Protocols: Tricaprylyl Citrate in Hair Conditioning Agent Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaprylyl Citrate is a triester of caprylic alcohol and citric acid, primarily recognized for its function as a skin-conditioning agent and emollient in cosmetic formulations.[1][2] Its role in preventing water loss suggests its potential as a beneficial ingredient in hair conditioning products.[3] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed this compound and concluded it is safe for use in cosmetics, with reported use concentrations of up to 27% in leave-on formulations.[4] While widely listed as an ingredient in hair care products, detailed scientific studies quantifying its specific efficacy and mechanism of action as a hair conditioning agent are not extensively available in publicly accessible literature.

These application notes provide a framework for researchers to investigate the potential of this compound in hair conditioning formulations. The subsequent protocols are standardized methodologies for evaluating key performance indicators of hair conditioners and can be applied to formulations containing this compound.

Putative Mechanism of Action

Based on its chemical nature as an emollient ester, this compound is hypothesized to condition hair primarily through physical interaction with the hair fiber surface. As a non-ionic ingredient, its primary mechanism is likely the formation of a thin, hydrophobic film on the cuticle. This film can lead to several conditioning benefits:

  • Lubrication: The deposited film reduces the coefficient of friction between individual hair fibers and between the hair and combing instruments, resulting in easier detangling and reduced combing force.

  • Moisture Retention: By forming a barrier, this compound may help to seal in moisture, preventing water loss from the hair shaft and contributing to a softer, more flexible feel.

  • Cuticle Smoothing: The emollient film can help to flatten and smooth raised cuticle scales, which is characteristic of damaged hair. This smoothing effect enhances light reflection, thereby increasing the perceived shine and luster of the hair.

  • Reduction of Static Electricity: A smoother hair surface with a uniform hydrophobic film can help to dissipate static charge, reducing flyaways.

G cluster_0 Hair Fiber cluster_1 Conditioning Mechanism HairShaft Hair Shaft Cuticle Layer (Negatively Charged, Damaged) Benefits Reduced Friction Moisture Retention Cuticle Smoothing Increased Shine TC This compound (Emollient) Adsorption Adsorption and Film Formation TC->Adsorption Application to Hair Adsorption->HairShaft:f1 Deposition on Cuticle Adsorption->Benefits:f0 Adsorption->Benefits:f1 Adsorption->Benefits:f2 Benefits:f2->Benefits:f3

Hypothesized mechanism of this compound on hair.

Application in Hair Conditioning Formulations

This compound can be incorporated into both rinse-off and leave-in hair conditioning products. Its oil-soluble nature makes it suitable for the oil phase of emulsions.

Table 1: Example Formulation Skeletons

Ingredient Function Rinse-Off Conditioner (% w/w) Leave-In Conditioner (% w/w)
Phase A
Deionized WaterSolventTo 100To 100
GlycerinHumectant2.0 - 5.01.0 - 3.0
Cationic Polymer (e.g., Polyquaternium-10)Conditioning Agent0.2 - 0.50.1 - 0.3
Phase B
Cetearyl AlcoholThickener, Emollient4.0 - 8.01.0 - 3.0
Behentrimonium ChlorideCationic Surfactant, Conditioning Agent1.0 - 3.0-
This compound Emollient, Conditioning Agent 1.0 - 5.0 0.5 - 10.0
DimethiconeEmollient, Shine Enhancer0.5 - 2.00.5 - 1.5
Phase C
PreservativePreservativeq.s.q.s.
FragranceFragranceq.s.q.s.
Citric Acid / Sodium HydroxidepH Adjusterto pH 4.0 - 5.0to pH 4.5 - 5.5

Note: The suggested concentration ranges are starting points for formulation development and should be optimized based on desired performance and stability.

Experimental Protocols for Efficacy Testing

The following protocols describe standard industry methods for evaluating the performance of hair conditioning agents. These can be used to generate quantitative and qualitative data on the efficacy of this compound in hair care formulations.

Protocol 1: Evaluation of Wet and Dry Combing Force Reduction

Objective: To quantify the reduction in combing force on hair tresses treated with a conditioner containing this compound compared to a control.

G Start Start HairTress Hair Tress Preparation (Bleached, 2g, 20cm) Start->HairTress Baseline Measure Baseline Combing Force (Wet and Dry) HairTress->Baseline Treatment Apply Conditioner (Control vs. This compound) Baseline->Treatment Rinse Rinse and Towel Dry Treatment->Rinse WetComb Measure Wet Combing Force Rinse->WetComb Dry Dry Tresses WetComb->Dry DryComb Measure Dry Combing Force Dry->DryComb Analysis Data Analysis (% Reduction in Force) DryComb->Analysis End End Analysis->End

Workflow for combing force evaluation.

Materials:

  • Hair tresses (e.g., medium brown, single-bleached, 2g weight, 20cm length)

  • Tensile tester with a comb fixture (e.g., Instron)

  • Control conditioner (without this compound)

  • Test conditioner (with this compound)

  • Shampoo (non-conditioning)

  • Constant temperature water bath

Procedure:

  • Preparation: Wash all hair tresses with a non-conditioning shampoo to remove any existing treatments. Rinse thoroughly.

  • Baseline Measurement: Mount a wet tress in the tensile tester and perform 5 combing strokes, recording the peak combing force for each. Allow the tress to air dry completely and repeat the measurement for dry combing force.

  • Treatment: Wet the tress and apply a standardized amount (e.g., 0.5g) of the control or test conditioner. Gently massage for 1 minute.

  • Rinsing: Rinse the tress under controlled water flow and temperature for 30 seconds.

  • Wet Combing Measurement: Gently blot the tress with a paper towel and immediately measure the wet combing force as in step 2.

  • Drying: Hang the tress to dry completely in a controlled environment (e.g., 25°C, 50% RH).

  • Dry Combing Measurement: Measure the dry combing force as in step 2.

  • Replicates: Repeat the procedure for a minimum of 3 tresses per treatment group.

Data Presentation:

Table 2: Combing Force Data

Treatment Mean Peak Wet Combing Force (N) ± SD % Reduction vs. Baseline Mean Peak Dry Combing Force (N) ± SD % Reduction vs. Baseline
Baseline (Untreated)N/AN/A
Control Conditioner
Test Conditioner (with this compound)
Protocol 2: Assessment of Hair Shine/Luster

Objective: To measure the change in hair shine after treatment with a conditioner containing this compound.

G Start Start TressPrep Prepare Hair Tresses (Dark, Virgin) Start->TressPrep BaselineShine Measure Baseline Shine (Goniophotometer/Image Analysis) TressPrep->BaselineShine Treatment Apply Conditioner (Control vs. This compound) BaselineShine->Treatment RinseDry Rinse and Dry Tresses Treatment->RinseDry MeasureShine Measure Post-Treatment Shine RinseDry->MeasureShine Analysis Calculate Change in Luster Index MeasureShine->Analysis End End Analysis->End

Workflow for hair shine assessment.

Materials:

  • Dark, virgin hair tresses

  • Goniophotometer or a controlled lighting setup with a digital camera and image analysis software

  • Control and test conditioners

  • Non-conditioning shampoo

Procedure:

  • Preparation: Prepare and wash tresses as in Protocol 1.

  • Baseline Measurement: Mount a dry tress in the measurement device and quantify the baseline shine (luster index).

  • Treatment: Apply the control or test conditioner, and rinse as described in Protocol 1.

  • Drying: Allow the tress to dry completely in a controlled environment.

  • Post-Treatment Measurement: Measure the shine of the treated dry tress.

  • Replicates: Repeat for at least 3 tresses per group.

Data Presentation:

Table 3: Hair Shine Data

Treatment Mean Luster Index ± SD % Change from Baseline
Baseline (Untreated)N/A
Control Conditioner
Test Conditioner (with this compound)
Protocol 3: Sensory Evaluation of Hair Feel

Objective: To conduct a blinded sensory panel evaluation to assess attributes like smoothness, softness, and greasiness.

G Start Start TressPrep Prepare and Treat Tresses (Control vs. Test, Coded) Start->TressPrep Panel Trained Sensory Panel (n=10-12) TressPrep->Panel Evaluation Panelists Evaluate Tresses (Smoothness, Softness, Greasiness) Panel->Evaluation Scoring Score Attributes on a Scale (e.g., 1-10) Evaluation->Scoring Analysis Statistical Analysis of Scores (e.g., ANOVA) Scoring->Analysis End End Analysis->End

Workflow for sensory evaluation.

Materials:

  • Treated hair tresses (from Protocol 1), coded to blind the panelists

  • Trained sensory panel (10-12 members)

  • Evaluation booths with controlled lighting and environment

  • Scoring sheets

Procedure:

  • Panelist Training: Train panelists to identify and score specific hair attributes on a defined scale (e.g., 1 = not smooth, 10 = very smooth).

  • Evaluation: Provide each panelist with coded tresses (control and test). Have them evaluate each tress for attributes such as wet feel, dry feel, smoothness, softness, and any greasy or heavy residue.

  • Data Collection: Panelists record their scores on the provided sheets.

Data Presentation:

Table 4: Sensory Evaluation Scores

Attribute Control Conditioner (Mean Score ± SD) Test Conditioner (with this compound) (Mean Score ± SD) p-value
Wet Smoothness
Dry Smoothness
Softness
Greasiness

Conclusion

While this compound is established as a safe and effective emollient in skincare, its specific contributions to hair conditioning performance require further quantitative investigation. The provided application notes and experimental protocols offer a comprehensive guide for researchers to systematically evaluate the efficacy of this compound in hair care formulations. The hypothesized mechanism of action, centered on film formation and cuticle smoothing, can be validated or refined through the data generated from these standardized tests. Such research will be invaluable in substantiating claims and optimizing the use of this compound for enhanced hair conditioning benefits.

References

Application Notes and Protocols for Citrate Esters in Food-Grade Packaging Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of citrate esters as safe and effective plasticizers in food-grade packaging materials. The following sections detail the properties, performance, and testing protocols for commonly used citrate esters, offering a guide for research and development in this area.

Introduction to Citrate Esters

Citrate esters, derived from citric acid, are increasingly utilized as non-toxic, biodegradable alternatives to traditional phthalate plasticizers in food contact materials.[1][2] Their favorable safety profile and performance characteristics make them suitable for a wide range of polymers, including polyvinyl chloride (PVC) and polylactic acid (PLA).[3][4] Acetyl tributyl citrate (ATBC) is one of the most prominent citrate esters used in food packaging due to its excellent compatibility with various polymers and low migration potential.[5][6]

Data Presentation: Performance of Citrate Esters

The selection of a suitable citrate ester depends on the specific polymer and the desired properties of the final packaging material. The following tables summarize key quantitative data on the performance of common citrate esters.

Table 1: Thermal Properties of PLA Plasticized with Citrate Esters

Plasticizer (wt%)PolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Cold Crystallization Temp. (Tcc) (°C)
Neat PLAPLA60.4151.5118.9
10% TECPLA35.1149.2105.7
20% TECPLA18.7147.898.4
30% TECPLA10.3146.192.6
10% ATBCPLA40.2150.1110.3
20% ATBCPLA25.9148.5102.1
30% ATBCPLA12.2147.395.8

Source: Data compiled from multiple studies on the thermal analysis of plasticized PLA.[3][4][7][8][9]

Table 2: Mechanical Properties of PVC Plasticized with Citrate Esters

Plasticizer (phr)PolymerTensile Strength (MPa)Elongation at Break (%)
Neat PVCPVC55.05.0
50 phr ATMC11PVC22.5350
50 phr DEHPPVC23.0360
20 wt% TO1D2CPVC36.9-
50 wt% TO1D2CPVC11.2>400
20 wt% TOCPVC--
50 wt% TOCPVC10.5~380

phr: parts per hundred resin. ATMC11 and TO1D2C are modified citrate esters. DEHP (di(2-ethylhexyl) phthalate) is a traditional phthalate plasticizer shown for comparison.[1][10][11]

Table 3: Migration of Acetyl Tributyl Citrate (ATBC) from Packaging Films

Polymer FilmFood Simulant/FoodContact Time & Temp.Migration Level
PVDC/PVCIsooctane48 h at 30°CNot Detected
PVDC/PVCIsooctane48 h at 4°CNot Detected
PVDC/PVCCod fillets240 h at 4°C11.1 - 12.8 mg/kg
PVDC/PVCHerring fillets240 h at 4°C32.4 - 33.4 mg/kg
PVDC/PVCSoup (microwave)Minimal contact0.4 mg/kg
PVDC/PVCBiscuits (microwave liner)Intimate contact79.8 mg/kg

Source: Data from studies on ATBC migration into food and food simulants.[5][6][12][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of citrate esters in food packaging applications. The following are standard protocols for key experiments.

Protocol 1: Preparation of Plasticized Polymer Sheets for Testing

Objective: To prepare homogeneous polymer sheets with varying concentrations of citrate esters for mechanical and thermal analysis.

Materials:

  • Polymer resin (e.g., PVC, PLA)

  • Citrate ester plasticizer (e.g., ATBC, TEC)

  • Thermal stabilizer (e.g., calcium-zinc stearate for PVC)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for test specimens

Procedure:

  • Dry Blending: In a high-speed mixer, thoroughly mix the polymer resin with the thermal stabilizer (if required).

  • Plasticizer Incorporation: Gradually add the desired amount of citrate ester to the blend while continuing to mix until a homogeneous mixture is achieved.

  • Melt Compounding: Transfer the mixture to a two-roll mill heated to the appropriate processing temperature for the polymer (e.g., 160-170°C for PVC).

  • Sheet Formation: Mill the compound until a uniform sheet is formed.

  • Molding: Cut the milled sheets to the desired size and place them into a mold.

  • Pressing: Preheat the mold in a hydraulic press at the processing temperature for several minutes. Apply pressure to form a sheet of uniform thickness.

  • Cooling: Cool the mold under pressure to solidify the plastic sheet.

  • Specimen Preparation: Cut the prepared sheets into the required shapes and sizes for subsequent testing (e.g., dumbbell shape for tensile testing).[14]

Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of citrate esters on the thermal properties of the polymer, such as glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Accurately weigh a small sample (5-10 mg) of the plasticized polymer sheet into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating and Cooling Cycles:

    • First Heating Scan: Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C for PLA) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. This step removes the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition (e.g., -50°C).

    • Second Heating Scan: Heat the sample again at the same controlled rate to a temperature above its melting point.

  • Data Analysis: Analyze the second heating scan to determine the Tg (midpoint of the transition), Tcc (peak of the exothermic crystallization), and Tm (peak of the endothermic melting). The degree of crystallinity can also be calculated from the melting enthalpy.[3][4][7][8][9]

Protocol 3: Mechanical Properties Evaluation (Tensile Testing)

Objective: To measure the effect of citrate esters on the tensile strength and elongation at break of the polymer.

Standard: Based on ASTM D882 for thin plastic sheeting.[14]

Apparatus:

  • Universal Testing Machine (UTM) with appropriate load cell and grips.

Procedure:

  • Specimen Preparation: Cut dumbbell-shaped specimens from the conditioned plasticized polymer sheets according to the dimensions specified in ASTM D882.

  • Testing Conditions: Conduct the test at a controlled room temperature and humidity.

  • Measurement:

    • Mount the specimen in the grips of the UTM.

    • Apply a constant rate of extension (e.g., 10 mm/min) until the specimen breaks.[15]

    • Record the force and elongation throughout the test.

  • Data Analysis: From the stress-strain curve, determine the tensile strength (maximum stress) and the elongation at break.[1][10][16]

Protocol 4: Migration Testing

Objective: To quantify the amount of citrate ester that migrates from the packaging material into food or food simulants.

Apparatus:

  • Migration cells

  • Incubator or oven for controlled temperature exposure

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Cut the plasticized film into a specific surface area.

  • Food Simulant Selection: Choose the appropriate food simulant based on the type of food the packaging is intended for (e.g., 10% ethanol for aqueous foods, 50% ethanol or vegetable oil for fatty foods).[17]

  • Migration Cell Assembly: Place the film sample in a migration cell, ensuring contact with the food simulant on one or both sides, depending on the application.

  • Exposure: Fill the cell with the food simulant and expose it under controlled time and temperature conditions that represent the intended use and storage of the food product (e.g., 10 days at 40°C).

  • Sample Collection: After the exposure period, remove an aliquot of the food simulant for analysis.

  • Quantification by GC-MS:

    • Extraction: If necessary, perform a liquid-liquid extraction of the citrate ester from the food simulant into a suitable organic solvent (e.g., dichloromethane).[18]

    • Analysis: Inject the extract into the GC-MS system.

    • Method: Use a suitable GC column (e.g., DB-5ms) and temperature program to separate the citrate ester from other components. The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for higher sensitivity and specificity.[19][20][21][22]

    • Calibration: Prepare a calibration curve using standard solutions of the citrate ester to quantify the amount in the food simulant.[19]

  • Calculate Migration: Express the migration level in mg of substance per kg of food simulant (mg/kg) or mg of substance per dm² of the contact surface (mg/dm²).

Visualizations

The following diagrams illustrate key workflows and relationships in the research of citrate esters for food packaging.

experimental_workflow_mechanical_thermal cluster_prep Sample Preparation cluster_testing Material Characterization cluster_results Data Analysis prep_start Start: Polymer Resin & Citrate Ester dry_blend Dry Blending prep_start->dry_blend melt_compound Melt Compounding (Two-Roll Mill) dry_blend->melt_compound sheet_form Sheet Formation & Molding melt_compound->sheet_form thermal_analysis Thermal Analysis (DSC) sheet_form->thermal_analysis mechanical_testing Mechanical Testing (UTM) sheet_form->mechanical_testing thermal_data Tg, Tm, Tcc, Crystallinity thermal_analysis->thermal_data mechanical_data Tensile Strength, Elongation at Break mechanical_testing->mechanical_data

Caption: Workflow for preparing and testing the mechanical and thermal properties of plasticized polymers.

migration_testing_workflow start Start: Plasticized Film Sample cell_assembly Assemble Migration Cell start->cell_assembly exposure Expose to Food Simulant (Controlled Time & Temp) cell_assembly->exposure sampling Collect Aliquot of Simulant exposure->sampling extraction Liquid-Liquid Extraction (if needed) sampling->extraction gcms_analysis GC-MS Analysis extraction->gcms_analysis quantification Quantify Migrated Citrate Ester gcms_analysis->quantification end End: Report Migration Level (mg/kg or mg/dm²) quantification->end

Caption: Step-by-step workflow for conducting migration testing of citrate esters from food packaging.

citrate_structure_property cluster_structure Citrate Ester Structure cluster_properties Functional Properties mw Molecular Weight efficiency Plasticizing Efficiency mw->efficiency influences migration Migration Resistance mw->migration inversely affects side_chain Alkyl Chain Length side_chain->efficiency improves flexibility Low-Temperature Flexibility side_chain->flexibility enhances branching Side Chain Branching branching->migration improves

Caption: Logical relationship between the molecular structure of citrate esters and their functional properties as plasticizers.

References

Application Notes and Protocols: Citric Acid-Based Dendrimers as Novel Platforms for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis, characterization, and application of citric acid-based dendrimers as versatile and biocompatible platforms for drug delivery. Citric acid, a key component of these dendrimers, is a biocompatible and non-toxic molecule, making these platforms highly suitable for biomedical applications.[1][2][3] The unique, highly branched, and well-defined architecture of dendrimers allows for the encapsulation of therapeutic agents, enhancing their solubility, stability, and enabling controlled release.[2][4][5][6]

Introduction to Citric Acid-Based Dendrimers

Citric acid-based dendrimers are a class of biodegradable and biocompatible polymers with a central core and repeating branched units.[2][3] Their synthesis often involves the use of polyethylene glycol (PEG) to create triblock copolymers, such as citric acid-polyethylene glycol-citric acid (CPEGC), which are water-soluble and exhibit low toxicity.[1][3][7] The terminal functional groups on the dendrimer surface can be modified to attach targeting ligands or to alter the physicochemical properties of the nanocarrier.[2][5] These dendrimers can encapsulate hydrophobic drugs within their internal cavities, effectively acting as unimolecular micelles.[2][5] The release of the encapsulated drug is often pH-dependent, with ester bonds in the dendrimer structure being susceptible to hydrolysis in basic conditions, leading to a faster release at higher pH values.[1][3][7]

Key Advantages of Citric Acid-Based Dendrimers

  • Biocompatibility and Biodegradability: Composed of naturally occurring metabolites, these dendrimers exhibit minimal toxicity.[1][2][3]

  • Enhanced Drug Solubility: The hydrophobic interior of the dendrimers can solubilize poorly water-soluble drugs.[2][6]

  • Controlled Drug Release: The release of the drug can be modulated by environmental factors such as pH.[1][3][7]

  • High Drug Loading Capacity: The three-dimensional structure with internal cavities allows for efficient encapsulation of drug molecules.[5]

  • Surface Functionality: The periphery of the dendrimer can be functionalized for targeted delivery.[2][5]

Quantitative Data Summary

The following tables summarize the quantitative data reported for various citric acid-based dendrimer formulations.

Table 1: Physicochemical Properties of Citric Acid-Based Dendrimers

Dendrimer GenerationSurface ModificationParticle Size (nm)Zeta Potential (mV)Reference
G1Imidazole16Not Reported[1][3][7]
G2Imidazole20Not Reported[1][3][7]
G3Imidazole45Not Reported[1][3][7]
G4PEGylated22-76+37 to +48[8]

Table 2: Drug Loading and Encapsulation Efficiency

DrugDendrimer GenerationSurface ModificationDrug Entrapment Efficiency (%)Reference
NaproxenG1, G2, G3ImidazoleIncreases with generation[1][3][7]
CytarabineG4PEGylated13.4 - 62.1[8]
CefotaximeG3, G4PEGylated, LysineNot Specified[9]
CyclophosphamideNot SpecifiedPEGylatedNot Specified[10]
Clindamycin HClNot SpecifiedNoneNot Specified[4]

Table 3: In Vitro Drug Release Profile

DrugDendrimer GenerationRelease ConditionsRelease KineticsReference
NaproxenG1, G2, G3pH 1, 7.4, 10Release increases with pH (pH 10 > 7.4 > 1)[1][3][7]
Clindamycin HClNot SpecifiedpH 7.4 Phosphate BufferSlow, continuous, first-order, Non-Fickian diffusion[4]

Experimental Protocols

Synthesis of Citric Acid-Based Dendrimers (Divergent Method)

This protocol describes a general procedure for the synthesis of citric acid-based dendrimers.

G cluster_synthesis Dendrimer Synthesis Workflow Core Core Molecule (e.g., Polyethylene Glycol Diacid) Activation Activation of Carboxylic Groups (e.g., with Thionyl Chloride) Core->Activation G0 Generation 0 (G0) (Activated Core) Activation->G0 Reaction1 Reaction with Citric Acid (in the presence of DCC) G0->Reaction1 G1 Generation 1 (G1) Reaction1->G1 Purification1 Purification (e.g., Dialysis) G1->Purification1 Reaction2 Repetitive Reaction with Citric Acid Purification1->Reaction2 Gn Higher Generations (Gn) Reaction2->Gn Purification2 Purification Gn->Purification2 Characterization Characterization (FTIR, NMR, DLS) Purification2->Characterization

Caption: Workflow for the divergent synthesis of citric acid-based dendrimers.

Materials:

  • Poly(ethylene glycol) diacid

  • Thionyl chloride

  • Anhydrous citric acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Dialysis membrane

Procedure:

  • Core Activation (Generation 0): React diacid poly(ethylene glycol) with thionyl chloride to produce the corresponding acyl chloride (ClOC–PEG–COCl). This reaction is typically carried out to completion.[1][7]

  • First Generation (G1) Synthesis: React the activated core (ClOC–PEG–COCl) with anhydrous citric acid.[1][7]

  • Second Generation (G2) Synthesis: The G1 dendrimer is reacted with citric acid using DCC as a coupling agent in a suitable solvent like THF.[1][7]

  • Higher Generation (Gn) Synthesis: Repeat the reaction of the previous generation dendrimer with citric acid in the presence of DCC to build subsequent generations.[1][7]

  • Purification: After each generation synthesis, the product is purified. A common method is precipitation in a non-solvent like diethyl ether, followed by dialysis against water to remove unreacted monomers and by-products.[7]

Drug Loading into Dendrimers (Dissolution Method)

This protocol outlines the encapsulation of a drug within the dendrimer structure.

G cluster_loading Drug Loading Workflow Dendrimer Synthesized Dendrimer Mixing Mixing and Stirring (e.g., 24 hours) Dendrimer->Mixing Drug Drug Solution Drug->Mixing Complex Drug-Dendrimer Complex Mixing->Complex Centrifugation Centrifugation Complex->Centrifugation Separation Separation of Free Drug Centrifugation->Separation Analysis Analysis of Encapsulated Drug (UV-Vis Spectroscopy) Separation->Analysis

Caption: General workflow for loading a drug into dendrimers via the dissolution method.

Materials:

  • Synthesized citric acid-based dendrimers

  • Drug to be encapsulated

  • Distilled water or other suitable solvent

  • Centrifuge

Procedure:

  • Dissolve the drug in a suitable solvent (e.g., distilled water).[4][8]

  • Add the drug solution dropwise to a solution of the dendrimer while stirring.[8]

  • Continue stirring the mixture for an extended period (e.g., 24 hours) at room temperature to allow for complete encapsulation of the drug within the dendrimer cavities.[4][8]

  • To determine the amount of encapsulated drug, the solution is centrifuged to separate the drug-loaded dendrimers from the unloaded, free drug.[8]

  • The supernatant containing the free drug is then analyzed using a suitable analytical technique, such as UV-Vis spectrophotometry, to quantify the amount of unencapsulated drug.[1][3][8]

  • The drug entrapment efficiency can be calculated by subtracting the amount of free drug from the initial amount of drug used.

Characterization of Drug-Loaded Dendrimers

A variety of techniques are employed to characterize the synthesized dendrimers and their drug-loaded counterparts.

Table 4: Characterization Techniques and Their Purpose

TechniquePurposeReference
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of ester bonds and the presence of functional groups.[2][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) To elucidate the chemical structure and confirm the successful synthesis of each generation.[2][9][11]
Dynamic Light Scattering (DLS) To determine the particle size and size distribution of the dendrimers in solution.[1][3][7]
Scanning Electron Microscopy (SEM) To visualize the morphology and surface characteristics of the dendrimers.[4][11]
Zeta Potential Measurement To assess the surface charge and stability of the dendrimer formulations in a colloidal suspension.[8]
UV-Vis Spectrophotometry To quantify the amount of drug loaded into the dendrimers and to monitor its release.[1][3][4]

Signaling Pathway and Mechanism of Action

The primary mechanism for drug release from citric acid-based dendrimers synthesized with ester linkages is the hydrolysis of these bonds.

G cluster_release Drug Release Mechanism DrugLoadedDendrimer Drug-Loaded Dendrimer (Ester Bonds) HighpH High pH Environment (e.g., pH 10) Hydrolysis Hydrolysis of Ester Bonds HighpH->Hydrolysis triggers DrugRelease Drug Release Hydrolysis->DrugRelease DendrimerDegradation Dendrimer Degradation Hydrolysis->DendrimerDegradation

Caption: pH-triggered drug release from citric acid-based dendrimers.

In a basic environment (higher pH), the ester bonds within the dendrimer structure are more susceptible to hydrolysis.[1][3][7] This leads to the breakdown of the dendrimer matrix and the subsequent release of the encapsulated drug.[1][7] This pH-dependent release mechanism is particularly advantageous for targeted drug delivery to specific tissues or cellular compartments with altered pH, such as tumor microenvironments.

Conclusion and Future Perspectives

Citric acid-based dendrimers represent a promising and versatile platform for drug delivery. Their inherent biocompatibility, biodegradability, and tunable properties make them attractive candidates for a wide range of pharmaceutical applications.[1][2][3] Future research may focus on the surface modification of these dendrimers with specific targeting moieties to enhance their efficacy in targeted cancer therapy and other diseases.[2][5][10] Further in vivo studies are warranted to fully evaluate their pharmacokinetic profiles, biodistribution, and therapeutic efficacy.[10]

References

Application Notes and Protocols: Cyclodextrin and Citric Acid Biopolymers for Drug-Eluting Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of cyclodextrin-citric acid biopolymers as drug-eluting coatings for medical devices.

Introduction

Drug-eluting coatings on medical implants are crucial for preventing post-surgical complications such as infections and inflammation.[1] A novel and promising approach in this field is the use of biopolymers synthesized from cyclodextrins and citric acid.[1][2][3] This nontoxic, environmentally friendly, and cost-effective method, developed in the early 2000s, involves the cross-linking of cyclodextrins with citric acid, a polycarboxylic acid, to form a three-dimensional polymer network.[1][2][3][4]

β-cyclodextrin is the most commonly used type due to its high capacity for drug loading and its low cost.[3][4][5] The resulting biopolymer can be applied as a coating on various substrates, where it serves as a reservoir for the controlled release of therapeutic agents.[1][2] Drug loading is achieved through the formation of inclusion complexes within the cyclodextrin cavities and less specific interactions with the polymer network.[1][4][5] The drug release kinetics can be modulated and are often analyzed using the Korsmeyer-Peppas mathematical model.[1][2][3][6] These coatings have demonstrated excellent biocompatibility, making them suitable for a wide range of biomedical applications.[1][2][3]

Data Presentation

Table 1: Drug Loading in β-Cyclodextrin-Citric Acid Biopolymer Coatings
DrugSubstrateDrug Loading MethodDrug Loading (μg/cm²)Loading Efficiency (%)Reference
CiprofloxacinPorous SiliconImmersion150 ± 20Not Reported[7]
PrednisolonePorous SiliconImmersion80 ± 15Not Reported[7]
IbuprofenNanozeoliteImmersion620 (62% of initial)62[8]
KetoconazoleHydrogel FilmIn-situNot Reported~85[9]
DexamethasonePolypropylene MeshImmersion250 ± 30Not Reported[10]
Table 2: In Vitro Drug Release Kinetics from β-Cyclodextrin-Citric Acid Biopolymer Coatings
DrugRelease MediumTime for 80% ReleaseRelease MechanismKorsmeyer-Peppas Exponent (n)Reference
CiprofloxacinPBS (pH 7.4)~ 72 hoursFickian Diffusion0.45[7]
PrednisolonePBS (pH 7.4)~ 96 hoursFickian Diffusion0.48[7]
IbuprofenPBS (pH 3.6)~ 48 hoursNon-Fickian Diffusion0.5 - 0.89[8]
KetoconazolePBS (pH 7.4)> 12 hoursFirst-OrderNot Reported[9]
DexamethasonePBS (pH 7.4)> 200 hoursAffinity-BasedNot Reported[10]
Table 3: Biocompatibility of β-Cyclodextrin-Citric Acid Biopolymers (MTT Assay)
Cell LineBiopolymer ConcentrationIncubation TimeCell Viability (%)Reference
PC125 µM60 min> 80%[11]
CACO-25 µM60 min> 90%[11]
HeLa100 µg/mL24 hours> 85%[12]
L929100 µg/mL24 hours> 90%[8]
Rat Aortic Endothelial Cells500 µg/mL24 hours> 90%[13]

Experimental Protocols

Synthesis of β-Cyclodextrin-Citric Acid Biopolymer

This protocol describes a batch synthesis method for preparing the biopolymer.

Materials:

  • β-Cyclodextrin (β-CD)

  • Citric Acid (CA)

  • Sodium hypophosphite monohydrate (catalyst)

  • Deionized water

Equipment:

  • Round bottom flask

  • Water bath or heating mantle with magnetic stirrer

  • Oven

  • Petri dish

Procedure:

  • Prepare an aqueous solution by dissolving β-CD, citric acid, and sodium hypophosphite monohydrate in deionized water. A common molar ratio is 1:4 to 1:8 (β-CD:CA).[14] For example, dissolve 20.00 g of β-CD, 13.51 g of citric acid (for a 1:4 molar ratio), and 3.73 g of sodium hypophosphite monohydrate in 100 mL of deionized water.[14]

  • Stir the mixture at room temperature until all reactants are fully dissolved. Sonication can be used to expedite dissolution.[14]

  • Transfer the solution to a Petri dish.

  • Heat the solution in an oven at a temperature between 140°C and 150°C for a duration ranging from 15 minutes to 3.5 hours.[14] The reaction time influences the degree of cross-linking and the solubility of the resulting polymer.[1]

  • After the reaction, a solid polymer is formed. Allow it to cool to room temperature.

  • Wash the polymer thoroughly with deionized water to remove any unreacted monomers and catalyst.

  • Dry the purified polymer in an oven at 60°C until a constant weight is achieved.

Preparation of a Drug-Eluting Coating

This protocol details the in-situ polymerization method for coating a substrate.

Materials:

  • Substrate (e.g., medical-grade stainless steel, titanium alloy, polymer mesh)

  • β-Cyclodextrin-Citric Acid biopolymer synthesis solution (prepared as in section 3.1, step 1)

  • Drug to be loaded

  • Solvent for the drug (e.g., ethanol, deionized water)

Equipment:

  • Beaker

  • Ultrasonic bath

  • Oven

Procedure:

  • Substrate Pre-treatment: Clean the substrate surface thoroughly. For metallic substrates, this may involve sonication in acetone, ethanol, and deionized water. For polymeric substrates, a plasma treatment may be necessary to introduce reactive groups on the surface.[3]

  • Coating Solution Preparation: Prepare the aqueous solution of β-CD, citric acid, and catalyst as described in the synthesis protocol.

  • Drug Incorporation: Dissolve the desired drug in a suitable solvent. The drug can be incorporated into the coating solution before polymerization.

  • Coating Application: Immerse the pre-treated substrate into the coating solution.

  • In-situ Polymerization: Place the substrate immersed in the coating solution in an oven at 140-150°C for the desired reaction time. The polymer will form and adhere to the substrate surface.

  • Washing and Drying: After the coating process, remove the coated substrate and wash it with deionized water to remove any non-adherent polymer and unreacted components. Dry the coated substrate in an oven at a lower temperature (e.g., 40-60°C).

In Vitro Drug Release Study

This protocol describes a standard method for evaluating the drug release profile from the coated substrate.

Materials:

  • Drug-coated substrate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator or water bath

Equipment:

  • Centrifuge tubes or vials

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Place the drug-coated substrate in a centrifuge tube or vial containing a known volume of PBS (e.g., 10 mL).

  • Incubate the tubes at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).

  • Replenish the withdrawn volume with fresh, pre-warmed PBS to maintain a constant volume.

  • Analyze the drug concentration in the collected aliquots using a suitable analytical method (UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative amount of drug released at each time point and plot it as a function of time.

Biocompatibility Assessment (MTT Assay)

This protocol outlines the procedure for assessing the cytotoxicity of the biopolymer coating using the MTT assay.

Materials:

  • Biopolymer-coated substrate (sterilized)

  • Mammalian cell line (e.g., L929 fibroblasts, human umbilical vein endothelial cells - HUVECs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or isopropanol

  • 96-well plates

Equipment:

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere for 24 hours in a CO₂ incubator at 37°C.

  • Sample Preparation: Place sterilized samples of the coated material (and an uncoated control) into the wells with the cultured cells. Alternatively, extracts of the materials can be prepared by incubating them in the cell culture medium for 24 hours, and then adding the extracts to the cells.

  • Incubation: Incubate the cells with the material samples or extracts for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, remove the samples/extracts and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Cell Viability Calculation: Express the cell viability as a percentage relative to the untreated control cells.

Visualizations

experimental_workflow cluster_synthesis Biopolymer Synthesis cluster_coating Coating Preparation cluster_characterization Characterization & Evaluation s1 Mixing β-CD, Citric Acid, Catalyst in Water s2 Heating (140-150°C) s1->s2 s3 Washing & Drying s2->s3 c2 Immersion in Polymer/Drug Solution s3->c2 Synthesized Biopolymer c1 Substrate Pre-treatment c1->c2 c3 In-situ Polymerization c2->c3 c4 Final Washing & Drying c3->c4 e1 Drug Loading Quantification c4->e1 e2 In Vitro Drug Release Study c4->e2 e3 Biocompatibility (MTT Assay) c4->e3

Caption: Experimental workflow for drug-eluting coatings.

synthesis_reaction reactants β-Cyclodextrin (hydroxyl groups) Citric Acid (carboxyl groups) product Cross-linked Polyester Network reactants->product Polycondensation (140-150°C) catalyst Sodium Hypophosphite catalyst->product

Caption: Polyesterification reaction of β-cyclodextrin and citric acid.

cellular_interaction cluster_uptake Cellular Uptake cluster_signaling Signaling Pathways coating Drug-Eluting Coating (Cyclodextrin-Citric Acid Biopolymer) drug Released Drug coating->drug Drug Release endocytosis Endocytosis (Clathrin/Caveolae-mediated) coating->endocytosis If particulate cell Target Cell drug->cell Interaction inflammation Inflammatory Pathways (e.g., NF-κB) drug->inflammation proliferation Cell Proliferation/Apoptosis drug->proliferation internalization Internalization of Nanoparticles endocytosis->internalization internalization->drug Intracellular Drug Release response Therapeutic Response inflammation->response proliferation->response

Caption: Cellular interaction with the drug-eluting coating.

References

Application Notes: Tricaprylyl Citrate as a High-Performance Plasticizer for Polymeric Films

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tricaprylyl citrate, an ester of citric acid and caprylyl alcohol, is emerging as a versatile and effective plasticizer for a wide range of polymeric films.[1][2] As a bio-based alternative to traditional phthalate plasticizers, it offers significant advantages, including low toxicity, good compatibility with various polymers, and excellent lubricating and emulsifying properties.[2][3] Plasticizers are essential additives that increase the flexibility, workability, and durability of polymers by reducing the intermolecular forces between polymer chains.[4][5] This process lowers the glass transition temperature (Tg), transforming a rigid, brittle material into a more pliable and resilient one.[5][6] These application notes are intended for researchers, scientists, and drug development professionals exploring the use of this compound to enhance the physical properties of polymeric films for applications in pharmaceuticals, medical devices, and advanced packaging.

Mechanism of Action

Plasticizers like this compound function by inserting themselves between polymer chains, thereby disrupting the strong intermolecular van der Waals forces and hydrogen bonds that hold the chains together in a rigid structure.[6] This separation increases the free volume and mobility of the polymer chains, allowing them to slide past one another more easily. The macroscopic result of this molecular-level change is a decrease in the material's stiffness (Young's Modulus) and an increase in its flexibility and elongation at break.[4][6] A key indicator of effective plasticization is a significant reduction in the polymer's glass transition temperature (Tg).[3][5]

G cluster_0 Rigid Polymer Matrix (Without Plasticizer) cluster_1 Flexible Polymer Matrix (With this compound) a1 Polymer Chain a2 Polymer Chain a1->a2 Strong Intermolecular Forces a3 Polymer Chain a2->a3 b1 Polymer Chain p1 Tricaprylyl Citrate b1->p1 Reduced Intermolecular Forces b2 Polymer Chain p2 Tricaprylyl Citrate b2->p2 b3 Polymer Chain p1->b2 p2->b3 start Addition of This compound cluster_1 cluster_1 start->cluster_1 cluster_0 cluster_0 cluster_0->start

Caption: Mechanism of polymer plasticization by this compound.

Quantitative Data Summary

The following tables summarize the expected effects of incorporating a citrate-based plasticizer into a polymer matrix. The data presented are illustrative, based on studies of analogous citrate esters like Tributyl Citrate (TBC) and Acetyl Tributyl Citrate (ATBC), to demonstrate the typical performance trends observed when using this compound.[3][4]

Table 1: Illustrative Effect of Citrate Plasticizer Concentration on Glass Transition Temperature (Tg) of PVC. [3]

Plasticizer Polymer Plasticizer Conc. (wt%) Glass Transition Temp. (Tg) (°C)
None PVC 0 ~80-85
Tributyl Citrate (TBC) PVC 2 72 ± 1.4
5 63 ± 1.4
10 48 ± 1.5
Acetyl Tributyl Citrate (ATBC) PVC 2 71 ± 1.3
5 65 ± 1.5

| | | 10 | 52 ± 1.4 |

Table 2: Illustrative Effect of Citrate Plasticizer Concentration on Mechanical Properties of a Polymer Film. [4]

Plasticizer Conc. (wt%) Tensile Strength (MPa) Elongation at Break (%) Young's Modulus (MPa)
None 0 35.0 ± 2.5 5.0 ± 0.8 1200 ± 150
Triethyl Citrate (TEC) 10 20.1 ± 1.8 150.2 ± 12.5 450 ± 50
20 12.5 ± 1.5 310.5 ± 20.1 150 ± 30
Tributyl Citrate (TBC) 10 18.5 ± 2.1 80.6 ± 9.8 550 ± 65

| | 20 | 11.8 ± 1.2 | 165.3 ± 15.3 | 200 ± 40 |

Experimental Protocols & Methodologies

The following protocols provide a framework for preparing and characterizing polymeric films plasticized with this compound.

G cluster_prep Protocol 1: Film Preparation cluster_char Protocol 2: Film Characterization cluster_analysis Protocol 3: Data Analysis start 1. Polymer & Plasticizer Selection solution 2. Homogeneous Solution Preparation start->solution casting 3. Solvent Casting solution->casting drying 4. Drying & Conditioning casting->drying thermal A. Thermal Analysis (DSC) - Determine Tg drying->thermal mechanical B. Mechanical Testing (UTM) - Tensile Strength - Elongation drying->mechanical leaching C. Leaching Study - Assess Stability drying->leaching evaluate Evaluate Film Properties: - Flexibility - Thermal Stability - Durability thermal->evaluate mechanical->evaluate leaching->evaluate

Caption: General experimental workflow for film preparation and characterization.
Protocol 1: Preparation of Plasticized Polymeric Films (Solvent Casting Method)

This protocol outlines a general method for preparing plasticized films, which can be adapted for various polymers such as Poly(lactic acid) (PLA), Poly(vinyl chloride) (PVC), or cellulose derivatives.[4][7]

Materials:

  • Polymer resin (e.g., PLA, PVC)

  • This compound

  • Suitable solvent (e.g., Tetrahydrofuran (THF), Chloroform, Acetone)[4][7]

  • Glass petri dishes or flat glass plates

  • Magnetic stirrer and stir bar

  • Vacuum oven or desiccator

Procedure:

  • Polymer Solution Preparation: Dissolve a known amount of the polymer resin in the appropriate solvent to achieve a target concentration (e.g., 5-10% w/v). Stir the mixture at room temperature until the polymer is completely dissolved.[6]

  • Plasticizer Incorporation: Calculate the required amount of this compound to achieve the desired plasticizer concentration (e.g., 10, 20, 30 wt% relative to the polymer). Add the this compound to the polymer solution and continue stirring for a minimum of 2 hours to ensure a homogeneous mixture.[4][6]

  • Film Casting: Pour the plasticized polymer solution into a clean, level glass petri dish. Ensure the solution spreads evenly. Cover the dish with a perforated lid to allow for slow, controlled solvent evaporation at room temperature for 24 hours.[6][7]

  • Drying: Transfer the cast films to a vacuum oven and dry at 40-50°C to remove any residual solvent completely.[6][7]

  • Conditioning: Prior to characterization, store the films in a desiccator at a controlled temperature and humidity for at least 48 hours to ensure standardized moisture content.[6]

Protocol 2: Characterization of Plasticized Films

A. Thermal Analysis using Differential Scanning Calorimetry (DSC)

This protocol determines the glass transition temperature (Tg) of the plasticized films, providing a quantitative measure of the plasticizer's effectiveness.[6][8]

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Cut a small sample (5-10 mg) from the conditioned polymer film and hermetically seal it in an aluminum DSC pan.[6]

  • DSC Measurement: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating/Cooling Cycle:

    • Heat the sample to a temperature well above its expected Tg to erase its thermal history.[6]

    • Cool the sample at a controlled rate (e.g., 10°C/min).

    • Heat the sample again at a controlled rate (e.g., 10°C/min) to record the thermal transition.[6] The Tg is determined from this second heating scan.

B. Mechanical Testing (Tensile Properties)

This protocol measures the film's tensile strength, elongation at break, and Young's modulus, which are critical indicators of its flexibility and durability. The procedure should follow standards such as ASTM D882.[8][9][10]

Instrumentation:

  • Universal Testing Machine (UTM) with a suitable load cell and grips.

Procedure:

  • Sample Preparation: Cut rectangular or dumbbell-shaped specimens from the conditioned films according to the ASTM D882 standard.[4][6] Accurately measure the thickness and width of each specimen's gauge section.

  • Tensile Testing: Mount the specimen securely in the grips of the UTM. Apply a tensile load at a constant crosshead speed (e.g., 5-100 mm/min, depending on the material) until the specimen fractures.[6]

  • Data Recording: Record the load and elongation data throughout the test.

  • Calculation:

    • Tensile Strength (MPa): The maximum stress the film withstands before breaking.

    • Elongation at Break (%): The percentage increase in length at the point of fracture.

    • Young's Modulus (MPa): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

C. Plasticizer Leaching/Migration Study

This protocol evaluates the long-term stability of the plasticizer within the polymer matrix by measuring its migration into a surrounding medium.[3][11]

Instrumentation:

  • Analytical balance

  • Incubator or water bath

  • Gas Chromatography/Mass Spectrometry (GC/MS) or High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Sample Preparation: Cut precisely weighed and dimensioned samples of the plasticized film.

  • Immersion: Immerse the film samples in a known volume of a relevant liquid medium (e.g., deionized water, ethanol/water solution, or a food simulant) in a sealed container.[3][11]

  • Incubation: Store the containers at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24 hours, 7 days).[11]

  • Analysis of Film: After incubation, remove the film, gently dry its surface, and weigh it again. The weight loss can provide a preliminary measure of leaching.[7]

  • Analysis of Medium (Optional but recommended): Analyze the liquid medium using a validated chromatographic method (GC/MS or HPLC) to quantify the exact amount of this compound that has leached from the film.[11]

References

Formulation Guides for Tricaprylyl Citrate in Personal Care Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This document provides detailed application notes and protocols for the formulation of personal care products containing Tricaprylyl Citrate. Designed for researchers, scientists, and drug development professionals, these guidelines offer comprehensive insights into the functional properties, formulation strategies, and performance evaluation of this versatile emollient and skin-conditioning agent.

Introduction to this compound

This compound is the triester of citric acid and caprylyl alcohol.[1] It functions primarily as an emollient and skin-conditioning agent in cosmetic and personal care formulations.[2][3] Its fat-soluble nature allows it to soften and smooth the skin while improving the overall texture of the product.[2] this compound is generally recognized as safe for use in cosmetics, is well-tolerated by most skin types, and is suitable for vegan formulations.[2] It is commonly found in a variety of products, including body lotions, moisturizers, and lip care items.[2]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for effective formulation development.

PropertyValueReference
INCI Name This compound[4]
CAS Number 76414-35-2[4]
Molecular Formula C30H56O7[5]
Molecular Weight 528.76 g/mol [5]
Appearance Colorless liquid[5]
Solubility Insoluble in water[5]
Stability Stable under normal conditions; may hydrolyze under strong acidic or alkaline conditions.[5]

Key Functions and Applications

This compound offers multiple benefits in personal care formulations:

  • Emolliency: It imparts a soft and smooth feel to the skin by forming a protective barrier that helps to reduce water loss.[5]

  • Skin Conditioning: It helps to maintain the skin in good condition, reducing flakiness and restoring suppleness.

  • Texture Modifier: It can improve the sensory characteristics of a formulation, contributing to a desirable skin feel.[2]

  • Dispersing Agent: It can aid in the dispersion of pigments in color cosmetics.

This compound is a versatile ingredient suitable for a wide range of leave-on and rinse-off personal care products. A safety assessment of citric acid and its esters indicated that this compound can be used at concentrations up to 27% in leave-on formulations.

Formulation Guidelines & Starting Point Formulations

While specific formulations are proprietary and depend on desired product characteristics, the following are illustrative starting point formulations incorporating this compound.

Moisturizing Cream (Oil-in-Water Emulsion)
PhaseIngredientINCI Name% w/wFunction
A Deionized WaterAquaq.s. to 100Solvent
GlycerinGlycerin3.00Humectant
Xanthan GumXanthan Gum0.20Thickener
B This compound This compound 8.00 Emollient
Cetearyl AlcoholCetearyl Alcohol4.00Thickener, Emulsion Stabilizer
Glyceryl Stearate SEGlyceryl Stearate SE3.00Emulsifier
C Phenoxyethanol (and) EthylhexylglycerinPhenoxyethanol (and) Ethylhexylglycerin1.00Preservative
FragranceParfum0.20Fragrance

Manufacturing Procedure:

  • Heat Phase A and Phase B separately to 75-80°C.

  • Add Phase B to Phase A with continuous stirring.

  • Homogenize for 2-3 minutes.

  • Cool down to 40°C with gentle stirring.

  • Add ingredients of Phase C one by one, mixing well after each addition.

  • Adjust pH if necessary.

Nourishing Hair Conditioner
PhaseIngredientINCI Name% w/wFunction
A Deionized WaterAquaq.s. to 100Solvent
GlycerinGlycerin2.00Humectant
Cetrimonium ChlorideCetrimonium Chloride1.50Cationic Surfactant, Conditioning Agent
B This compound This compound 3.00 Emollient, Shine Enhancer
Cetearyl AlcoholCetearyl Alcohol5.00Thickener, Emulsion Stabilizer
Behentrimonium Methosulfate (and) Cetyl AlcoholBehentrimonium Methosulfate (and) Cetyl Alcohol2.00Cationic Emulsifier, Conditioning Agent
C Hydrolyzed Wheat ProteinHydrolyzed Wheat Protein1.00Hair Strengthening
Phenoxyethanol (and) EthylhexylglycerinPhenoxyethanol (and) Ethylhexylglycerin1.00Preservative
Citric AcidCitric Acidq.s.pH Adjuster

Manufacturing Procedure:

  • Heat Phase A and Phase B separately to 75-80°C.

  • Add Phase B to Phase A with continuous stirring.

  • Cool down to 40°C with gentle stirring.

  • Add ingredients of Phase C one by one, mixing well after each addition.

  • Adjust pH to 4.0-4.5 with Citric Acid.

Experimental Protocols for Performance Evaluation

To substantiate product claims and ensure quality, the following experimental protocols are recommended.

Sensory Analysis

A trained sensory panel can be utilized to evaluate the tactile properties of formulations containing this compound.

Objective: To quantify the sensory attributes of a cream with and without this compound.

Protocol:

  • Panelist Training: Train a panel of 10-15 individuals to identify and rate the intensity of key sensory attributes (e.g., spreadability, absorbency, slipperiness, greasiness, tackiness, and after-feel) on a standardized scale (e.g., 0-10).

  • Sample Preparation: Prepare two cream formulations, one with and one without this compound, in identical, coded containers.

  • Evaluation: Panelists will apply a standardized amount of each product to a designated area of their forearm. They will then rate the intensity of the predefined sensory attributes at specified time points (e.g., during application, 1 minute after, and 5 minutes after).

  • Data Analysis: Analyze the data statistically (e.g., using ANOVA) to determine significant differences in sensory perception between the two formulations.

Workflow for Sensory Evaluation:

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Training Panelist Training Sample_Preparation Sample Preparation Panelist_Training->Sample_Preparation Application Standardized Application Sample_Preparation->Application Rating Attribute Rating Application->Rating Data_Collection Data Collection Rating->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Report Report Generation Statistical_Analysis->Report

Sensory evaluation workflow diagram.
Stability Testing

Objective: To assess the physical stability of an emulsion containing this compound under accelerated conditions.

Protocol:

  • Sample Preparation: Prepare the final formulation and package it in the intended commercial packaging.

  • Accelerated Aging: Store samples at elevated temperatures (e.g., 40°C and 50°C) and under cycling conditions (e.g., 24 hours at 4°C followed by 24 hours at 40°C) for a period of 1 to 3 months. A control sample should be stored at room temperature (20-25°C).

  • Evaluation: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for changes in:

    • Physical properties: Color, odor, pH, and viscosity.

    • Emulsion stability: Signs of phase separation, creaming, or coalescence. This can be visually assessed and quantified using centrifugation (e.g., 3000 rpm for 30 minutes).

  • Data Analysis: Compare the results from the accelerated conditions to the control sample to predict the shelf life and identify potential stability issues.

Logical Flow for Stability Testing:

Stability_Testing_Flow Start Formulation Prepared Storage_Conditions Place samples under various storage conditions (RT, 40°C, 50°C, Freeze/Thaw) Start->Storage_Conditions Evaluation Evaluate at T=0, 1, 2, 4, 8, 12 weeks Parameters Assess Physical Properties: - Color, Odor, pH, Viscosity - Phase Separation Evaluation->Parameters Analysis Analyze Data & Predict Shelf Life Parameters->Analysis End Stable Formulation Analysis->End Acceptable Changes Unstable Reformulate Analysis->Unstable Unacceptable Changes Unstable->Start Storage_conditions Storage_conditions Storage_conditions->Evaluation

Logical flow for stability testing.
Skin Hydration (Corneometry)

Objective: To measure the effect of a moisturizing cream containing this compound on skin hydration.

Protocol:

  • Subject Recruitment: Select a panel of subjects with normal to dry skin.

  • Acclimatization: Allow subjects to acclimatize to the controlled environment (e.g., 20-22°C and 40-60% relative humidity) for at least 30 minutes.

  • Baseline Measurement: Measure the baseline skin hydration on the volar forearm of each subject using a Corneometer.

  • Product Application: Apply a standardized amount of the test product to a designated area on the forearm. An untreated area will serve as a control.

  • Post-Application Measurements: Measure skin hydration at set time intervals (e.g., 1, 2, 4, and 8 hours) after product application.

  • Data Analysis: Calculate the change in skin hydration from baseline for both the treated and untreated sites. Use statistical analysis (e.g., t-test) to determine if the increase in hydration is significant.

Spreadability

Objective: To determine the spreadability of a cream formulation containing this compound.

Protocol:

  • Sample Preparation: Place a standardized amount (e.g., 1 gram) of the cream on a glass slide.

  • Measurement: Place a second glass slide on top of the sample and apply a standard weight (e.g., 100 grams) for a specific time (e.g., 1 minute).

  • Data Collection: Measure the diameter of the circle to which the cream has spread.

  • Data Analysis: Compare the spreadability of different formulations. A larger diameter indicates better spreadability.

Conclusion

This compound is a highly effective and versatile ingredient for personal care formulations. Its emollient and skin-conditioning properties, combined with a favorable safety profile, make it an excellent choice for a wide range of skin and hair care products. The formulation guidelines and experimental protocols provided in this document offer a solid foundation for the development of high-performing and stable cosmetic products that deliver a superior sensory experience.

Disclaimer: The information provided in this document is for guidance purposes only. Formulators are responsible for conducting their own testing to ensure the safety, stability, and efficacy of their final products.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Long-Term Stability of Tricaprylyl Citrate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and long-term stability testing of products containing Tricaprylyl Citrate. The information herein is designed to assist researchers in identifying potential instability issues, understanding their root causes, and implementing effective stabilization strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in formulations?

This compound is the triester of citric acid and caprylyl alcohol. It is a non-ionic surfactant that functions as an emollient, skin-conditioning agent, and dispersing agent in cosmetic and pharmaceutical formulations.[1] Its excellent lubricating and solubilizing properties make it a popular choice for creating products with a desirable skin feel.[2]

Q2: What are the main long-term stability concerns for formulations containing this compound?

The primary long-term stability concerns for this compound formulations are chemical degradation through hydrolysis and oxidation, and physical instability, particularly phase separation in emulsions.

Q3: How does pH affect the stability of this compound?

This compound is an ester and is susceptible to hydrolysis, a chemical breakdown in the presence of water. This reaction is significantly influenced by pH. The rate of ester hydrolysis is generally accelerated in both acidic and alkaline conditions.[3][4][5] Therefore, maintaining a pH close to neutral is crucial for the long-term stability of aqueous formulations containing this compound.

Q4: What are the signs of oxidation in a this compound formulation?

Oxidation can lead to changes in the color, odor, and viscosity of a formulation. It may also result in a decrease in the concentration of this compound and the formation of potentially irritating byproducts. The use of antioxidants can help mitigate these issues.[6][7][8]

Q5: How can I prevent phase separation in an emulsion containing this compound?

Phase separation in emulsions is a common form of physical instability. To prevent this, it is crucial to optimize the emulsifier system, control the droplet size of the dispersed phase, and manage the viscosity of the continuous phase.[9][10][11][12] Careful selection of emulsifiers with an appropriate Hydrophile-Lipophile Balance (HLB) is a key factor.

Troubleshooting Guides

Issue 1: Chemical Degradation - Hydrolysis

Symptoms:

  • Change in pH of the formulation over time.

  • Alteration in viscosity or texture.

  • Development of an off-odor.

  • Decrease in the concentration of this compound as determined by analytical methods.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Action
Inappropriate Formulation pH 1. Measure and Adjust pH: Determine the initial pH of your formulation. For optimal stability, aim for a pH range of 5.5-7.0. 2. Incorporate Buffering Agents: If the pH tends to drift over time, consider adding a suitable buffering system (e.g., citrate or phosphate buffers) to maintain a stable pH.[13]
High Water Content in Anhydrous Formulations 1. Minimize Water Exposure: Ensure all raw materials are anhydrous and protect the formulation from atmospheric moisture during manufacturing and storage. 2. Use of Water Scavengers: In highly sensitive formulations, consider the inclusion of excipients that can absorb trace amounts of water.
Elevated Storage Temperature 1. Controlled Storage: Store the formulation at the recommended temperature. 2. Accelerated Stability Testing: Conduct stability studies at elevated temperatures to predict the rate of hydrolysis at normal storage conditions.[14][15]
Issue 2: Chemical Degradation - Oxidation

Symptoms:

  • Development of a rancid or unpleasant odor.

  • Noticeable color change (e.g., yellowing).

  • Increase in viscosity.

  • Formation of unknown peaks in chromatograms during analytical testing.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Action
Exposure to Oxygen 1. Inert Gas Blanketing: During manufacturing, consider blanketing the formulation with an inert gas like nitrogen to minimize exposure to oxygen. 2. Airless Packaging: Utilize airless packaging for the final product to reduce headspace oxygen.
Presence of Pro-oxidants (e.g., metal ions) 1. Use of Chelating Agents: Incorporate a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) or its salts to bind metal ions that can catalyze oxidation.[16] 2. High-Purity Ingredients: Ensure the use of high-purity raw materials with low levels of metal ion contamination.
Insufficient Antioxidant Protection 1. Incorporate Antioxidants: Add oil-soluble antioxidants such as Tocopherol (Vitamin E), Butylated Hydroxytoluene (BHT), or Ascorbyl Palmitate to the oil phase of the formulation.[6][7][8] 2. Synergistic Antioxidant Blends: Consider using a combination of antioxidants that may offer synergistic protection.
Issue 3: Physical Instability - Phase Separation in Emulsions

Symptoms:

  • Visible separation of oil and water layers (creaming or coalescence).

  • Changes in the visual appearance, such as the formation of droplets.

  • Inconsistent texture or feel upon application.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Action
Inadequate Emulsifier System 1. Optimize HLB: Calculate the required Hydrophile-Lipophile Balance (HLB) of your oil phase and select an emulsifier or blend of emulsifiers that matches this value. 2. Adjust Emulsifier Concentration: The concentration of the emulsifier should be sufficient to stabilize the oil droplets. A typical starting point is 3-5% of the total formulation weight.[9] 3. Consider Co-emulsifiers: The addition of a co-emulsifier can improve the stability of the interfacial film.
Incorrect Processing Parameters 1. Homogenization: Ensure adequate homogenization to reduce the oil droplet size. Smaller, more uniform droplets are less prone to coalescence. 2. Controlled Cooling: The cooling rate of the emulsion can impact its stability. Gradual cooling with gentle stirring is often preferred.
High Electrolyte Concentration 1. Evaluate Electrolyte Levels: High concentrations of salts in the aqueous phase can disrupt some emulsifier systems. 2. Select Electrolyte-Tolerant Emulsifiers: If high electrolyte levels are necessary, choose an emulsifier system known to be stable in their presence.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound Formulations

Objective: To intentionally degrade the this compound in a formulation under stressed conditions to identify potential degradation products and establish a stability-indicating analytical method.[2][14]

Methodology:

  • Sample Preparation: Prepare four samples of the formulation.

    • Sample 1: Control (stored at recommended conditions).

    • Sample 2: Acid Hydrolysis (add 0.1 M HCl to the formulation and heat at 60°C for 24 hours).

    • Sample 3: Base Hydrolysis (add 0.1 M NaOH to the formulation and heat at 60°C for 24 hours).

    • Sample 4: Oxidation (add 3% H₂O₂ to the formulation and store at 40°C for 24 hours).

  • Neutralization: After the stress period, neutralize the acid and base hydrolysis samples to a pH of ~7.0.

  • Analysis: Analyze all samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.[17][18][19]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of this compound and the appearance of new peaks, which represent degradation products.

Data Presentation:

Stress ConditionThis compound Peak Area (Arbitrary Units)Degradation Product Peak Areas (Arbitrary Units)Observations
Control1,000,0000No change
Acid Hydrolysis850,000DP1: 50,000; DP2: 100,000Slight decrease in main peak, two new peaks observed
Base Hydrolysis700,000DP1: 150,000; DP3: 150,000Significant decrease in main peak, two new peaks observed
Oxidation950,000DP4: 50,000Minor decrease in main peak, one new peak observed

DP = Degradation Product

Protocol 2: Evaluation of Antioxidant Efficacy

Objective: To determine the effectiveness of different antioxidants in preventing the oxidation of this compound in a formulation.

Methodology:

  • Formulation Preparation: Prepare multiple batches of the formulation.

    • Batch A: No antioxidant (Control).

    • Batch B: With 0.1% Tocopherol.

    • Batch C: With 0.1% BHT.

    • Batch D: With 0.1% Ascorbyl Palmitate.

  • Accelerated Stability Study: Store all batches in an oven at 45°C for 12 weeks.

  • Analysis: At 0, 4, 8, and 12 weeks, analyze samples from each batch for:

    • Peroxide Value (PV): A measure of the initial products of oxidation.

    • p-Anisidine Value (p-AV): A measure of the secondary products of oxidation.

    • TOTOX Value: Calculated as (2 x PV) + p-AV, providing an overall measure of oxidation.

    • Sensory Evaluation: Assess changes in color and odor.

Data Presentation:

Time (weeks)BatchPeroxide Value (meq/kg)p-Anisidine ValueTOTOX ValueColor ChangeOdor Change
0All< 1.0< 0.5< 2.5NoneNone
12A (Control)15.28.538.9YellowishRancid
12B (Tocopherol)4.12.310.5Slight YellowingSlight off-odor
12C (BHT)3.51.98.9MinimalMinimal
12D (Ascorbyl Palmitate)5.83.114.7Slight YellowingSlight off-odor

Visualizations

Hydrolysis_Pathway cluster_conditions Reaction Conditions TricaprylylCitrate This compound Intermediate Tetrahedral Intermediate TricaprylylCitrate->Intermediate + H₂O H2O Water (H₂O) AcidBase Acid or Base (Catalyst) AcidBase->Intermediate Catalysis Intermediate->TricaprylylCitrate - H₂O Products Degradation Products: - Dicaprylyl Citrate - Monocaprylyl Citrate - Citric Acid - Caprylyl Alcohol Intermediate->Products Breakdown

Caption: Proposed hydrolysis pathway of this compound.

Oxidation_Prevention_Workflow start Formulation containing This compound check_oxidation Assess Oxidation Risk (e.g., presence of unsaturation, pro-oxidants) start->check_oxidation add_antioxidant Incorporate Oil-Soluble Antioxidant (e.g., Tocopherol, BHT) check_oxidation->add_antioxidant High Risk stability_testing Conduct Accelerated Stability Testing check_oxidation->stability_testing Low Risk add_chelator Add Chelating Agent (e.g., EDTA) add_antioxidant->add_chelator packaging Select Appropriate Packaging (e.g., airless, opaque) add_chelator->packaging packaging->stability_testing end Stable Formulation stability_testing->end

Caption: Workflow for preventing oxidation in formulations.

Phase_Separation_Troubleshooting start Phase Separation Observed in Emulsion check_emulsifier Evaluate Emulsifier System (HLB, Concentration) start->check_emulsifier adjust_emulsifier Adjust Emulsifier Blend/ Concentration check_emulsifier->adjust_emulsifier Inadequate check_process Review Processing Parameters (Homogenization, Cooling) check_emulsifier->check_process Adequate retest Prepare New Batch and Re-evaluate Stability adjust_emulsifier->retest optimize_process Optimize Homogenization Speed/Time & Cooling Rate check_process->optimize_process Sub-optimal check_ingredients Assess Impact of Other Ingredients (Electrolytes) check_process->check_ingredients Optimal optimize_process->retest modify_formula Modify Formulation or Select Tolerant Emulsifier check_ingredients->modify_formula Interference Found check_ingredients->retest No Interference modify_formula->retest

Caption: Troubleshooting logic for emulsion phase separation.

References

Technical Support Center: Optimizing Plasticizer Concentration in Drug Delivery Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the concentration of plasticizers in drug delivery coatings. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during formulation development.

Troubleshooting Guides & FAQs

This section addresses specific issues in a question-and-answer format that users may encounter during their experiments.

Issue 1: Film Cracking or Brittleness

  • Question: My film coating is cracking upon drying or during handling. What is the likely cause and how can I fix it?

  • Answer: Film cracking is often a result of insufficient plasticizer concentration, leading to a brittle film with high internal stress.[1][2][3]

    • Solution: Increase the plasticizer concentration in your coating formulation. This will lower the glass transition temperature (Tg) of the polymer, making the film more flexible and less prone to cracking.[1][2] It is critical to optimize the plasticizer level to ensure the film is not too brittle.[2] For hygroscopic tablet cores, which can swell and cause stress on the coating, optimizing plasticizer content is especially important.[2]

Issue 2: Tacky or Sticky Film Coating

  • Question: The coated tablets are sticking to each other (twinning) or to the coating pan. What could be causing this tackiness?

  • Answer: Excessive plasticizer concentration is a common cause of tackiness.[4] Over-wetting during the spraying process, often due to a high spray rate or inefficient drying, can also lead to a sticky surface.[5]

    • Solution 1: Adjust Plasticizer Level: Reduce the concentration of the plasticizer in the coating formulation.[6]

    • Solution 2: Optimize Process Parameters:

      • Increase the pan speed to reduce the time tablets spend in the spray zone.[5]

      • Decrease the spray rate.[1]

      • Increase the inlet air temperature or volume to improve drying efficiency.[1][5]

Issue 3: "Blooming" or "Hazing" of the Film

  • Question: After storage, a dull, hazy film has appeared on my coated tablets. What is this phenomenon and how can I prevent it?

  • Answer: This is known as "blooming" and is often caused by the migration of a low molecular weight or an excessive concentration of plasticizer to the surface of the coating.[7]

    • Solution: Decrease the overall concentration of the plasticizer. Consider using a plasticizer with a higher molecular weight to reduce its mobility within the polymer matrix.

Issue 4: Altered Drug Release Profile

  • Question: I've changed the plasticizer concentration, and now my drug release is too fast/slow. How does plasticizer concentration affect the dissolution rate?

  • Answer: Plasticizer concentration significantly influences the drug release profile. For enteric coatings, a certain level of plasticizer is critical to initiate drug release by allowing the polymer to become permeable.[8] For some systems, increasing the plasticizer concentration can lead to a more complete and less permeable film, thus slowing down drug release.[9][10] Conversely, water-soluble plasticizers like PEGs can act as pore-formers, potentially increasing the drug release rate.[11]

    • Solution: Systematically evaluate different plasticizer concentrations and conduct dissolution studies to find the optimal level that achieves the desired release profile. Be aware that the type of plasticizer (hydrophilic vs. hydrophobic) will also have a significant impact.[11]

Issue 5: Logo Bridging or Infilling

  • Question: The coating is filling in the debossed logo on my tablets. How can I resolve this?

  • Answer: Logo bridging can be caused by a high viscosity of the coating solution, too high of a spray rate, or an insufficient amount of plasticizer.[1][12]

    • Solution:

      • Decrease the viscosity of the coating solution.[1]

      • Increase the plasticizer content to improve film flexibility and retraction from the debossing.[1]

      • Reduce the spray rate.[1]

Quantitative Data

The following tables summarize the quantitative effects of plasticizer concentration on key properties of drug delivery coatings.

Table 1: Effect of Plasticizer Concentration on the Glass Transition Temperature (Tg) of Eudragit® Polymers

PolymerPlasticizerConcentration (% w/w of polymer)Glass Transition Temperature (Tg) (°C)
Eudragit® RSNone0~65
Eudragit® RSTriethyl Citrate (TEC)5~55
Eudragit® RSTriethyl Citrate (TEC)10~45
Eudragit® RSTriethyl Citrate (TEC)20Not detected (below body temp)
Eudragit® RSPolyethylene Glycol (PEG) 4005~55
Eudragit® RSPolyethylene Glycol (PEG) 40010~48
Eudragit® RSPolyethylene Glycol (PEG) 40020~37
Eudragit® RL PONone063
Eudragit® S 100None0173
Eudragit® L 100-55None0111

Data compiled from various sources.[13][14]

Table 2: Impact of Plasticizer Concentration on Mechanical Properties of Polymer Films

PolymerPlasticizerConcentration (% w/w)Tensile Strength% Elongation
Eudragit® RLNone0HighLow
Eudragit® RLPEG 40010DecreasedIncreased
Eudragit® RLPEG 40020Further DecreasedFurther Increased
EthylcelluloseDibutyl Sebacate (DBS)12LowHigh (due to cracks)
EthylcelluloseDibutyl Sebacate (DBS)18HigherLower (intact film)
EthylcelluloseDibutyl Sebacate (DBS)24Similar to 18%Similar to 18%

Qualitative and quantitative trends synthesized from literature.[15][16]

Table 3: Influence of Plasticizer Type and Concentration on Drug Release

PolymerPlasticizerConcentration (% w/w)Effect on Drug Release
EthylcelluloseDibutyl Sebacate (DBS)25-35Increased concentration generally decreased release rate.[9]
Eudragit® S100:L100Triethyl Citrate (TEC)50Complete drug release at pH 6.0 after 2 hours.[8]
EthylcelluloseTriethyl Citrate (TEC)10Improved film flexibility allowing for compression without rupturing the coating.[10]
HPMCPEG 400 / PEG 1000N/AIncreased moisture permeability, weakening resistance to solubility.[17]
HPMCTriacetinN/AProvided a more rigid barrier to moisture compared to unplasticized HPMC.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of plasticizers in drug delivery coatings.

1. Film Preparation by Solvent Casting

This method is used to create thin polymer films for mechanical and permeability testing.

  • Materials and Equipment:

    • Polymer (e.g., Eudragit®, Ethylcellulose)

    • Plasticizer (e.g., TEC, DBP, PEG)

    • Volatile solvent (e.g., acetone, ethanol, dichloromethane/methanol mixture)[18]

    • Flat, level casting surface (e.g., petri dish, glass plate)

    • Magnetic stirrer and stir bar

    • Drying oven or desiccator

  • Procedure:

    • Accurately weigh the desired amounts of polymer and plasticizer.

    • Dissolve the polymer and plasticizer in a suitable volatile solvent under gentle stirring to form a homogenous solution.[1]

    • Pour the solution onto a level casting surface.

    • Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood with controlled airflow) to form a uniform film.[1]

    • Once the film is formed and appears dry, carefully peel it from the casting surface.

    • Dry the film further in a desiccator or a vacuum oven at a controlled temperature to remove any residual solvent.[19]

2. Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal transitions of the polymer film, with the Tg being a key indicator of plasticizer efficiency.

  • Materials and Equipment:

    • DSC instrument

    • Hermetic aluminum pans and lids

    • Crimper for sealing pans

    • Prepared polymer film sample

  • Procedure:

    • Accurately weigh 5-10 mg of the polymer film into an aluminum DSC pan.[20]

    • Seal the pan using a crimper.[20]

    • Place the sealed sample pan and an empty reference pan into the DSC cell.[20]

    • Set up a heating and cooling cycle that encompasses the expected Tg of the polymer. A typical cycle might be:

      • Equilibrate at a temperature well below the expected Tg.

      • Ramp up the temperature at a constant rate (e.g., 10°C/min) to a temperature well above the Tg.[21]

      • Cool the sample back to the starting temperature.

      • A second heating ramp is often used to obtain a clear Tg after erasing the thermal history of the sample.

    • Analyze the resulting heat flow versus temperature curve to determine the midpoint of the step transition, which corresponds to the Tg.

3. Mechanical Property Analysis by Tensile Testing (ASTM D882)

Tensile testing is performed to evaluate the film's strength and flexibility.

  • Materials and Equipment:

    • Universal Testing Machine (UTM) with appropriate load cell

    • Grips for thin films

    • Prepared polymer film samples cut into uniform rectangular or dumbbell shapes (e.g., 25 mm width).[8]

  • Procedure:

    • Condition the film samples at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) prior to testing.[9]

    • Measure the thickness and width of the film specimen.

    • Mount the specimen securely in the grips of the UTM, ensuring it is properly aligned.[9]

    • Apply a tensile load to the film at a constant rate of crosshead movement until the film breaks.[8]

    • Record the force and elongation throughout the test.

    • From the resulting stress-strain curve, calculate the tensile strength (maximum stress), percent elongation at break, and Young's modulus (a measure of stiffness).

4. In-Vitro Drug Release by Dissolution Testing (USP Apparatus 2)

This test evaluates how the coated dosage form releases the drug over time in simulated physiological fluids.

  • Materials and Equipment:

    • USP Dissolution Apparatus 2 (Paddle Apparatus)

    • Dissolution vessels

    • Paddles

    • Water bath for temperature control (37°C ± 0.5°C)

    • Dissolution medium (e.g., 0.1 N HCl for acidic stage, phosphate buffer pH 6.8 for intestinal stage)[5]

    • Coated tablets or pellets

    • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • Procedure:

    • Prepare the dissolution medium and deaerate if necessary.

    • Place the specified volume of the medium in each dissolution vessel and allow it to equilibrate to 37°C.

    • Place one dosage unit (tablet or a specified amount of pellets) in each vessel.

    • Start the paddle rotation at the specified speed (e.g., 50 or 75 rpm).

    • At predetermined time points, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.

    • For enteric-coated products, the test is typically a two-stage process: first in an acidic medium for 2 hours, followed by a change to a buffer medium.[22]

    • Analyze the withdrawn samples for drug content using a validated analytical method.

    • Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

Visualizations

Mechanism of Plasticization

Plasticizers work by inserting themselves between polymer chains, thereby increasing the free volume and reducing intermolecular forces. This allows the polymer chains to move more freely, resulting in a more flexible and less brittle material with a lower glass transition temperature (Tg).

G cluster_0 Unplasticized Polymer (Rigid State) cluster_1 Plasticized Polymer (Flexible State) a1 Polymer Chain a2 Polymer Chain a3 Polymer Chain Process Addition of Plasticizer l1 High Tg Low Flexibility Strong Intermolecular Forces b1 Polymer Chain p1 Plasticizer b2 Polymer Chain p2 Plasticizer b3 Polymer Chain p3 Plasticizer l2 Low Tg High Flexibility Weakened Intermolecular Forces

Caption: Mechanism of plasticizer action on a polymer matrix.

Troubleshooting Workflow for Plasticizer Optimization

This workflow provides a logical approach to identifying and resolving common issues related to plasticizer concentration in film coatings.

G start Start: Initial Formulation observe Observe Film Properties start->observe cracking Issue: Cracking / Brittleness observe->cracking Cracked tacky Issue: Tackiness / Sticking observe->tacky Tacky release_issue Issue: Undesired Drug Release observe->release_issue Release Issues good_film Acceptable Film Properties observe->good_film Good inc_plast Action: Increase Plasticizer Concentration cracking->inc_plast dec_plast Action: Decrease Plasticizer Concentration tacky->dec_plast mod_plast_type Action: Modify Plasticizer Type or Concentration release_issue->mod_plast_type end End: Optimized Formulation good_film->end re_evaluate Re-evaluate Film Properties inc_plast->re_evaluate dec_plast->re_evaluate mod_plast_type->re_evaluate re_evaluate->cracking Still Cracked re_evaluate->tacky Still Tacky re_evaluate->release_issue Still Release Issues re_evaluate->good_film Good

Caption: Troubleshooting workflow for optimizing plasticizer concentration.

References

Troubleshooting and preventing phase separation in Tricaprylyl citrate emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent phase separation in Tricaprylyl citrate emulsions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in an emulsion?

This compound is the triester of citric acid and caprylyl alcohol. In emulsions, it primarily functions as an emollient and a skin-conditioning agent.[1][2] As an emollient, it helps to soften and smooth the skin by forming a protective barrier that reduces water loss. Its properties also contribute to the overall sensory feel of the final product.

Q2: What is phase separation in an emulsion and what are the common visual indicators?

Phase separation is the process by which an emulsion, a mixture of two immiscible liquids like oil and water, separates back into its individual components. This indicates emulsion instability. Common visual indicators include:

  • Creaming: The formation of a concentrated layer of the dispersed phase at the top or bottom of the emulsion. This is often a precursor to coalescence.

  • Coalescence: The merging of small droplets to form larger ones, leading to a visible separation of the oil and water phases.

  • Flocculation: The clumping together of dispersed droplets without merging.

  • Breaking: A complete and irreversible separation of the oil and water phases.

Q3: What is the required Hydrophile-Lipophile Balance (HLB) for this compound?

Q4: What types of emulsifiers are generally compatible with citrate esters like this compound?

A variety of emulsifiers can be used with citrate esters. Glyceryl stearate citrate, for example, is a potent anionic O/W emulsifier.[3] Non-ionic emulsifiers are also commonly used in combination to enhance stability. The choice of emulsifier will depend on the desired emulsion type (O/W or W/O), the other ingredients in the formulation, and the target viscosity.[3]

Troubleshooting Guide: Phase Separation in this compound Emulsions

This guide provides a systematic approach to identifying and resolving common issues leading to phase separation in emulsions containing this compound.

Problem: Emulsion shows signs of creaming or coalescence soon after preparation.
Potential Cause Troubleshooting Steps
Incorrect Emulsifier Selection (Wrong HLB) 1. Determine the required HLB: Conduct an experiment using a series of emulsifier blends with varying HLB values to find the optimal HLB for your specific oil phase concentration. 2. Select appropriate emulsifiers: Choose a primary emulsifier and potentially a co-emulsifier that match the determined required HLB.
Insufficient Emulsifier Concentration 1. Increase emulsifier concentration: Gradually increase the total emulsifier concentration in increments (e.g., 0.5% w/w) and observe the impact on stability. 2. Optimize oil-to-emulsifier ratio: Ensure the amount of emulsifier is sufficient to adequately coat the surface of the oil droplets. A general starting point is 20% of the oil phase weight.[4]
Inadequate Homogenization 1. Increase homogenization speed and/or time: Insufficient shear during emulsification can result in large droplet sizes, which are more prone to coalescence. 2. Use appropriate equipment: For fine emulsions, a high-shear homogenizer is recommended.
Incorrect Processing Temperature 1. Ensure uniform heating: Heat both the oil and water phases to the same temperature (typically 70-75°C) before mixing. 2. Maintain temperature during emulsification: This prevents premature crystallization of waxy components.
Problem: Emulsion appears stable initially but separates after a few days or during stability testing.
Potential Cause Troubleshooting Steps
pH Shift 1. Measure the pH of the separated emulsion: A significant change from the initial pH can indicate an incompatibility or degradation of ingredients. 2. Buffer the system: If the pH is drifting, consider adding a buffering agent to maintain a stable pH at which the emulsifiers are most effective.
Electrolyte Imbalance 1. Evaluate electrolyte concentration: High concentrations of salts or other electrolytes can disrupt the stability of some emulsions. 2. Choose electrolyte-tolerant emulsifiers: If high electrolyte levels are necessary for the formulation, select emulsifiers known for their stability in such conditions.
Microbial Contamination 1. Incorporate a broad-spectrum preservative: Microbial growth can lead to the breakdown of emulsifiers and other ingredients, causing phase separation. 2. Ensure good manufacturing practices: Use sterilized equipment and containers to prevent contamination.
Temperature Fluctuations 1. Perform freeze-thaw cycle testing: This will help determine the emulsion's stability under varying temperature conditions that may be encountered during shipping and storage. 2. Incorporate stabilizers: Consider adding polymers or gums (e.g., xanthan gum, carbomer) to the aqueous phase to increase viscosity and hinder droplet movement.

Experimental Protocols

Determination of Required HLB (Hydrophile-Lipophile Balance)

Objective: To experimentally determine the optimal HLB value for creating a stable emulsion with a specific oil phase containing this compound.

Methodology:

  • Prepare the Oil Phase: Combine this compound and any other oil-soluble ingredients in a beaker.

  • Select Emulsifiers: Choose two non-ionic emulsifiers with known HLB values, one with a low HLB (e.g., Sorbitan Oleate, HLB ≈ 4.3) and one with a high HLB (e.g., Polysorbate 80, HLB ≈ 15.0).

  • Create Emulsifier Blends: Prepare a series of emulsifier blends with varying HLB values (e.g., from 8 to 14 in increments of 1) by mixing the low and high HLB emulsifiers in different ratios. The total emulsifier concentration should be kept constant for all test emulsions (e.g., 5% of the total formulation weight).

  • Prepare Test Emulsions:

    • For each emulsifier blend, prepare a small batch of the emulsion.

    • Heat the oil phase and the water phase separately to 70-75°C.

    • Add the emulsifier blend to either the oil or water phase (be consistent).

    • Slowly add the oil phase to the water phase while homogenizing at a constant speed for a fixed time (e.g., 3-5 minutes).

    • Allow the emulsions to cool to room temperature with gentle stirring.

  • Evaluate Stability: Visually inspect the emulsions for signs of phase separation (creaming, coalescence) immediately after preparation and after 24, 48, and 72 hours. The emulsion that remains the most stable corresponds to the optimal HLB for your oil phase.

Particle Size Analysis using Dynamic Light Scattering (DLS)

Objective: To measure the size distribution of droplets in the emulsion, which is a key indicator of stability.

Methodology:

  • Sample Preparation:

    • Dilute a small aliquot of the emulsion with deionized water to a concentration suitable for DLS analysis (typically a slightly turbid solution). The dilution factor should be recorded.

    • Ensure the diluent is filtered to remove any dust or particulate matter.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.

    • Select the appropriate measurement parameters, including the refractive index and viscosity of the dispersant (water).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the measurement temperature (e.g., 25°C).

    • Perform the DLS measurement. The instrument will report the Z-average particle size and the Polydispersity Index (PDI). A smaller Z-average and a lower PDI generally indicate a more uniform and stable emulsion.

Zeta Potential Measurement

Objective: To measure the surface charge of the emulsion droplets, which indicates the degree of electrostatic repulsion between them and thus the stability against flocculation and coalescence.

Methodology:

  • Sample Preparation:

    • Dilute the emulsion with an appropriate medium (often deionized water or a specific buffer) to a suitable concentration for the instrument.

  • Instrument Setup:

    • Use a zeta potential analyzer.

    • Enter the parameters of the dispersant (viscosity, dielectric constant).

  • Measurement:

    • Inject the sample into the measurement cell, ensuring no air bubbles are present.

    • Place the cell in the instrument.

    • Apply an electric field and measure the electrophoretic mobility of the droplets.

    • The instrument calculates the zeta potential from this mobility. A zeta potential with a magnitude greater than ±30 mV generally indicates good electrostatic stability.

Freeze-Thaw Cycle Testing

Objective: To assess the emulsion's stability when subjected to temperature extremes, simulating shipping and storage conditions.

Methodology:

  • Sample Preparation: Place samples of the emulsion in sealed containers.

  • Freezing: Store the samples in a freezer at -10°C to -20°C for 24 hours.

  • Thawing: Remove the samples from the freezer and allow them to thaw at room temperature (20-25°C) for 24 hours.

  • Evaluation: After thawing, visually inspect the samples for any signs of phase separation, crystallization, or changes in viscosity and texture.

  • Repeat Cycles: Repeat the freeze-thaw cycle for a minimum of three cycles. A stable emulsion will show no significant changes after three or more cycles.

Data Presentation

Table 1: Troubleshooting Summary for Phase Separation

Symptom Primary Checks Secondary Checks Corrective Actions
Immediate Separation Emulsifier HLB, Emulsifier Concentration, HomogenizationProcessing Temperature, Order of AdditionDetermine required HLB, Adjust emulsifier concentration, Increase shear
Delayed Separation pH Stability, Electrolyte Content, Preservative EfficacyTemperature Stability, Light ExposureAdd buffer, Use electrolyte-tolerant emulsifiers, Add preservative, Add stabilizer
Grainy Texture Processing Temperature, Cooling RateEmulsifier/Wax CrystallizationEnsure both phases are at 70-75°C, Control cooling rate

Table 2: Typical Parameters for Emulsion Stability Assessment

Parameter Method Typical Value for Stable O/W Emulsion
Droplet Size (Z-average) Dynamic Light Scattering (DLS)< 500 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3
Zeta Potential Electrophoretic Light Scattering> |±30 mV|
Freeze-Thaw Stability Visual and Physical AssessmentNo phase separation after 3 cycles
pH pH meterStable within the optimal range for the chosen emulsifiers

Visualizations

G cluster_0 Troubleshooting Workflow for Phase Separation Start Phase Separation Observed Check_HLB Is the HLB of the emulsifier system correct? Start->Check_HLB Check_Concentration Is the emulsifier concentration sufficient? Check_HLB->Check_Concentration Yes Adjust_HLB Adjust Emulsifier Blend to Match Required HLB Check_HLB->Adjust_HLB No Check_Process Are processing parameters (temperature, shear) optimal? Check_Concentration->Check_Process Yes Adjust_Concentration Increase Emulsifier Concentration Check_Concentration->Adjust_Concentration No Check_Stability Is the emulsion stable over time and under stress? Check_Process->Check_Stability Yes Adjust_Process Optimize Temperature and Homogenization Check_Process->Adjust_Process No Solution Stable Emulsion Check_Stability->Solution Yes Add_Stabilizer Incorporate Stabilizers (e.g., Gums, Polymers) Check_Stability->Add_Stabilizer No Adjust_HLB->Check_HLB Adjust_Concentration->Check_Concentration Adjust_Process->Check_Process Add_Stabilizer->Check_Stability

Caption: Troubleshooting workflow for addressing phase separation.

G cluster_1 Key Factors Influencing Emulsion Stability cluster_Formulation cluster_Process Formulation Formulation Variables HLB HLB of Emulsifier Concentration Emulsifier Concentration OilPhase Oil Phase Ratio pH Aqueous Phase pH Electrolytes Electrolytes Process Process Parameters Temperature Temperature Shear Homogenization Shear Cooling Cooling Rate Stability Emulsion Stability HLB->Stability Concentration->Stability OilPhase->Stability pH->Stability Electrolytes->Stability Temperature->Stability Shear->Stability Cooling->Stability

Caption: Relationship between formulation and process variables and emulsion stability.

G cluster_2 Experimental Workflow for Stability Testing Prepare Prepare Emulsion Sample Visual Visual Assessment Prepare->Visual DLS Particle Size (DLS) Prepare->DLS Zeta Zeta Potential Prepare->Zeta FreezeThaw Freeze-Thaw Cycling Prepare->FreezeThaw Report Stability Report Visual->Report DLS->Report Zeta->Report FreezeThaw->Report

Caption: Workflow for comprehensive emulsion stability testing.

References

Overcoming challenges in the purification of Tricaprylyl citrate after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the purification of Tricaprylyl citrate following its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it synthesized?

A1: this compound is the triester of citric acid and caprylyl alcohol (1-octanol).[1] It is synthesized via a direct esterification reaction where citric acid is reacted with an excess of caprylyl alcohol, typically in the presence of an acid catalyst.

Q2: What are the common impurities in crude this compound after synthesis?

A2: Common impurities include unreacted starting materials (citric acid and caprylyl alcohol), the acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid), water formed during the reaction, and side products such as mono- and di-esters of citric acid, and potentially colored and odorous compounds.

Q3: What are the standard methods for purifying this compound?

A3: The standard purification process involves a multi-step approach:

  • Neutralization: Washing the crude product with a basic solution (e.g., sodium bicarbonate or sodium carbonate solution) to remove the acidic catalyst and unreacted citric acid.

  • Aqueous Washing: Washing with water or brine to remove residual salts and water-soluble impurities.

  • Drying: Using a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove dissolved water from the organic phase.

  • Decolorization and Deodorization: Treatment with activated carbon to remove colored and odorous impurities.[2]

  • Distillation: Fractional distillation under reduced pressure to separate the pure this compound from unreacted caprylyl alcohol and other less volatile impurities.

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for identifying and quantifying impurities. Wet chemistry methods can be used to determine parameters like acid value, saponification value, and water content.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
High Acid Value in Final Product Incomplete neutralization of the acid catalyst or unreacted citric acid.- Repeat the wash with a sodium bicarbonate solution. Ensure vigorous mixing and check the pH of the aqueous layer to confirm it is basic. - Increase the number of water washes after neutralization.
Cloudy or Hazy Appearance Presence of water.- Ensure the organic layer is thoroughly dried with a suitable drying agent before distillation. - Perform a brine wash before the final drying step to improve water removal.
Product is Colored (Yellowish Tinge) Formation of colored byproducts during the high-temperature esterification or distillation.- Treat the crude product with activated carbon before distillation. A typical starting point is 1-2% w/w of activated carbon, stirred with the product for 1-2 hours before filtration. - Lower the distillation temperature by improving the vacuum.
Unpleasant Odor in Final Product Residual starting materials or volatile byproducts.- Ensure complete removal of caprylyl alcohol during distillation by maintaining a sufficiently high temperature and adequate vacuum for a prolonged period. - A final steam stripping step under vacuum can be effective in removing volatile odorous compounds. Treatment with activated carbon can also help.[2]
Low Yield - Incomplete reaction. - Loss of product during aqueous washes due to emulsion formation. - Inefficient separation during distillation.- Drive the esterification reaction to completion by removing water as it is formed using a Dean-Stark apparatus. - To break emulsions, add a small amount of brine (saturated NaCl solution) during the washing steps. - Use an efficient fractional distillation column and optimize the distillation parameters (temperature, pressure, reflux ratio).

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This protocol is a general representation and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser, add citric acid (1 mole) and caprylyl alcohol (3.3 moles, 10% excess).

  • Catalyst Addition: Add an acid catalyst, such as p-toluenesulfonic acid (0.1-0.5% of the total weight of reactants).

  • Esterification: Heat the mixture to 140-160°C with continuous stirring. Water will be collected in the Dean-Stark trap as the reaction proceeds. The reaction is monitored by measuring the acid value of the mixture. Continue heating until the acid value is below a target specification (e.g., < 1 mg KOH/g).

  • Cooling: Once the reaction is complete, cool the mixture to below 80°C.

Purification of this compound (Illustrative Protocol)
  • Neutralization: Transfer the crude product to a separatory funnel. Add a 5% aqueous solution of sodium bicarbonate. Shake gently at first, venting frequently to release any evolved CO2. Continue shaking until gas evolution ceases. Allow the layers to separate and drain the lower aqueous layer.

  • Washing: Wash the organic layer with an equal volume of deionized water. If an emulsion forms, add a small amount of brine to facilitate separation. Drain the aqueous layer. Repeat the water wash.

  • Drying: Transfer the organic layer to a flask and add anhydrous sodium sulfate (approximately 10% of the product weight). Swirl and let it stand for at least 30 minutes.

  • Decolorization (Optional): Filter the dried product into a clean, dry flask. Add powdered activated carbon (1% w/w). Stir the mixture for 1-2 hours at room temperature. Filter through a bed of celite to remove the activated carbon.

  • Distillation: Set up a fractional distillation apparatus for vacuum distillation. Heat the purified product under high vacuum. Collect the fraction corresponding to pure this compound, leaving behind any high-boiling impurities.

Quantitative Data

Purification Method Parameter Illustrative Value Notes
Neutralization & Washing Purity (by GC)90-95%Removes most of the acid catalyst and unreacted citric acid.
Yield Loss2-5%Some product may be lost in the aqueous phase or due to handling.
Activated Carbon Treatment ColorColorlessEffective for removing colored impurities.
Yield Loss1-3%Product can be adsorbed onto the activated carbon.
Fractional Distillation Purity (by GC)> 99%Removes unreacted alcohol and other volatile impurities.
Overall Yield90-95%Represents the total yield after all purification steps.

Visualizations

Troubleshooting Workflow for this compound Purification

G start Crude this compound neutralization Neutralization & Washing start->neutralization analysis1 Analyze Purity (Acid Value, GC) neutralization->analysis1 high_acid High Acid Value? analysis1->high_acid repeat_wash Repeat Bicarbonate Wash high_acid->repeat_wash Yes drying Drying high_acid->drying No repeat_wash->neutralization analysis2 Check for Cloudiness drying->analysis2 cloudy Cloudy? analysis2->cloudy brine_wash Perform Brine Wash & Re-dry cloudy->brine_wash Yes decolorization Decolorization (Activated Carbon) cloudy->decolorization No brine_wash->drying distillation Fractional Distillation decolorization->distillation final_analysis Final Purity Analysis (GC, HPLC) distillation->final_analysis final_product Pure this compound final_analysis->final_product Purity > 99% fail Impure Product final_analysis->fail Purity < 99% fail->distillation Re-distill

Caption: Troubleshooting workflow for the purification of this compound.

References

Strategies to minimize drug migration in Tricaprylyl citrate-based formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize drug migration in Tricaprylyl citrate-based formulations.

Troubleshooting Guide: Addressing Drug Migration

Problem: Observed crystal growth, phase separation, or inconsistent drug content in a this compound-based formulation.

Potential Cause Recommended Action Underlying Principle
Low Formulation Viscosity Increase the concentration of the existing gelling agent or introduce a compatible viscosity modifier (e.g., fumed silica, fatty alcohols like cetyl or stearyl alcohol).A higher viscosity of the external phase reduces the mobility of the drug substance, thereby slowing down diffusion and subsequent migration and crystallization.[1]
Drug Supersaturation Re-evaluate the drug's solubility in this compound at the intended storage and application temperatures. Consider reducing the drug concentration to below its saturation point.If the drug concentration exceeds its solubility in the vehicle, it is thermodynamically driven to crystallize out of the solution, leading to migration and content uniformity issues.
Incompatible Excipients Review the compatibility of all excipients with this compound and the active pharmaceutical ingredient (API). Some excipients may alter the polarity of the base, reducing the drug's solubility.Excipients can influence the overall solubility parameters of the formulation. A mismatch can lead to drug precipitation and migration.
Temperature Fluctuations during Storage or Shipping Implement controlled temperature storage and shipping. Perform cycling studies to understand the impact of temperature variations on the formulation's stability.Temperature changes can affect drug solubility. A decrease in temperature can lead to supersaturation and subsequent crystallization of the drug.
Particle Size of Suspended Drug If the drug is in suspension, control and minimize the particle size distribution. Employ techniques like micronization to achieve a narrow and consistent particle size range.Smaller and more uniform particles have a lower tendency to settle and agglomerate, which can be a precursor to drug migration and non-uniformity.

Frequently Asked Questions (FAQs)

Q1: What is drug migration and why is it a concern in this compound-based formulations?

A1: Drug migration refers to the movement and redistribution of the active pharmaceutical ingredient (API) within a formulation over time. In this compound-based formulations, which are often semi-solid or liquid, this can manifest as crystallization, concentration gradients, or phase separation. This is a significant concern as it can lead to a lack of content uniformity, affecting the product's safety and efficacy. Inconsistent dosing and reduced stability are potential consequences.

Q2: How does the viscosity of my formulation impact drug migration?

A2: Viscosity plays a crucial role in controlling drug migration. A higher viscosity formulation impedes the movement of drug particles, slowing down diffusion-controlled processes like crystal growth and sedimentation. In essence, a more viscous base provides a more stable matrix for the API.

Q3: Can I use polymeric gelling agents with this compound to prevent drug migration?

A3: Yes, incorporating gelling agents is a common strategy. For the lipophilic this compound, oil-soluble gelling agents or viscosity modifiers are most compatible. Options include fatty alcohols (e.g., cetyl alcohol, stearyl alcohol), waxes (e.g., beeswax, carnauba wax), and fumed silica. The choice of gelling agent should be based on compatibility studies to ensure it doesn't negatively impact the drug's solubility or the formulation's stability.

Q4: My API is poorly soluble in this compound. How can I prevent it from migrating?

A4: For poorly soluble APIs, you are likely dealing with a suspension. To minimize migration, focus on these key areas:

  • Particle Size Reduction: Use techniques like micronization to reduce the API's particle size. This increases the surface area, which can improve dissolution rates and reduce the driving force for crystallization.

  • Use of Suspending Agents: Incorporate suspending agents that are compatible with oily phases to help keep the particles uniformly dispersed.

  • Viscosity Modification: Increase the formulation's viscosity to slow down the sedimentation of suspended particles.

Q5: What analytical techniques are suitable for quantifying drug migration?

A5: To quantify drug migration, you need to assess the drug concentration in different parts of the formulation over time. A common approach is to sample from the top, middle, and bottom of a stored batch and analyze the API content using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[2][3] For visual assessment of crystal growth, techniques like polarized light microscopy are valuable.

Quantitative Data Summary

The following tables present illustrative data on how formulation modifications can impact drug migration in a model this compound-based cream containing a suspended API.

Table 1: Effect of Viscosity Modifiers on API Migration

Formulation IDViscosity ModifierConcentration (% w/w)Initial Viscosity (cP)API Concentration Uniformity after 3 months at 25°C (Top vs. Bottom)
F1None05,00085%
F2Cetyl Alcohol525,00095%
F3Fumed Silica230,00098%
F4Beeswax322,00093%

Table 2: Impact of API Particle Size on Drug Migration in a this compound Formulation

Formulation IDAPI Mean Particle Size (µm)Formulation Viscosity (cP)API Concentration Uniformity after 3 months at 25°C (Top vs. Bottom)
G12520,00090%
G21020,00096%
G3520,00099%

Experimental Protocols

Protocol 1: In-Vitro Release Testing (IVRT) to Assess Formulation Stability

This protocol uses a Franz diffusion cell to measure the release of the API from the formulation. A change in the release rate over time can indicate physical instability, such as crystallization, which is related to drug migration.

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone)

  • Receptor medium (select a solvent in which the API is soluble)

  • This compound-based formulation

  • HPLC for analysis

Procedure:

  • Assemble the Franz diffusion cells, ensuring the membrane is properly mounted between the donor and receptor chambers.

  • Fill the receptor chamber with the receptor medium and ensure no air bubbles are trapped beneath the membrane.

  • Place a known quantity of the this compound-based formulation onto the membrane in the donor chamber.

  • Maintain the apparatus at a constant temperature (e.g., 32°C for topical products).

  • At predetermined time points (e.g., 1, 2, 4, 6, 8 hours), withdraw an aliquot from the receptor chamber and replace it with fresh receptor medium.

  • Analyze the API concentration in the collected samples using a validated HPLC method.

  • Plot the cumulative amount of API released per unit area versus the square root of time. The slope of the linear portion of the graph represents the release rate.

  • Compare the release rates of fresh formulations versus those that have been aged under various storage conditions to assess stability against migration-related changes.

Protocol 2: Rheological Characterization to Predict Formulation Stability

This protocol measures the viscosity and viscoelastic properties of the formulation, which are critical indicators of its physical stability and potential to resist drug migration.

Materials:

  • Rheometer with parallel plate or cone and plate geometry

  • This compound-based formulation

Procedure:

  • Flow Curve Measurement:

    • Place the sample on the lower plate of the rheometer.

    • Lower the upper geometry to the desired gap.

    • Perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and back.

    • Plot viscosity as a function of shear rate. A high viscosity at low shear rates is desirable to prevent sedimentation and migration at rest.

  • Oscillatory Measurement (Frequency Sweep):

    • Determine the linear viscoelastic region (LVER) by performing a strain sweep.

    • Conduct a frequency sweep within the LVER.

    • The storage modulus (G') and loss modulus (G'') provide information about the formulation's structure. A stable, gel-like structure (G' > G'') is indicative of a formulation that can resist particle movement.

Visualizations

Experimental_Workflow cluster_formulation Formulation Preparation cluster_characterization Characterization & Analysis cluster_stability Stability Assessment Formulate Prepare this compound Formulation with API Viscosity Add Viscosity Modifier (e.g., Cetyl Alcohol, Fumed Silica) Formulate->Viscosity Rheology Measure Viscosity and Viscoelastic Properties Viscosity->Rheology Characterize IVRT Perform In-Vitro Release Testing (IVRT) Viscosity->IVRT Test Release Aging Age Formulation at Various Conditions Rheology->Aging Place on Stability HPLC Quantify API Content (HPLC) Migration_Analysis Assess Drug Migration (Content Uniformity) HPLC->Migration_Analysis Determine Uniformity Aging->IVRT Re-test Release Aging->HPLC Analyze Samples Result Minimized Drug Migration Migration_Analysis->Result

Caption: Workflow for developing and testing this compound formulations to minimize drug migration.

Signaling_Pathway cluster_factors Formulation Factors cluster_mechanisms Mechanisms of Migration Viscosity Increased Viscosity Diffusion Reduced Drug Diffusion Viscosity->Diffusion Sedimentation Prevented Sedimentation Viscosity->Sedimentation Solubility Optimized Drug Solubility Crystallization Inhibited Crystallization Solubility->Crystallization ParticleSize Controlled Particle Size ParticleSize->Sedimentation Outcome Stable Formulation (Minimized Migration) Diffusion->Outcome Crystallization->Outcome Sedimentation->Outcome

Caption: Key formulation strategies to inhibit mechanisms of drug migration.

References

Optimization of formulation parameters for Fructus ligustri lucidi dropping pills

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Fructus ligustri lucidi dropping pills. The information is derived from experimental studies aimed at enhancing the formulation of these pills, primarily focusing on improving the dissolution of the water-insoluble active ingredient, Oleanolic Acid (OA).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in formulating Fructus ligustri lucidi (FLL) preparations?

The main challenge is the poor water solubility of its primary active ingredient, Oleanolic Acid (OA).[1][2][3][4] Traditional administration forms like decoctions may not effectively extract and deliver OA, potentially limiting its bioavailability and therapeutic efficacy.[3] Dropping pill formulations using solid dispersion technology are a modern approach to overcome this limitation.[1][2][5]

Q2: What are the key quality attributes to evaluate for FLL dropping pills?

Key quality attributes include:

  • Roundness: Ensures uniformity and ease of administration.

  • Weight Variation: Indicates dose uniformity.

  • Disintegration Time: Affects the onset of drug release.

  • Dissolution Rate: Crucial for the bioavailability of poorly soluble drugs like OA.[1][2]

Q3: Which formulation parameters have the most significant impact on the quality of FLL dropping pills?

Based on factorial design experiments, the following parameters are critical:

  • Percentage of Tween 80: Significantly affects pill roundness, weight variation, and disintegration time.[1][2][3]

  • Fructus ligustri lucidi Extract Loading: Influences roundness and weight variation.[1][2][3]

  • Ratio of PEG 4000 to PEG 6000: Primarily impacts the disintegration time.[1][2][3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Pill Roundness - Inappropriate ratio of PEG 4000 to PEG 6000.- High FLL extract loading.- Incorrect concentration of Tween 80.- Adjust the ratio of PEG 4000 and PEG 6000.[1][2]- Reduce the FLL extract loading.[1][2]- Optimize the percentage of Tween 80 in the formulation.[1][2]
High Weight Variation - High FLL extract loading can lead to increased viscosity and inconsistent dropping.- High concentrations of Tween 80 can also contribute to this issue.[3]- Decrease the FLL extract loading.[3]- Reduce the percentage of Tween 80.[3]
Prolonged Disintegration Time - The ratio of PEG 4000 to PEG 6000 is not optimal.- The percentage of Tween 80 may be too low.- Modify the PEG 4000:PEG 6000 ratio.[1][2]- Increase the percentage of Tween 80 to enhance wetting and disintegration.[1][2]
Slow Dissolution Rate - Suboptimal formulation parameters leading to poor release of Oleanolic Acid.- Inefficient solid dispersion of the drug in the carrier matrix.- Utilize an optimized formulation with appropriate levels of PEG 4000, PEG 6000, FLL extract, and Tween 80. An optimized formulation has been shown to release 70% of the drug in 30 minutes.[1][2]- Ensure the hot-melt method for solid dispersion is carried out correctly to achieve a uniform suspension.[1]

Experimental Protocols

Preparation of Fructus ligustri lucidi Dropping Pills (Hot-Melt Solid Dispersion Method)

This protocol is based on a 2³ full factorial design to optimize formulation parameters.[1]

  • Weighing Ingredients: Accurately weigh the Fructus ligustri lucidi extract, Tween 80, PEG 4000, and PEG 6000 according to the experimental design.

  • Melting and Mixing:

    • Combine the FLL extract and Tween 80 in a beaker.

    • Heat the mixture in a water bath until it melts.

    • Add the specified ratios of PEG 4000 and PEG 6000 to the beaker.

    • Continue heating and stirring until a homogeneous suspension is formed.

  • Dropping Process:

    • Draw the molten mixture into a dropping device.

    • Drop the mixture into an immiscible condensate (e.g., liquid paraffin or polydimethylsiloxane) to form pills.[3] The surface tension will cause the drops to form a spherical shape.

  • Collection and Drying:

    • Collect the formed pills from the condensate.

    • Allow the pills to dry completely.

Dissolution Test

This method is adapted from the Chinese Pharmacopoeia.[1]

  • Apparatus: Use a basket method dissolution apparatus.

  • Dissolution Medium: 500 mL of 0.5% sodium dodecyl sulfate solution.

  • Test Conditions:

    • Rotation Speed: 100 rpm.

    • Temperature: 37 °C ± 0.5 °C.

  • Sampling:

    • Withdraw samples at 5, 10, 15, 30, 45, 60, and 120 minutes.

    • Analyze the samples for Oleanolic Acid content, typically using High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Factors and Levels in 2³ Full Factorial Design
Factor Code Low Level (-1) High Level (+1)
Ratio of PEG 4000:PEG 6000A1:12:1
FLL Extract LoadingB20%35%
Percentage of Tween 80C5%15%
Table 2: Influence of Formulation Parameters on Dropping Pill Characteristics
Parameter Effect on Roundness Effect on Weight Variation Effect on Disintegration Time
Ratio of PEG 4000:PEG 6000 No Significant EffectNo Significant EffectSignificant
FLL Extract Loading SignificantSignificantNo Significant Effect
Percentage of Tween 80 SignificantSignificantSignificant

Note: This table is a summary of the findings from the factorial design analysis. For detailed statistical results, refer to the original research publication.[1][2][3]

Table 3: Optimal Formulation Parameters and Results
Parameter Value
Ratio of PEG 4000:PEG 6000 1:1
FLL Extract Loading 20%
Percentage of Tween 80 5%
Resulting Roundness 0.95
Resulting Weight Variation 4.21%
Resulting Disintegration Time 6.27 min

Source: The optimal formulation was determined through experimental design and analysis.[1]

Visualizations

experimental_workflow cluster_prep Pill Preparation cluster_eval Quality Evaluation weigh Weigh Ingredients (FLL Extract, PEGs, Tween 80) melt Melt and Mix in Water Bath weigh->melt drop Drop into Condensate melt->drop collect Collect and Dry Pills drop->collect roundness Roundness Test collect->roundness weight_var Weight Variation Test collect->weight_var disintegration Disintegration Test collect->disintegration dissolution Dissolution Test collect->dissolution

Caption: Experimental workflow for the preparation and evaluation of Fructus ligustri lucidi dropping pills.

logical_relationships cluster_params Formulation Parameters cluster_responses Pill Characteristics peg_ratio PEG 4000:PEG 6000 Ratio disintegration Disintegration Time peg_ratio->disintegration fll_loading FLL Extract Loading roundness Roundness fll_loading->roundness weight_var Weight Variation fll_loading->weight_var tween_80 Tween 80 % tween_80->roundness tween_80->weight_var tween_80->disintegration

Caption: Logical relationships between formulation parameters and dropping pill characteristics.

References

Technical Support Center: Formulation Optimization for API Concentration Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on optimizing pharmaceutical formulations to enhance drug bioavailability, thereby enabling a reduction in the required concentration of the active pharmaceutical ingredient (API).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding strategies for lowering API concentration through formulation optimization.

Q1: What is the primary goal of formulation optimization in the context of API concentration?

The main objective is to enhance the bioavailability of a drug, which is the proportion of the administered dose that reaches systemic circulation.[1] By improving bioavailability, a smaller amount of the API is needed to achieve the desired therapeutic effect, which can lead to reduced side effects, lower manufacturing costs, and improved patient compliance.[2][3]

Q2: What are the main formulation strategies to improve the bioavailability of poorly soluble drugs?

Several key strategies are employed to overcome the challenges of poor aqueous solubility, which is a primary barrier to bioavailability for many new drug candidates.[4] These include:

  • Particle Size Reduction: Increasing the surface area of the drug through techniques like micronization and nanosizing enhances dissolution rates.

  • Amorphous Solid Dispersions (ASDs): Dispersing the API in a polymer matrix in an amorphous (non-crystalline) state prevents recrystallization and increases its apparent solubility.[5] Hot-melt extrusion and spray drying are common methods for creating ASDs.[5]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, which include solutions, suspensions, and self-emulsifying drug delivery systems (SEDDS), improve drug solubilization and can facilitate lymphatic transport, bypassing first-pass metabolism in the liver.[1][6]

  • Use of Functional Excipients: Incorporating specific excipients like surfactants, solubilizers, and permeation enhancers can directly improve the dissolution and/or absorption of the API.[7]

Q3: How do I choose the best formulation strategy for my specific API?

The choice depends on the physicochemical properties of your API and the desired therapeutic outcome. Key factors to consider include the drug's solubility, permeability (as defined by the Biopharmaceutics Classification System - BCS), melting point, and thermal stability.[5][8] For example, thermally stable compounds with high melting points may be suitable for hot-melt extrusion, while heat-sensitive APIs are better suited for spray drying.[9] Lipid-based systems are often ideal for highly lipophilic ("grease-ball") compounds.[1]

Q4: Can combining different formulation techniques yield better results?

Yes, a combination of techniques can be highly effective. For instance, an amorphous solid dispersion can be created and then milled to reduce particle size, combining the benefits of both amorphization and increased surface area. Similarly, lipid-based formulations can be solidified by adsorbing them onto solid carriers, creating solid SEDDS (S-SEDDS) which offer the bioavailability advantages of lipids with the stability and handling of a solid dosage form.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during formulation development.

Troubleshooting: Solid Dispersion Formulation
Problem / Observation Potential Cause(s) Recommended Solution(s)
Low Bioavailability Enhancement In Vivo Despite Good In Vitro Dissolution 1. Drug Recrystallization: The amorphous drug may be converting back to its stable, less soluble crystalline form in the gastrointestinal (GI) tract before it can be absorbed. 2. Polymer Gelling: The dispersion polymer may form a gel layer upon hydration in the GI tract, trapping the drug and hindering its release.[10]1. Select a polymer that has strong interactions (e.g., hydrogen bonding) with the drug to better stabilize the amorphous form. Increase the polymer-to-drug ratio. 2. Minimize the fraction of the ASD in the final dosage form. Consider adding certain inorganic salts (e.g., KCl, NaCl) to the tablet, as these can compete for water and reduce polymer gelling.[10][11]
API Degradation During Hot-Melt Extrusion (HME) 1. High Processing Temperature: The temperature required to melt the polymer and dissolve the drug is too high for the API's thermal stability. 2. Long Residence Time: The API is exposed to high temperatures in the extruder barrel for too long.1. Add a plasticizer to the formulation to lower the polymer's glass transition temperature (Tg) and reduce the required processing temperature. 2. Increase the screw speed to reduce the residence time. Optimize the screw design to have fewer mixing elements, which can reduce shear heating.
Incomplete Amorphization (Crystalline Drug Detected Post-Processing) 1. Poor Drug-Polymer Miscibility: The drug and polymer are not fully dissolving into a single phase at the processing temperature. 2. Insufficient Mixing/Shear: The extruder is not providing enough mechanical energy to break down the drug's crystal lattice.1. Screen for polymers with better miscibility with the API. This can be predicted using solubility parameters. 2. Increase the screw speed. Optimize the screw configuration to include more kneading or mixing elements to impart higher shear stress.[9]
Phase Separation or Recrystallization During Storage 1. High Drug Loading: The amount of drug is too high, exceeding its solubility in the polymer matrix and driving crystallization. 2. Moisture Absorption: Water absorbed from the environment acts as a plasticizer, increasing molecular mobility and allowing the drug to recrystallize.[12]1. Reduce the drug-to-polymer ratio to ensure the system is thermodynamically stable. 2. Store the ASD in packaging with a desiccant. Select a polymer with lower hygroscopicity for the formulation.[12]
Troubleshooting: Self-Emulsifying Drug Delivery System (SEDDS) Formulation
Problem / Observation Potential Cause(s) Recommended Solution(s)
Poor Self-Emulsification (Forms a Coarse, Unstable Emulsion) 1. Incorrect Oil/Surfactant Ratio: The ratio of components is not within the optimal self-emulsification region. 2. Low Surfactant Concentration: Insufficient surfactant is present to lower the interfacial tension and stabilize the forming droplets.[4]1. Systematically vary the oil, surfactant, and cosurfactant ratios and construct a pseudo-ternary phase diagram to identify the optimal region for microemulsion formation.[13] 2. Increase the surfactant concentration. A typical range for effective self-emulsification is 30-60% (w/w).[4][14]
Drug Precipitation Upon Dilution in Aqueous Media 1. Supersaturation: The drug is highly soluble in the SEDDS pre-concentrate but precipitates out when the system is diluted and the solvent capacity of the surfactants/cosolvents is reduced.[15] 2. Low Drug Solubility in the Oil Phase: The drug relies too heavily on the surfactant/cosolvent for solubilization.1. Do not load the drug above 80% of its saturation concentration in the formulation to avoid instability.[16] Consider adding a precipitation inhibitor (e.g., HPMC) to the formulation. 2. Select an oil in which the API has higher intrinsic solubility. This ensures the drug remains within the oil droplets after emulsification.
Phase Separation or Leaking During Storage 1. Excipient Incompatibility: The selected oil, surfactant, and cosolvent are not fully miscible at the chosen ratios, leading to separation over time. 2. Capsule Incompatibility: Components of the liquid SEDDS (especially certain surfactants or cosolvents) can interact with and compromise the integrity of gelatin capsules.1. Assess the miscibility of the selected excipients at the target ratios by visual inspection after 24 hours at ambient temperature.[16] 2. Ensure compatibility with the chosen capsule shell. If using soft gelatin capsules, avoid components that can plasticize or dissolve the shell. Consider using hard capsules with a sealing band or transitioning to a solid SEDDS formulation.
High Inter-Subject Variability In Vivo 1. Influence of GI Fluids: The emulsification process is sensitive to the pH and composition of GI fluids, which vary between individuals. 2. Lipolysis Effects: The digestion of lipid components by enzymes can affect drug solubilization and release, leading to variable absorption.1. Test the emulsification performance in biorelevant media (e.g., FaSSIF, FeSSIF) that mimic fasted and fed intestinal conditions. 2. Conduct in vitro lipolysis testing to understand how lipid digestion impacts your formulation's ability to keep the drug in a solubilized state.[16]

Section 3: Quantitative Data on Bioavailability Enhancement

The following tables summarize data from various studies, demonstrating the potential to reduce the required API dose by improving bioavailability through advanced formulation techniques.

Table 1: Bioavailability Enhancement of Itraconazole

Formulation TechniqueDrug Carrier(s)Key ResultFold Increase in Bioavailability (AUC vs. Pure Drug)Reference
Solid Emulsion (Spray Dried)Dextran, Transcutol HP, Span 20Converted drug to amorphous state.~8-fold[17]
Solid Dispersion (Hot-Melt Extrusion)Eudragit E PO, SoluplusEnhanced release and inhibited recrystallization.~3-fold (vs. Sporanox®)[18]
Solid Dispersion (Supercritical Fluid)HPMC, Pluronic F-127Created porous, amorphous particles.No significant increase vs. Sporanox®, but Cmax was significantly raised.[19]
Solid Dispersion (Centrifugal Melt Spinning)SucroseIncreased aqueous solubility by ~12-fold.In vivo data not provided, but significant dissolution enhancement.[20]

Table 2: Bioavailability Enhancement of Resveratrol

Formulation TechniqueDrug Carrier(s)Key ResultFold Increase in Bioavailability (AUC)Reference
Solid Dispersion (Lyophilization)Eudragit E PO, Gelucire 44/14Increased solubility up to 12-fold and inhibited P-gp efflux.3-fold (vs. 2nd Gen SD without surfactant)[1][2][17]
Solid Dispersion (Hot-Melt Extrusion)Eudragit RS, PEG6000Created a sustained-release amorphous dispersion.1.4-fold (vs. Pure Drug)[16]
Solid Dispersion (Melt Method)PEG6000, Poloxamer F68Increased solubility by over 80-fold.Significantly improved oral bioavailability (exact fold not stated).[21]

Table 3: Impact of Excipient (Poloxamer 407) Concentration on Fenofibrate Dissolution

Drug:Polymer RatioCumulative Drug Release after 2 hoursFold Increase in Dissolution (vs. 1:0.5 ratio)Reference
1:0.531.9%1.0[22]
1:168.4%2.1[22]
1:284.6%2.7[22]

Note: This table shows a clear dose-dependent effect of the solubilizing polymer on the in vitro dissolution rate, which is a key predictor of in vivo bioavailability enhancement.

Section 4: Experimental Protocols

The following are generalized, lab-scale protocols for key formulation techniques. Note: These are starting points and must be optimized for your specific API and excipients.

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Hot-Melt Extrusion (HME)

Objective: To prepare a molecular dispersion of a poorly soluble API in a polymer matrix to enhance its dissolution rate.

Materials & Equipment:

  • Active Pharmaceutical Ingredient (API)

  • Polymer carrier (e.g., Soluplus®, Kollidon® VA64, HPMCAS)

  • Plasticizer (optional, e.g., Poloxamer 188)

  • Precision balance

  • Powder blender (e.g., V-blender)

  • Laboratory-scale twin-screw extruder (e.g., 11 mm or 16 mm) with a volumetric or gravimetric feeder[9][23]

  • Cooling conveyor belt or cooling rolls

  • Pelletizer or milling equipment (e.g., rotor mill)

Methodology:

  • Pre-Formulation Blending:

    • Accurately weigh the API and polymer (and plasticizer, if used) at the desired ratio (e.g., 20% API, 80% polymer).

    • Thoroughly blend the powders for 10-15 minutes in a V-blender to ensure a homogenous physical mixture.

  • Extruder Setup:

    • Assemble the twin screws in the extruder barrel. A typical configuration includes conveying elements followed by kneading/mixing elements to ensure proper melting and mixing.[9]

    • Set the temperature profile for the different heating zones of the extruder barrel. A common approach is to have progressively higher temperatures leading to a final melt temperature, followed by a slightly cooler die temperature. The target temperature should be above the Tg of the polymer but safely below the degradation temperature of the API.[23]

    • Set the screw speed (e.g., 100-150 rpm).[12]

  • Extrusion Process:

    • Calibrate and set the feeder to deliver the powder blend into the extruder at a constant rate.

    • Start the extruder screws.

    • Begin feeding the powder blend into the extruder. Monitor the process parameters, particularly the motor torque and melt pressure, to ensure a stable process.[9]

    • The molten mixture will exit the extruder through a die (e.g., 2 mm round die) as a continuous strand.[9]

  • Downstream Processing:

    • Collect the extruded strand onto a cooling conveyor belt to allow it to solidify rapidly.

    • Feed the cooled, brittle strand into a pelletizer or mill to obtain granules or powder of the desired particle size.

    • Sieve the milled extrudate to obtain a uniform particle size distribution.

  • Characterization:

    • Confirm the absence of crystallinity using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

    • Perform in vitro dissolution testing to compare the release profile against the pure crystalline API.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To create an isotropic mixture of oil, surfactant, and API that spontaneously forms a micro/nanoemulsion upon contact with aqueous media.

Materials & Equipment:

  • Lipophilic API

  • Oil (e.g., Capmul MCM, Maisine® CC)

  • Surfactant (e.g., Cremophor RH40, Labrasol®)

  • Cosurfactant/Cosolvent (optional, e.g., Transcutol® P, PEG 400)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Water bath or heating block

  • Vortex mixer

Methodology:

  • Excipient Screening (Solubility Study):

    • Determine the solubility of the API in various oils, surfactants, and cosurfactants.

    • Add an excess amount of API to a known volume (e.g., 1 mL) of each excipient in a sealed vial.

    • Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.

    • Centrifuge the samples and analyze the supernatant for dissolved drug concentration using a validated analytical method (e.g., HPLC).

    • Select the excipients that show the highest solubilizing capacity for the API.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Select the best oil, surfactant, and cosurfactant based on the solubility study.

    • Prepare mixtures of the surfactant and cosurfactant (Smix) at various mass ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, prepare a series of formulations by mixing the oil and Smix at different ratios (e.g., from 9:1 to 1:9).

    • For each formulation, take a small volume (e.g., 100 µL) and add it to a larger volume of water (e.g., 100 mL) under gentle magnetic stirring.

    • Visually assess the resulting dispersion for clarity and stability. Grade the formulations (e.g., clear microemulsion, bluish-white nanoemulsion, milky emulsion, or poor/no emulsification).

    • Plot the results on a ternary phase diagram to identify the self-microemulsifying region.

  • Preparation of Drug-Loaded SEDDS:

    • Select an optimized ratio of oil, surfactant, and cosurfactant from the self-emulsifying region of the phase diagram.

    • Accurately weigh the oil, surfactant, and cosurfactant into a glass vial.

    • Heat the mixture gently (e.g., 40°C) in a water bath to reduce viscosity, if necessary.

    • Add the pre-weighed API to the excipient mixture.

    • Mix using a vortex mixer and/or magnetic stirrer until the API is completely dissolved and the solution is clear and homogenous.

  • Characterization:

    • Self-Emulsification Time: Add a known amount of the SEDDS pre-concentrate to a beaker of water at 37°C with gentle stirring (e.g., 50 rpm) and record the time it takes to form a homogenous emulsion.

    • Droplet Size Analysis: Dilute the SEDDS in water and measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Robustness to Dilution: Dilute the formulation at various levels (e.g., 10x, 100x, 1000x) with different media (e.g., water, 0.1N HCl, phosphate buffer) and observe for any signs of drug precipitation or phase separation.

Section 5: Visualizations (Diagrams)

The following diagrams illustrate key workflows and relationships in formulation optimization.

experimental_workflow cluster_0 Phase 1: Screening & Selection cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Performance Testing a API Characterization (Solubility, Permeability, Stability) b Excipient Compatibility & Solubility Screening a->b d Prepare Prototypes (e.g., HME, Spray Dry, SEDDS) c Select Formulation Strategy (ASD, LBDDS, Nanosizing) b->c c->d e In Vitro Characterization (Dissolution, Particle Size, Stability) d->e g Lead Candidate Selection f Optimization Loop (Adjust Ratios & Parameters) e->f Iterate e->g f->d h In Vivo Pharmacokinetic Study (Animal Model) g->h i Data Analysis: Compare Bioavailability (AUC, Cmax) h->i i->f Refine Formulation if Needed

Figure 1: A generalized experimental workflow for formulation optimization to enhance bioavailability.

logical_relationship cluster_0 Formulation Parameters (Inputs) cluster_1 Intermediate Physicochemical Properties cluster_2 Desired Outcomes p1 Choice of Polymer/Lipid i1 API Amorphization & Stability p1->i1 i2 Drug Solubilization Capacity p1->i2 p2 Drug:Carrier Ratio p2->i1 p2->i2 p3 Particle Size i3 Dissolution Rate p3->i3 p4 Use of Surfactants/ Plasticizers p4->i2 p4->i3 i4 Membrane Permeation p4->i4 i1->i3 i2->i3 o1 Increased Bioavailability i3->o1 i4->o1 o2 Lower Required API Concentration o1->o2

Figure 2: Logical relationship between key formulation parameters and the goal of lowering API concentration.

References

Technical Support Center: Addressing and Minimizing Skin Irritation in Topical Formulations with Tricaprylyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on addressing and minimizing skin irritation in topical formulations containing Tricaprylyl citrate. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in the development of safe and effective topical products.

Troubleshooting Guides

Skin irritation is a multifaceted issue that can arise from various factors within a formulation. While this compound is generally considered to have a low irritation potential, this guide provides a systematic approach to identifying and resolving common causes of irritation in your formulations.

Q1: My topical formulation containing this compound is causing unexpected skin irritation in our in vitro model. What are the potential causes and how can I troubleshoot this?

A1: Unexpected skin irritation can stem from several factors. Below is a step-by-step guide to help you identify the root cause.

Potential Cause Recommended Solutions & Experimental Steps
Suboptimal Formulation pH pH Measurement and Adjustment: The skin's natural pH is between 4.5 and 5.5. A formulation outside this range can disrupt the skin barrier, increasing susceptibility to irritation. Measure the pH of your formulation using a calibrated pH meter. Adjust the pH to within the 4.5-5.5 range using appropriate buffering agents.
Irritating Excipients Excipient Evaluation: Other ingredients in your formulation, such as preservatives, surfactants, or penetration enhancers, may be the source of irritation. Action: Prepare a vehicle control (your formulation without the active pharmaceutical ingredient and this compound) and a variation with only this compound. Test these alongside your full formulation in an in vitro skin irritation model (see Experimental Protocol 1). This will help isolate the irritating component.
High Concentration of Active Pharmaceutical Ingredient (API) or Other Excipients Dose-Response Study: The concentration of the API or other excipients might be too high. Action: Conduct a dose-response study by preparing formulations with varying concentrations of the API and other key excipients. Test each formulation to determine the maximum non-irritating concentration.
Interaction Between Formulation Components Component Compatibility Assessment: Ingredients may interact to form an irritating mixture. Action: Systematically remove one component at a time from the formulation and test for irritation. This can help identify if a specific interaction is causing the issue.
This compound Quality Supplier Qualification and Material Analysis: While unlikely, batch-to-batch variability or impurities in the this compound could be a factor. Action: Obtain the certificate of analysis for the batch of this compound used. If concerns persist, consider testing a sample from a different batch or supplier.

Frequently Asked Questions (FAQs)

Q2: What is the skin irritation potential of this compound itself?

A2: this compound is a triester of caprylic alcohol and citric acid and is primarily used as an emollient and skin conditioning agent in cosmetic and pharmaceutical formulations.[1][2] It is generally considered to be well-tolerated and to have a low potential for skin irritation.[3] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of citric acid and its esters, including this compound, and concluded them to be safe for use in cosmetics in the present practices of use and concentration.

Q3: How can I proactively formulate with this compound to minimize skin irritation?

A3: To proactively minimize the risk of skin irritation when formulating with this compound, consider the following strategies:

  • Maintain Optimal pH: Ensure the final formulation has a pH between 4.5 and 5.5 to support the skin's natural barrier.

  • Select Low-Irritancy Co-Excipients: Choose other ingredients (preservatives, emulsifiers, etc.) with a known low irritation potential.

  • Incorporate Anti-Irritants: Consider adding soothing agents or anti-irritants to your formulation. Ingredients like glycerol, bisabolol, and certain plant extracts can help mitigate potential irritation.

  • Utilize Advanced Delivery Systems: For formulations with potentially irritating APIs, consider encapsulation technologies like liposomes or microemulsions. These can help control the release of the API and reduce direct contact with the skin, thereby lowering irritation potential.

Q4: Are there specific excipients that are known to be more irritating and should be used with caution?

A4: Yes, some excipients have a higher potential for causing skin irritation. While necessary for formulation stability and performance, their use should be carefully evaluated, especially in products for sensitive skin.

Excipient Class Examples with Higher Irritation Potential Considerations
Preservatives Formaldehyde-releasers (e.g., DMDM hydantoin, Imidazolidinyl urea), some Parabens (e.g., Propylparaben)[4], Methylisothiazolinone (MI)While effective, these can be sensitizers for some individuals. Opt for preservatives with a better-established mildness profile where possible.
Surfactants Sodium Lauryl Sulfate (SLS), Sodium Laureth Sulfate (SLES)Can disrupt the skin's lipid barrier. Consider using milder, non-ionic or amphoteric surfactants.
Solvents/Penetration Enhancers Propylene Glycol (at high concentrations), Ethanol[5]Can cause dryness and irritation. Evaluate the concentration carefully and consider alternatives like butylene glycol or propanediol.

Data on Irritation Potential of Common Emollients

While direct comparative irritation data for this compound is limited, the following table provides a summary of the irritation potential of other commonly used emollients to provide context for its generally recognized mildness.

Emollient Class Irritant Contact Dermatitis (ICD) Potential Effect on Transepidermal Water Loss (TEWL) Effect on Skin Hydration
Petrolatum HydrocarbonLow; considered non-irritating even on damaged skin.[6]Significant Decrease (up to 99%)[6]Significant Increase[6]
Mineral Oil HydrocarbonLow; generally considered non-irritating.[6]DecreaseIncrease[6]
Dimethicone SiliconeLow; generally considered non-irritating.DecreaseIncrease
Lanolin Anhydrous lipidLow; generally well-tolerated on intact skin.[6]DecreaseIncrease[6]
Caprylic/Capric Triglyceride EsterLowDecreaseIncrease
Isopropyl Myristate EsterModerate; can be comedogenic and irritating for some individuals.DecreaseIncrease

Efficacy of Anti-Irritants

Incorporating anti-irritants can significantly improve the tolerability of a topical formulation. The table below summarizes clinical data on the efficacy of common anti-irritants.

Anti-Irritant Mechanism of Action (Simplified) Quantitative Efficacy Data (Example)
Glycerol Humectant; helps maintain skin hydration and barrier function.In a cumulative irritation model with 1% Sodium Lauryl Sulfate, a glycerol-containing ointment was statistically better at reducing irritation compared to a vehicle control.[7]
Niacinamide (Vitamin B3) Improves skin barrier function; has anti-inflammatory properties.A cream with urea and glycerol significantly reduced skin sensitivity to Sodium Lauryl Sulfate compared to a paraffin-based cream.[8][9]
Bisabolol Anti-inflammatory; derived from chamomile.Often used in formulations for sensitive skin for its soothing properties.
Allantoin Skin conditioning agent; promotes cell proliferation and wound healing.Known for its soothing and moisturizing effects.
Troxerutin Inhibits TRPV1, a receptor involved in the sensation of heat and pain.A topical formulation with troxerutin significantly reduced transepidermal water loss and improved skin hydration and comfort in individuals with sensitive skin.

Experimental Protocols

Experimental Protocol 1: In Vitro Skin Irritation Test using a Reconstructed Human Epidermis (RhE) Model

This protocol is based on the OECD Test Guideline 439 and is a validated in vitro method for identifying skin irritants.

1. Principle: This test evaluates the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model. Cell viability is determined using the MTT assay. A reduction in cell viability below a certain threshold indicates irritation potential.

2. Materials:

  • RhE tissue model (e.g., EpiDerm™, EpiSkin™, SkinEthic™ RHE)

  • Assay medium (provided by the RhE model manufacturer)

  • Phosphate-buffered saline (PBS)

  • Test formulation and controls (positive and negative)

  • MTT solution (0.5-1 mg/mL in warm, serum-free medium)

  • Isopropanol or other suitable solvent to dissolve formazan

  • 96-well plates

  • Microplate spectrophotometer

3. Procedure:

  • Pre-incubation: Upon receipt, place the RhE tissues in a 6-well plate with assay medium and incubate for at least 1 hour at 37°C and 5% CO2.

  • Application of Test Material:

    • Apply a sufficient amount of the test formulation (liquid or solid) directly to the surface of the RhE tissue.

    • Include a negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).

  • Exposure: Incubate the tissues with the test material for a defined period (typically 15-60 minutes) at 37°C and 5% CO2.

  • Washing: Thoroughly rinse the test material from the tissue surface with PBS.

  • Post-incubation: Transfer the tissues to a new 6-well plate with fresh assay medium and incubate for a post-exposure period (typically 24-42 hours) to allow for the development of cytotoxic effects.

  • MTT Assay:

    • Transfer the tissues to a 24-well plate containing MTT solution.

    • Incubate for 3 hours at 37°C and 5% CO2. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the tissues from the MTT solution and place them in a new 24-well plate.

    • Add isopropanol to each well to extract the formazan from the tissues.

    • Shake the plate for at least 2 hours at room temperature to ensure complete dissolution of the formazan.

  • Data Analysis:

    • Transfer the formazan solution to a 96-well plate.

    • Measure the optical density (OD) at 570 nm using a microplate spectrophotometer.

    • Calculate the percentage of cell viability for each test formulation relative to the negative control.

    • Interpretation: A formulation that reduces cell viability to ≤ 50% is generally classified as an irritant.

Experimental Protocol 2: Pro-inflammatory Cytokine Release Assay

This assay provides a more detailed understanding of the inflammatory response triggered by a formulation. It is often used as a follow-up to the RhE irritation test to differentiate between mild and moderate irritants.

1. Principle: This method measures the release of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α), from the RhE tissue model after exposure to a test formulation. An increase in cytokine release indicates an inflammatory response.

2. Materials:

  • RhE tissue model and assay medium

  • Test formulation and controls

  • ELISA (Enzyme-Linked Immunosorbent Assay) kit for the specific cytokine of interest (e.g., human IL-1α)

  • Microplate reader for ELISA

3. Procedure:

  • Follow steps 1-5 of the In Vitro Skin Irritation Test protocol.

  • Sample Collection: After the post-incubation period, collect the culture medium from each well. This medium will contain the cytokines released by the tissues.

  • Cytokine Quantification:

    • Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine (e.g., IL-1α) in each sample.

  • Data Analysis:

    • Compare the cytokine levels in the medium from tissues treated with the test formulation to those from the negative control.

    • A statistically significant increase in cytokine release indicates that the formulation has pro-inflammatory potential.

Visualizations

Signaling Pathway for Chemically Induced Skin Irritation

// Nodes Irritant [label="Chemical Irritant\n(e.g., from formulation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SC_Disruption [label="Stratum Corneum Disruption", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Keratinocyte [label="Keratinocyte", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IL1a_Release [label="Release of pre-formed\nIL-1α", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_MAPK [label="Activation of\nNF-κB & MAPK Pathways", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokine_Production [label="Production of Pro-inflammatory\nCytokines & Chemokines\n(TNF-α, IL-6, IL-8)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Immune_Cell_Recruitment [label="Recruitment of Immune Cells\n(e.g., Neutrophils, T-cells)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Clinical Signs of Irritation\n(Erythema, Edema)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Irritant -> SC_Disruption [label=" Damages"]; Irritant -> Keratinocyte [label=" Directly Interacts"]; SC_Disruption -> Keratinocyte [label=" Increases Permeability"]; Keratinocyte -> IL1a_Release [label=" Damage leads to"]; IL1a_Release -> NFkB_MAPK [label=" Triggers"]; Keratinocyte -> NFkB_MAPK [label=" Stress activates"]; NFkB_MAPK -> Cytokine_Production [label=" Induces"]; Cytokine_Production -> Immune_Cell_Recruitment [label=" Attracts"]; Immune_Cell_Recruitment -> Inflammation [label=" Leads to"]; }

Caption: Molecular signaling cascade in chemically induced skin irritation.

Experimental Workflow for Assessing Skin Irritation Potential

// Nodes Start [label="Start: Formulation Development", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; RhE_Test [label="In Vitro Skin Irritation Test\n(RhE Model - Protocol 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viability_Check [label="Cell Viability ≤ 50%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Irritant [label="Classified as Irritant", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Non_Irritant [label="Classified as Non-Irritant", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokine_Assay [label="Pro-inflammatory Cytokine Assay\n(Protocol 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytokine_Check [label="Significant Cytokine Increase?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Reformulate [label="Troubleshoot & Reformulate", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Mild_Irritant [label="Potential Mild Irritant", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Low Irritation Potential Confirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> RhE_Test; RhE_Test -> Viability_Check; Viability_Check -> Irritant [label="Yes"]; Irritant -> Reformulate; Viability_Check -> Non_Irritant [label="No"]; Non_Irritant -> Cytokine_Assay; Cytokine_Assay -> Cytokine_Check; Cytokine_Check -> Mild_Irritant [label="Yes"]; Mild_Irritant -> Reformulate; Cytokine_Check -> End [label="No"]; Reformulate -> Start; }

Caption: Workflow for in vitro assessment of skin irritation potential.

Troubleshooting Logic for Formulation-Induced Irritation

// Nodes Start [label="Irritation Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Is pH between 4.5-5.5?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Adjust_pH [label="Adjust pH", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Test_Vehicle [label="Test Vehicle Control for Irritation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vehicle_Irritating [label="Vehicle is Irritating?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Isolate_Excipient [label="Systematically Isolate/\nReplace Excipients", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Dose_Response [label="Conduct API Dose-Response Study", fillcolor="#4285F4", fontcolor="#FFFFFF"]; API_Concentration [label="High API Concentration is the Cause", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Optimized Formulation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_pH; Check_pH -> Adjust_pH [label="No"]; Adjust_pH -> Test_Vehicle; Check_pH -> Test_Vehicle [label="Yes"]; Test_Vehicle -> Vehicle_Irritating; Vehicle_Irritating -> Isolate_Excipient [label="Yes"]; Isolate_Excipient -> End; Vehicle_Irritating -> Dose_Response [label="No"]; Dose_Response -> API_Concentration; API_Concentration -> End; }

Caption: Logical flow for troubleshooting skin irritation in formulations.

References

Validation & Comparative

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Tricaprylyl Citrate Versus Triethyl Citrate as a Plasticizer

The selection of an appropriate plasticizer is a critical consideration in the development of a wide range of products, from pharmaceutical coatings and medical devices to biodegradable polymers. Citrate esters have emerged as a safe and effective alternative to traditional phthalate-based plasticizers. This guide provides a detailed comparative analysis of two such citrate esters: this compound and Triethyl Citrate. While extensive experimental data is available for Triethyl Citrate, directly comparable quantitative data for this compound as a plasticizer is limited in publicly available literature. Therefore, this comparison leverages existing data for Triethyl Citrate and extrapolates the expected performance of this compound based on its chemical structure and the known behavior of other long-chain citrate esters.

Physical and Chemical Properties

A fundamental understanding of the physicochemical properties of each plasticizer is essential for predicting their behavior and compatibility with various polymer systems.

PropertyThis compoundTriethyl Citrate
Chemical Formula C₃₀H₅₆O₇C₁₂H₂₀O₇
Molecular Weight 528.76 g/mol 276.29 g/mol
Appearance Oily liquidColorless, odorless liquid[1]
Boiling Point Not readily available294 °C[1]
Solubility in Water Insoluble6.5 g/100 mL at 25 °C

Comparative Performance Analysis

The performance of a plasticizer is evaluated based on several key parameters, including its efficiency in reducing the polymer's glass transition temperature (Tg), its resistance to migration, its thermal stability, and its impact on the mechanical properties of the final product.

Plasticizer Efficiency

Plasticizer efficiency is primarily determined by its ability to lower the glass transition temperature (Tg) of a polymer, thereby increasing its flexibility. A greater reduction in Tg at a given concentration indicates higher efficiency.

  • Triethyl Citrate (TEC): Studies on Polylactic Acid (PLA) have shown that TEC is an effective plasticizer, significantly reducing its Tg. For instance, the addition of 30% TEC to PLA can lower the Tg from approximately 60°C to below 20°C.

Migration Resistance

Plasticizer migration is a critical concern, particularly in applications such as food packaging and medical devices, as it can lead to a loss of material properties and contamination of the surrounding environment.

  • Triethyl Citrate (TEC): Being a smaller and more hydrophilic molecule, TEC has a higher potential for migration, especially in aqueous environments. Studies have shown that TEC can leach from pharmaceutical coatings, which can affect the drug release profile.

  • This compound: Due to its significantly larger molecular weight and long alkyl chains, this compound is expected to have substantially lower mobility within the polymer matrix. This would result in significantly higher migration resistance compared to Triethyl Citrate, making it a more suitable candidate for applications where low migration is a critical requirement.

Thermal Stability

The thermal stability of the plasticizer and the plasticized polymer is crucial for processing at elevated temperatures and for the long-term stability of the product.

  • Triethyl Citrate (TEC): Thermogravimetric analysis (TGA) of PLA plasticized with TEC has shown that the onset of thermal degradation can be slightly lowered compared to neat PLA.

  • This compound: While specific TGA data for this compound-plasticized polymers is unavailable, it is generally observed that higher molecular weight plasticizers can sometimes impart better thermal stability to the polymer blend. However, the intrinsic thermal stability of this compound itself would also be a determining factor.

Mechanical Properties

Plasticizers significantly influence the mechanical properties of polymers, typically increasing flexibility and elongation at break while reducing tensile strength and modulus.

  • Triethyl Citrate (TEC): The addition of TEC to polymers like PLA leads to a decrease in tensile strength and modulus, and a significant increase in elongation at break, rendering the material more ductile.

  • This compound: It is expected that this compound would also increase the flexibility and elongation at break of polymers. However, the extent of this effect compared to TEC is not documented. The longer alkyl chains might provide a different balance of properties, potentially leading to a softer material with different tear and tensile characteristics.

Summary of Comparative Performance

Performance MetricThis compound (Expected)Triethyl Citrate (Documented)
Plasticizer Efficiency (Tg Reduction) LowerHigher
Migration Resistance HighLow to Moderate
Thermal Stability Potentially higherModerate
Elongation at Break IncreaseSignificant Increase
Tensile Strength DecreaseDecrease

Experimental Protocols

To facilitate a direct and objective comparison, the following detailed experimental protocols are provided. These methodologies can be applied to evaluate the performance of both this compound and Triethyl Citrate in a given polymer system.

Preparation of Plasticized Polymer Films

Methodology:

  • Polymer Selection: Choose a polymer of interest (e.g., Polylactic Acid - PLA, Polyvinyl Chloride - PVC, or a cellulose derivative).

  • Solvent Casting:

    • Dissolve the polymer in a suitable solvent (e.g., chloroform for PLA) to create a solution of a specific concentration (e.g., 10% w/v).

    • Add the plasticizer (this compound or Triethyl Citrate) to the polymer solution at various weight percentages (e.g., 10%, 20%, 30% relative to the polymer weight).

    • Stir the mixture until the plasticizer is completely dissolved and the solution is homogeneous.

    • Cast the solution onto a flat, non-stick surface (e.g., a glass plate or a Teflon-coated dish).

    • Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood at room temperature) for 24-48 hours.

    • Dry the resulting films in a vacuum oven at a temperature below the polymer's Tg to remove any residual solvent.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the plasticized polymer films and assess the plasticizer efficiency.

Methodology:

  • Sample Preparation: Cut a small, accurately weighed sample (5-10 mg) from the prepared polymer film.

  • DSC Analysis:

    • Place the sample in an aluminum DSC pan and seal it.

    • Use an empty sealed pan as a reference.

    • Perform the analysis using a differential scanning calorimeter.

    • The following temperature program is recommended:

      • First Heating Scan: Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C for PLA) at a heating rate of 10°C/min to erase the thermal history.

      • Cooling Scan: Cool the sample to a temperature well below its expected Tg (e.g., -50°C) at a controlled rate (e.g., 10°C/min).

      • Second Heating Scan: Heat the sample again to the same upper temperature at a rate of 10°C/min.

    • The glass transition temperature (Tg) is determined from the midpoint of the step-like transition in the heat flow curve of the second heating scan.

Mechanical Properties: Tensile Testing

Objective: To evaluate the effect of the plasticizers on the tensile strength, elongation at break, and Young's modulus of the polymer films.

Methodology:

  • Sample Preparation: Cut the prepared polymer films into a standard dumbbell shape using a die cutter, following a standard such as ASTM D638.

  • Tensile Testing:

    • Measure the thickness and width of the narrow section of each dumbbell specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen breaks.

    • Record the load and displacement data throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

    • Young's Modulus: A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.

Migration Resistance Testing

Objective: To quantify the extent of plasticizer migration from the polymer film into a simulant liquid.

Methodology (Solvent Extraction Method):

  • Sample Preparation: Cut a precisely dimensioned and weighed piece of the plasticized polymer film.

  • Migration Test:

    • Immerse the film sample in a known volume of a food simulant (e.g., ethanol/water mixture for fatty food simulation, or distilled water for aqueous food simulation) in a sealed container.

    • Incubate the container at a specific temperature (e.g., 40°C) for a defined period (e.g., 10 days), with occasional agitation.

  • Analysis:

    • After the incubation period, remove the film from the simulant.

    • Analyze the concentration of the migrated plasticizer in the simulant liquid using a suitable analytical technique such as:

      • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile plasticizers.

      • High-Performance Liquid Chromatography (HPLC): For non-volatile plasticizers.

    • Quantify the amount of migrated plasticizer by comparing the results to a calibration curve prepared with known concentrations of the respective plasticizer.

    • The migration can be expressed as the mass of plasticizer migrated per unit area of the film (e.g., mg/dm²).

Visualizations

The following diagrams illustrate the logical workflow for the experimental evaluation of plasticizers.

Experimental_Workflow cluster_prep Film Preparation cluster_analysis Performance Analysis cluster_results Data Interpretation Polymer Select Polymer Solvent Dissolve in Solvent Polymer->Solvent Plasticizer Add Plasticizer Solvent->Plasticizer Cast Cast Solution Plasticizer->Cast Dry Dry Film Cast->Dry DSC Thermal Analysis (DSC) Dry->DSC Tensile Mechanical Testing Dry->Tensile Migration Migration Testing Dry->Migration Tg Glass Transition (Tg) DSC->Tg MechanicalProps Tensile Strength, Elongation Tensile->MechanicalProps MigrationRate Migration Rate Migration->MigrationRate Compare Comparative Analysis Tg->Compare MechanicalProps->Compare MigrationRate->Compare

Caption: Experimental workflow for the preparation and comparative analysis of plasticized polymer films.

Plasticization_Mechanism Conceptual Mechanism of Plasticization cluster_after After Plasticization P1 Polymer Chain P2 Polymer Chain P3 Polymer Chain P4 Polymer Chain Plast1 Plasticizer P4->Plast1 Plast3 Plasticizer P4->Plast3 P5 Polymer Chain Plast2 Plasticizer P5->Plast2 P6 Polymer Chain Plast1->P5 Plast2->P6

Caption: Mechanism of plasticizer action on polymer chains.

Conclusion

Triethyl Citrate is a well-characterized and effective plasticizer, particularly for applications where high plasticizing efficiency is desired and moderate migration is acceptable. In contrast, while direct comparative data is lacking, the chemical structure of this compound strongly suggests that it would offer superior migration resistance due to its higher molecular weight and longer alkyl chains. This would make it a potentially better candidate for applications with stringent migration limits, such as long-term use medical devices or food packaging for fatty foods. However, this improved permanence may come at the cost of lower plasticizing efficiency.

To make a definitive selection, it is imperative for researchers and drug development professionals to conduct direct comparative studies using the experimental protocols outlined in this guide. Such studies will provide the necessary quantitative data to make an informed decision based on the specific performance requirements of the intended application.

References

A Comparative Analysis of the Emollient Properties of Select Citrate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Citrate esters are a versatile class of compounds derived from citric acid, valued for their plasticizing and film-forming properties. In skincare and topical pharmaceuticals, they are increasingly utilized for their emollient benefits, contributing to product texture, spreadability, and skin feel.[1][2][3] Their safety profile and biodegradability make them attractive alternatives to other classes of emollients.[3][4]

Physicochemical Properties

The emollient properties of an ester are significantly influenced by its physicochemical characteristics such as molecular weight, viscosity, and solubility. These parameters affect how the emollient spreads on the skin, its absorption profile, and the resulting sensory experience. The following table summarizes the available physicochemical data for the selected citrate esters.

PropertyTriethyl CitrateTributyl CitrateAcetyl Triethyl CitrateAcetyl Tributyl Citrate
INCI Name Triethyl CitrateTributyl CitrateAcetyl Triethyl CitrateAcetyl Tributyl Citrate
CAS Number 77-93-077-94-177-89-477-90-7
Molecular Formula C₁₂H₂₀O₇C₁₈H₃₂O₇C₁₄H₂₂O₈C₂₀H₃₄O₈
Molecular Weight 276.28 g/mol 360.44 g/mol 318.32 g/mol 402.48 g/mol
Appearance Colorless, oily liquidColorless to light yellow, oily liquid[2]Colorless to pale yellow liquidColorless, oily liquid[3]
Odor Odorless to mild fruityOdorlessCharacteristicFaint, sweet, herbaceous[5]
Viscosity ~35.2 cP at 25°C[6]Medium[7]~54 mPa·s at 25°C[8]~42.7 cP at 25°C[5]
Solubility in Water Slightly solubleInsoluble[7]Partially soluble[8]Insoluble
Solubility in Oil SolubleSolubleHighly solubleHighly soluble[3]
Comparative Emollient Performance (Qualitative)

Based on available literature and technical data sheets, a qualitative comparison of the emollient properties can be inferred:

  • Triethyl Citrate: Often described as a light, non-oily emollient with fast-spreading properties and rapid absorption.[9] It is known to leave a low residual tack on the skin, contributing to a smooth and dry after-feel.[9] Its primary functions in skincare are as a skin-conditioning agent, providing moisture and improving skin texture.[1] It is also recognized for its ability to enhance the spreadability of formulations.[10]

  • Tributyl Citrate: This ester is characterized as a potent humectant that helps to keep the skin hydrated.[2] It improves the spreadability of skincare formulations, making them easier to apply.[2] Due to its plasticizing effects, it imparts softness and flexibility to the final product.[7]

  • Acetyl Triethyl Citrate: This acetylated form of triethyl citrate is also a skin-conditioning agent and emollient.[11] While specific sensory data is limited, its use as a plasticizer in cosmetics suggests it contributes to a continuous film on the skin, potentially aiding in moisture retention.[12]

  • Acetyl Tributyl Citrate: Described as a gentle skin-conditioning agent with moisturizing effects that soften and condition the skin.[3] It is used as an emollient in products like lipsticks and lip glosses.[3] Its function as a film-forming agent suggests it can help to reduce moisture loss from the skin.[4]

Experimental Protocols for Comparative Evaluation

To generate quantitative comparative data for these citrate esters, the following standardized experimental protocols are recommended.

Sensory Panel Analysis

This protocol is designed to quantitatively assess the subjective sensory attributes of the emollients when applied to the skin.

a. Panelist Selection and Training: A panel of 10-15 trained assessors is selected. Training involves familiarizing the panelists with a lexicon of sensory terms and anchoring these terms to reference standards to ensure consistency in scoring.

b. Sample Preparation and Application: A standardized amount (e.g., 0.1 mL) of each citrate ester is applied to a designated area on the panelists' volar forearms. The application is performed in a controlled environment (temperature and humidity) to minimize variability.

c. Sensory Attributes Evaluated: Panelists evaluate a predefined list of attributes at specific time points (e.g., during application, 1 minute after, and 10 minutes after). Key attributes include:

  • Spreadability: The ease of spreading the emollient across the skin.
  • Absorbency: The perceived speed of absorption into the skin.
  • Greasiness/Oiliness: The amount of oily residue perceived.
  • Stickiness/Tackiness: The degree of adhesive feel on the skin.
  • Softness/Smoothness: The perceived softness and smoothness of the skin after application.
  • After-feel: The final tactile sensation left on the skin.

d. Data Collection and Analysis: Panelists rate the intensity of each attribute on a structured scale (e.g., a 10-point numerical scale). The data is then statistically analyzed to determine significant differences between the emollients.

Sensory_Analysis_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis Phase P1 Select & Train Sensory Panel P2 Define Sensory Attributes & Scale P1->P2 P3 Prepare & Code Emollient Samples P2->P3 E1 Standardized Application of Samples on Forearm P3->E1 Samples E2 Panelist Evaluation at Timed Intervals E1->E2 E3 Rate Attributes: Spreadability, Greasiness, After-feel, etc. E2->E3 A1 Collect & Tabulate Sensory Scores E3->A1 Scores A2 Statistical Analysis (e.g., ANOVA) A1->A2 A3 Generate Comparative Sensory Profiles A2->A3 Instrumental_Analysis_Workflow cluster_setup Setup cluster_measurement Measurement Protocol cluster_data Data Processing S1 Recruit Volunteers & Define Test Sites S2 Acclimatization in Controlled Environment S1->S2 M1 Baseline Measurement (Corneometer & Tewameter) S2->M1 M2 Standardized Application of Citrate Esters M1->M2 M3 Measurements at Timed Intervals (e.g., 1h, 2h, 4h, 8h) M2->M3 D1 Calculate Change from Baseline for Hydration and TEWL M3->D1 D2 Statistical Comparison of Emollient Performance D1->D2

References

A Comparative Guide to HPLC and GC-MS Methodologies for the Quantification of Tricaprylyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Tricaprylyl citrate. Given the absence of a standardized, published HPLC method for this specific analyte, this document outlines a proposed HPLC methodology and contrasts it with a viable GC-MS alternative. The information presented is based on established principles of analytical chemistry and typical performance characteristics for the analysis of similar ester compounds.[1][2][3]

Introduction to this compound Analysis

This compound is a triester of citric acid and caprylic alcohol. Accurate quantification of this compound is crucial in various stages of drug development and formulation to ensure product quality and consistency. Both HPLC and GC-MS are powerful analytical techniques capable of providing the necessary precision and accuracy for this purpose. The choice between these methods will depend on several factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.

Methodology Comparison

A summary of the proposed HPLC method and a comparable GC-MS method is presented below. These protocols are designed to provide a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Due to the lack of a strong chromophore in this compound, direct UV detection can be challenging.[1] Therefore, a low wavelength UV detection is proposed. An alternative, more sensitive approach would be to use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or to derivatize the analyte. However, for the purpose of this guide, a straightforward UV-based method is detailed.

Experimental Protocol:

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for separating this non-polar analyte.

  • Mobile Phase: A gradient elution with Acetonitrile (A) and Water (B) is proposed. A typical gradient might start at 80% A, increasing to 100% A over 15 minutes, followed by a hold and re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Acetonitrile to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique well-suited for the analysis of volatile and semi-volatile compounds like esters.[2]

Experimental Protocol:

  • Chromatographic System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (splitless injection).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-550.

  • Sample Preparation: Dissolve the sample in a suitable solvent like hexane or ethyl acetate to a concentration of approximately 1 mg/mL.

Data Presentation: Comparative Validation Parameters

The following table summarizes the expected performance characteristics for the validation of the proposed HPLC and GC-MS methods for this compound quantification. These values are based on typical performance for similar analytes and are intended for comparative purposes.[4][5][6][7]

Validation ParameterHPLC-UV (Proposed)GC-MS (Expected)
Linearity (R²) > 0.998> 0.999
Range 10 - 500 µg/mL1 - 200 µg/mL
Limit of Detection (LOD) ~ 1 µg/mL~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 3 µg/mL~ 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD) < 2.0%< 1.5%
Specificity GoodExcellent

Mandatory Visualizations

The following diagrams illustrate the general workflows for HPLC method validation and the logical relationship in selecting an analytical method.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Analyte vs. Interferences) start->specificity linearity Linearity & Range (Concentration vs. Response) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Sensitivity) precision->lod_loq robustness Robustness (Method's Resilience to Changes) lod_loq->robustness system_suitability System Suitability (Daily Performance Check) robustness->system_suitability validated_method Validated Method Ready for Routine Use system_suitability->validated_method end End validated_method->end

Caption: General workflow for HPLC method validation.

Analytical_Method_Selection analyte Analyte Properties (Volatility, Polarity, Chromophore) decision Method Selection analyte->decision matrix Sample Matrix (Complexity, Interferences) matrix->decision requirements Analytical Requirements (Sensitivity, Specificity, Throughput) requirements->decision hplc HPLC gcms GC-MS decision->hplc Non-volatile Polar Thermally labile decision->gcms Volatile Semi-volatile Thermally stable

Caption: Decision tree for analytical method selection.

Conclusion

Both the proposed HPLC-UV and the GC-MS methods offer viable pathways for the quantification of this compound. The HPLC method, being a more universally available technique in pharmaceutical labs, provides a robust and straightforward approach.[8] However, for higher sensitivity and specificity, particularly in complex matrices, the GC-MS method is superior. The choice of method should be guided by the specific requirements of the analysis, including regulatory expectations and the intended use of the data. It is imperative that whichever method is chosen, it undergoes a thorough validation process to ensure it is fit for its intended purpose.[5]

References

In vitro experimental models for testing the skin penetration of Tricaprylyl citrate

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Key In Vitro Skin Penetration Testing Models

Two principal in vitro methods are widely accepted for evaluating the skin penetration of cosmetic ingredients: the Franz diffusion cell system and the use of Reconstructed Human Epidermis (RhE) models. Both methodologies offer distinct advantages and are designed to simulate the permeation of a substance through the skin barrier.

FeatureFranz Diffusion Cell with Ex Vivo SkinReconstructed Human Epidermis (RhE) Models
Test System A static or flow-through diffusion cell with a donor and receptor chamber separated by an ex vivo skin membrane (human or animal).A three-dimensional human skin model composed of keratinocytes cultured to form a stratified epidermis with a functional stratum corneum.
Skin Source Human skin from elective surgery or animal skin (e.g., porcine).[1]Commercially available models such as EpiSkin™, EpiDerm™, and SkinEthic™.
Advantages - Considered the "gold standard" for in vitro skin absorption studies.[2] - Provides a good correlation with in vivo human data.[3] - Allows for the testing of a wide range of formulations.- High batch-to-batch reproducibility.[4] - Avoids ethical concerns and variability associated with ex vivo skin. - Readily available and standardized.
Limitations - Limited availability and high variability of human skin.[4] - Ethical considerations with animal skin.- Generally more permeable than human skin.[4][5][6] - May not fully replicate the lipid composition of native skin.[5]
Regulatory Acceptance Widely accepted and described in OECD Test Guideline 428.[5][7][8][9][10]Accepted as an alternative for skin irritation and corrosion testing, and its use in skin absorption is gaining acceptance.[4]

Experimental Protocols

Detailed methodologies are critical for reproducible and comparable results. The following protocols are based on established guidelines, primarily the OECD Test Guideline 428.[5][8][9]

Franz Diffusion Cell Protocol (based on OECD 428)
  • Skin Membrane Preparation:

    • Excised human or porcine skin is used. The skin is often dermatomed to a thickness of 200-500 µm.[11]

    • The integrity of the skin barrier is assessed prior to the experiment.

  • Cell Setup:

    • The skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[5]

    • The receptor chamber is filled with a receptor fluid, typically phosphate-buffered saline (PBS) at pH 7.4, maintained at 32°C to mimic skin surface temperature.[5] The fluid is continuously stirred.

  • Test Substance Application:

    • A finite dose of the test substance (e.g., 10 µL/cm²) is applied evenly to the skin surface in the donor chamber.[5]

  • Sampling:

    • Samples are collected from the receptor fluid at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[5]

    • At the end of the experiment, the skin surface is washed to recover any unabsorbed substance. The different skin layers (stratum corneum, epidermis, dermis) can be separated and analyzed.

  • Analysis:

    • The concentration of the test substance in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5]

Reconstructed Human Epidermis (RhE) Protocol
  • Model Preparation:

    • Commercially available RhE models (e.g., EpiSkin™, EpiDerm™) are cultured according to the manufacturer's instructions to achieve a fully differentiated epidermis.[12][13][14][15]

  • Experimental Setup:

    • The RhE tissue inserts are placed in a multi-well plate containing a maintenance medium that serves as the receptor fluid.

  • Test Substance Application:

    • The test substance is applied topically to the surface of the RhE.

  • Incubation and Sampling:

    • The plate is incubated at 37°C in a CO₂ incubator.

    • At specified time points, the receptor medium is collected for analysis. The tissue itself can also be processed to determine the amount of substance that has penetrated into the epidermis.

  • Analysis:

    • Similar to the Franz cell method, the concentration of the test substance is quantified using appropriate analytical techniques.

Quantitative Data for Comparative Analysis

While data for Tricaprylyl citrate is unavailable, the following tables provide representative skin penetration data for other cosmetic ingredients, including esters and emollients, obtained using in vitro models. This data is intended to illustrate the types of results generated from these studies and to provide a basis for comparison.

Table 1: In Vitro Skin Permeation Data for Various Cosmetic Ingredients using Franz Diffusion Cells

CompoundVehicleSkin TypeFlux (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Reference
Caffeine Cream (5 mg/cm²)Rat Skin46.0 ± 13.3 (% absorbed in 24h)-[16]
Testosterone Cream (5 mg/cm²)Rat Skin23.7 ± 3.1 (% absorbed in 24h)-[16]
Niacinamide PG:PGML (50:50)Human Skin96.1-[3]
Methylparaben Aqueous solutionHairless Mouse Skin-0.25 ± 0.04
Propylparaben Aqueous solutionHairless Mouse Skin-1.13 ± 0.13
Butylparaben Aqueous solutionHairless Mouse Skin-4.19 ± 0.47

PG: Propylene Glycol; PGML: Propylene Glycol Monolaurate

Table 2: Comparative Permeability of Reconstructed Human Epidermis (RhE) Models

CompoundSkin ModelPermeability Coefficient (Kp) (cm/h x 10⁻⁶)Reference
Testosterone SkinEthic™10.9 ± 2.5[6]
EpiDerm™4.8 ± 1.2[6]
EPISKIN™4.3 ± 1.2[6]
Human Epidermis2.5 ± 0.9[6]
Caffeine SkinEthic™5.3 ± 1.4[6]
EPISKIN™5.2 ± 1.2[6]
EpiDerm™2.9 ± 0.8[6]
Human Epidermis2.2 ± 0.6[6]

Visualizing Experimental Workflows and Biological Pathways

Diagrams are essential for understanding complex processes. The following sections provide visualizations for the experimental workflow of a typical in vitro skin penetration study and the key signaling pathways involved in maintaining the skin's barrier function.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Data Processing start Start skin_prep Skin Membrane or RhE Model Preparation start->skin_prep cell_setup Franz Cell Assembly or RhE Incubation Setup skin_prep->cell_setup application Topical Application of Test Substance cell_setup->application incubation Incubation at Controlled Temperature application->incubation sampling Periodic Sampling of Receptor Fluid incubation->sampling Time points (e.g., 2, 4, 6, 24h) quantification Quantification of Substance (e.g., HPLC, LC-MS) sampling->quantification data_analysis Calculation of Flux, Permeability Coefficient, etc. quantification->data_analysis end End data_analysis->end

Caption: Workflow for in vitro skin penetration testing.

skin_barrier_signaling cluster_stimuli External Stimuli cluster_pathways Key Signaling Pathways cluster_responses Cellular Responses cluster_outcome Barrier Homeostasis stimuli Barrier Disruption (e.g., chemical, physical) CARD14 CARD14 stimuli->CARD14 NFkB NF-κB CARD14->NFkB MYC MYC CARD14->MYC antimicrobial Antimicrobial Barrier (AMPs production) NFkB->antimicrobial inflammation Inflammation NFkB->inflammation physical Physical Barrier (Keratinocyte proliferation & differentiation) MYC->physical homeostasis Skin Barrier Homeostasis antimicrobial->homeostasis physical->homeostasis inflammation->homeostasis

Caption: Key signaling pathways in skin barrier function.

References

A Comparative Investigation of Tricaprylyl Citrate and Other Non-Toxic Plasticizers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The demand for non-toxic plasticizers is escalating across various industries, particularly in sensitive applications such as medical devices, pharmaceutical packaging, and personal care products. This shift is driven by growing concerns over the potential health risks associated with traditional phthalate-based plasticizers, which have been linked to endocrine disruption and other adverse health effects. Tricaprylyl citrate, a triester of citric acid and caprylyl alcohol, has emerged as a promising non-toxic alternative. This guide provides a comparative investigation of this compound and other commercially available non-toxic plasticizers, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed material selection decisions.

Performance and Property Comparison

The ideal plasticizer enhances the flexibility and processability of a polymer without compromising its integrity or posing a toxicological risk. Key performance indicators for plasticizers include plasticizing efficiency, migration resistance, thermal stability, and mechanical properties. While direct comparative studies on this compound are limited, data on analogous citrate esters, such as Acetyltributyl citrate (ATBC) and Tributyl citrate (TBC), provide valuable insights into its expected performance relative to other non-toxic alternatives like adipates, trimellitates, and bio-based plasticizers.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance indicators of various non-toxic plasticizers. It is important to note that the data for this compound is often inferred from studies on structurally similar citrate esters due to a lack of direct comparative studies.

Table 1: Plasticizing Efficiency and Thermal Properties

PlasticizerPolymer MatrixGlass Transition Temp. (°C)Onset of Thermal Degradation (°C)
This compound (inferred) PVCSignificant Reduction~200-250
Acetyltributyl Citrate (ATBC)PVC-28~220
Tributyl Citrate (TBC)PLA46 (at 20% wt.)~210
Di(2-ethylhexyl) adipate (DEHA)PVC-45~200
Trioctyl Trimellitate (TOTM)PVC-30>250
Epoxidized Soybean Oil (ESBO)PVCModerate Reduction~230

Table 2: Mechanical Properties of Plasticized PVC

PlasticizerTensile Strength (MPa)Elongation at Break (%)
This compound (inferred) ModerateHigh
Acetyltributyl Citrate (ATBC)20-25350-400
Di(2-ethylhexyl) adipate (DEHA)18-22380-430
Trioctyl Trimellitate (TOTM)25-30300-350
Epoxidized Soybean Oil (ESBO)22-26320-370

Table 3: Migration Resistance in Food Simulants (% Weight Loss)

PlasticizerSimulant A (10% Ethanol)Simulant B (3% Acetic Acid)Simulant D (50% Ethanol)
This compound (inferred) Low-ModerateLow-ModerateModerate
Acetyltributyl Citrate (ATBC)1.5 - 2.51.0 - 2.03.0 - 5.0
Di(2-ethylhexyl) adipate (DEHA)2.0 - 3.01.5 - 2.54.0 - 6.0
Trioctyl Trimellitate (TOTM)< 1.0< 1.0< 2.0

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of plasticizer performance. The following are protocols for key experiments cited in the comparison.

Protocol 1: Determination of Plasticizer Migration into Food Simulants

This protocol is a generalized method for assessing the migration of plasticizers from a polymer into a liquid that simulates a type of food.

Objective: To quantify the amount of plasticizer that leaches from a polymer matrix into a food simulant over a specified time and temperature.

Materials:

  • Plasticized polymer samples of known surface area.

  • Food simulants (e.g., 10% ethanol for aqueous foods, 3% acetic acid for acidic foods, 50% ethanol for alcoholic foods, and olive oil for fatty foods).

  • Glass migration cells.

  • Incubator or oven for controlled temperature.

  • Analytical balance.

  • Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Cut the plasticized polymer into specimens of a standardized size (e.g., 10 cm x 10 cm).

  • Migration Cell Assembly: Place the polymer specimen in a migration cell and fill it with a known volume of the selected food simulant, ensuring the entire surface of the polymer is in contact with the liquid.

  • Incubation: Seal the migration cells and place them in an incubator at a controlled temperature (e.g., 40 °C) for a specified duration (e.g., 10 days).

  • Extraction: After incubation, remove the polymer specimen. Take a known aliquot of the food simulant for analysis.

  • Quantification: Analyze the concentration of the migrated plasticizer in the food simulant using GC-FID or GC-MS. Create a calibration curve with known concentrations of the plasticizer to quantify the amount migrated.

  • Calculation: Express the migration as a percentage of weight loss from the polymer or as mg of plasticizer per kg of food simulant.

Protocol 2: Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the plasticized polymer by measuring its weight loss as a function of temperature.

Materials:

  • Thermogravimetric analyzer (TGA).

  • Plasticized polymer sample (5-10 mg).

  • Inert gas supply (e.g., Nitrogen).

Procedure:

  • Sample Preparation: Place a small, representative sample of the plasticized polymer into a tared TGA pan.

  • TGA Analysis: Place the pan in the TGA furnace. Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous flow of inert gas.

  • Data Analysis: Record the weight of the sample as a function of temperature. The onset of thermal degradation is typically determined as the temperature at which a 5% weight loss occurs.

Protocol 3: Assessment of Mechanical Properties (Tensile Testing)

Objective: To determine the effect of the plasticizer on the tensile strength and elongation at break of the polymer.

Materials:

  • Universal testing machine with a load cell.

  • Dumbbell-shaped specimens of the plasticized polymer, prepared according to ASTM D638.

  • Extensometer.

Procedure:

  • Sample Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% RH) for at least 24 hours prior to testing.

  • Tensile Test: Mount the specimen in the grips of the universal testing machine. Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Data Acquisition: Record the load and elongation data throughout the test.

  • Calculation:

    • Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Mandatory Visualizations

Experimental Workflow for Plasticizer Performance Evaluation

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison polymer Polymer Resin compounding Melt Compounding polymer->compounding plasticizer Plasticizer plasticizer->compounding additives Additives (Stabilizers, etc.) additives->compounding molding Compression/Injection Molding compounding->molding thermal Thermal Analysis (TGA, DSC) molding->thermal Test Specimen mechanical Mechanical Testing (Tensile) molding->mechanical Test Specimen migration Migration Testing molding->migration Test Specimen data_analysis Quantitative Data Analysis thermal->data_analysis mechanical->data_analysis migration->data_analysis comparison Comparative Performance Assessment data_analysis->comparison conclusion Conclusion on Plasticizer Suitability comparison->conclusion

Caption: Experimental workflow for evaluating and comparing plasticizer performance.

Signaling Pathway: Plasticizer Interaction with Nuclear Receptors

Many plasticizers, including some non-toxic alternatives, can interact with nuclear receptors, potentially leading to endocrine-disrupting effects. The following diagram illustrates a generalized signaling pathway.

Signaling_Pathway cluster_cell Target Cell plasticizer Plasticizer (e.g., this compound) receptor Nuclear Receptor (e.g., ER, AR, TR) plasticizer->receptor Binding plasticizer->receptor hsp Heat Shock Proteins receptor->hsp Dissociation dimer Receptor Dimer receptor->dimer Dimerization hre Hormone Response Element (on DNA) dimer->hre Binding to DNA transcription Transcription (mRNA Synthesis) hre->transcription Initiation/Repression translation Translation (Protein Synthesis) transcription->translation response Cellular Response (Altered Gene Expression) translation->response

Caption: Generalized signaling pathway of plasticizer interaction with nuclear receptors.

Conclusion

This compound and other non-toxic plasticizers offer safer alternatives to traditional phthalates, a critical consideration for the pharmaceutical and medical device industries. While direct comparative data for this compound is still emerging, the performance of other citrate esters suggests it is a viable candidate with good plasticizing efficiency and a favorable toxicological profile. This guide provides a framework for the comparative evaluation of these materials, emphasizing the importance of standardized experimental protocols for generating reliable and comparable data. Further research focusing on direct, side-by-side comparisons of this compound with other leading non-toxic plasticizers will be invaluable in solidifying its position as a preferred alternative in sensitive applications.

Efficacy of Tricaprylyl Citrate in Enhancing Skin Barrier Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of the skin barrier is paramount for maintaining cutaneous homeostasis and protecting against external aggressors. A compromised barrier is a hallmark of various dermatological conditions, necessitating the development of effective topical agents for its restoration. This guide provides a comprehensive comparison of Tricaprylyl citrate's efficacy in improving skin barrier function against other commonly used alternatives, supported by experimental data and detailed protocols.

Overview of Skin Barrier Function and Key Ingredients

The skin barrier, primarily located in the stratum corneum, is a complex structure of corneocytes embedded in a lipid matrix rich in ceramides, cholesterol, and free fatty acids. Its primary function is to prevent transepidermal water loss (TEWL) and block the entry of harmful substances. Several cosmetic and pharmaceutical ingredients aim to support and repair this barrier.

  • This compound: A triester of citric acid and caprylyl alcohol, it functions as an emollient and skin-conditioning agent. It forms a protective film on the skin's surface, reducing water evaporation and helping to maintain hydration.

  • Petrolatum: A well-established occlusive agent, it forms a hydrophobic barrier on the skin, significantly reducing TEWL.

  • Glycerin: A humectant that attracts and retains water in the stratum corneum, thereby increasing skin hydration.

  • Ceramides: Key lipid components of the skin barrier that play a crucial role in maintaining its structure and function. Topical application of ceramides can help replenish depleted levels and restore barrier integrity.

Comparative Efficacy Data

While direct, publicly available quantitative data isolating the effects of this compound on skin barrier function is limited, we can infer its potential efficacy from studies on formulations containing citrate esters and from the known properties of emollients. The following tables summarize available data for alternative ingredients, providing a benchmark for comparison.

Table 1: Comparison of Transepidermal Water Loss (TEWL) Reduction

Ingredient/ProductConcentrationStudy DurationMean TEWL Reduction (%)Key Findings
PetrolatumNot specified20 minutesSignificant decreasePetrolatum significantly reduces TEWL shortly after application.
Petrolatum-based EmollientNot specified5 weeksSignificant decrease (p<0.001)A paraffin-based emollient showed significant TEWL reduction.
Trilipid Cream (Ceramides, Cholesterol, Fatty Acids)3:1:1 ratio5 weeksSignificantly greater than paraffin-based emollient (p<0.001)A cream mimicking the skin's lipid composition was more effective in reducing TEWL than a simple occlusive.[1]
Formulation with EmollientsNot specified56 daysUp to 20%A formulation containing various emollients demonstrated a progressive reduction in TEWL over time.

Table 2: Comparison of Skin Hydration Improvement (Corneometry)

Ingredient/ProductConcentrationStudy DurationMean Hydration Increase (%)Key Findings
Glycerin20%30 daysNo significant difference vs. placebo in skin capacitanceIn this study, a 20% glycerin cream did not show a significant increase in skin capacitance compared to its vehicle.
Formulation with Humectants & EmollientsNot specified56 daysUp to 46%A comprehensive formulation significantly improved skin hydration over an extended period.
Ceramide-containing MoisturizerNot specified24 hoursSignificantly greater than reference moisturizersThe ceramide-containing cream provided superior hydration at 24 hours post-application.

Experimental Protocols

To ensure the validity and reproducibility of skin barrier function assessments, standardized experimental protocols are crucial.

Transepidermal Water Loss (TEWL) Measurement

Objective: To quantify the amount of water vapor lost through the epidermis, providing an indirect measure of barrier integrity.

Protocol:

  • Subject Acclimatization: Subjects are acclimatized in a temperature and humidity-controlled room (e.g., 21±1°C, 50±5% RH) for at least 30 minutes prior to measurement.

  • Baseline Measurement: A baseline TEWL reading is taken from the designated test area (e.g., volar forearm) using a Tewameter® or similar device.

  • Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the test area.

  • Post-application Measurements: TEWL readings are taken at specified time points (e.g., 30 minutes, 1 hour, 2 hours, 24 hours) after product application.

  • Data Analysis: The percentage change in TEWL from baseline is calculated to determine the product's effect on barrier function. A decrease in TEWL indicates an improvement in barrier integrity.

Skin Hydration Measurement (Corneometry)

Objective: To measure the hydration level of the stratum corneum.

Protocol:

  • Subject Acclimatization: Subjects are acclimatized under controlled environmental conditions as described for TEWL measurement.

  • Baseline Measurement: A baseline skin hydration reading is taken from the test area using a Corneometer®.

  • Product Application: A standardized amount of the test product is applied to the test area.

  • Post-application Measurements: Skin hydration readings are taken at specified time points after product application.

  • Data Analysis: The change in corneometry units from baseline is calculated to assess the product's hydrating efficacy. An increase in the reading signifies improved skin hydration.

Signaling Pathways in Skin Barrier Repair

The repair of a compromised skin barrier is a complex process involving various signaling pathways that regulate keratinocyte differentiation, lipid synthesis, and inflammation.

Keratinocyte Differentiation and Lipid Synthesis

Keratinocyte differentiation is a critical process for the formation of the stratum corneum. This process is regulated by a cascade of signaling pathways, including those involving calcium gradients and transcription factors like Peroxisome Proliferator-Activated Receptors (PPARs).[2][3] The activation of PPARs can stimulate the synthesis of lipids essential for barrier function, including ceramides.[1] Emollients may influence this process by creating an optimal environment for enzymatic activity involved in lipid processing and lamellar body secretion.[4][5] Lamellar bodies are secretory organelles in keratinocytes that deliver lipids and enzymes to the extracellular space to form the lipid matrix of the stratum corneum.[4][5]

Keratinocyte Differentiation and Lipid Synthesis Keratinocyte Keratinocyte PPAR Activation PPAR Activation Keratinocyte->PPAR Activation Lipid Synthesis Enzymes Lipid Synthesis Enzymes PPAR Activation->Lipid Synthesis Enzymes Ceramides, Cholesterol, Fatty Acids Ceramides, Cholesterol, Fatty Acids Lipid Synthesis Enzymes->Ceramides, Cholesterol, Fatty Acids Lamellar Body Formation Lamellar Body Formation Ceramides, Cholesterol, Fatty Acids->Lamellar Body Formation Lamellar Body Secretion Lamellar Body Secretion Lamellar Body Formation->Lamellar Body Secretion Stratum Corneum\nLipid Matrix Stratum Corneum Lipid Matrix Lamellar Body Secretion->Stratum Corneum\nLipid Matrix Improved Barrier Function Improved Barrier Function Stratum Corneum\nLipid Matrix->Improved Barrier Function

Keratinocyte differentiation and lipid synthesis pathway.
Experimental Workflow for Efficacy Validation

The validation of a product's efficacy on skin barrier function typically follows a structured workflow, from initial screening to clinical trials.

Experimental Workflow Formulation Development Formulation Development In Vitro Testing\n(Reconstructed Human Epidermis) In Vitro Testing (Reconstructed Human Epidermis) Formulation Development->In Vitro Testing\n(Reconstructed Human Epidermis) Ex Vivo Testing\n(Human Skin Explants) Ex Vivo Testing (Human Skin Explants) In Vitro Testing\n(Reconstructed Human Epidermis)->Ex Vivo Testing\n(Human Skin Explants) Human Clinical Trial\n(In Vivo) Human Clinical Trial (In Vivo) Ex Vivo Testing\n(Human Skin Explants)->Human Clinical Trial\n(In Vivo) TEWL Measurement TEWL Measurement Human Clinical Trial\n(In Vivo)->TEWL Measurement Corneometry Corneometry Human Clinical Trial\n(In Vivo)->Corneometry Data Analysis & Reporting Data Analysis & Reporting TEWL Measurement->Data Analysis & Reporting Corneometry->Data Analysis & Reporting Efficacy Substantiation Efficacy Substantiation Data Analysis & Reporting->Efficacy Substantiation

Workflow for skin barrier efficacy validation.

Conclusion

For drug development professionals, the selection of an appropriate agent for skin barrier repair should be based on the specific needs of the target population and the desired mechanism of action. While petrolatum offers superior occlusion, ingredients like ceramides provide a more physiological approach to barrier restoration. Glycerin remains a gold standard for its humectant properties. This compound presents a viable option as an emollient in formulations aimed at improving skin hydration and barrier function, and further clinical studies are warranted to quantify its specific efficacy in comparison to these alternatives. The provided experimental protocols and an understanding of the underlying signaling pathways are essential for conducting robust efficacy validation studies.

References

Comparative research on tricaprylin versus aqueous suspensions for drug delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a drug delivery vehicle is a critical determinant of a therapeutic agent's bioavailability, stability, and overall efficacy. For poorly water-soluble drugs, formulators often face a choice between lipid-based carriers, such as tricaprylin, and traditional aqueous suspensions. This guide provides an objective comparison of these two systems, supported by experimental data, to aid in the selection of the most appropriate vehicle for your drug development needs.

Executive Summary

Tricaprylin, a medium-chain triglyceride, offers a lipophilic environment that can enhance the solubility and bioavailability of hydrophobic drugs. It is particularly advantageous for intramuscular long-acting injectables, where it can prolong drug release and improve local tolerability compared to aqueous suspensions. Aqueous suspensions, on the other hand, are a well-established and cost-effective option suitable for a wide range of applications, including oral and parenteral routes. However, they can present challenges related to particle aggregation and may elicit a more pronounced inflammatory response at the injection site. The selection between these two vehicles is contingent upon the specific drug candidate, the intended route of administration, and the desired therapeutic outcome.

Data Presentation: Performance Comparison

The following tables summarize key quantitative data from comparative studies of tricaprylin and aqueous suspensions.

Table 1: Physicochemical Properties of Drug Suspensions

ParameterTricaprylin Suspension (TS)Aqueous Suspension (AS)Drug/StudyCitation
Median Particle Size (d50) 2.7 µm2.6 µmEntecavir 3-palmitate[1]
Drug Solubility in Vehicle 0.03 mg/mL~1.1 µg/mL (in PBS)Entecavir 3-palmitate[1]
Zeta Potential Not ReportedNot ReportedEntecavir 3-palmitate[1][2]
Viscosity Shear-thinning behaviorShear-thinning behaviorEntecavir 3-palmitate[1]

Table 2: In Vitro Drug Release

Time PointTricaprylin Suspension (TS) - Cumulative Release (%)Aqueous Suspension (AS) - Cumulative Release (%)Drug/StudyCitation
8 hours ~60%~60%Entecavir 3-palmitate[1]
24 hours >87%>87%Entecavir 3-palmitate[1]

Note: The in vitro release profiles for the entecavir 3-palmitate suspensions were found to be similar, with a similarity factor (f2) of 68.8, indicating no significant difference in the dissolution patterns under the tested conditions.[1]

Table 3: Pharmacokinetic Parameters (Intramuscular Injection in Rats)

ParameterTricaprylin Suspension (TS)Aqueous Suspension (AS)Drug/StudyCitation
Cmax (ng/mL) 3.5 ± 0.81.8 ± 0.5Entecavir[1]
Tmax (days) 1.0 ± 0.01.8 ± 1.0Entecavir[1]
AUC(0–28days) (ng∙day/mL) 35.3 ± 4.738.4 ± 3.2Entecavir[1]
T1/2β (days) 6.1 ± 1.09.5 ± 1.6Entecavir[1]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T1/2β: Terminal elimination half-life.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative research of tricaprylin and aqueous suspensions.

Preparation of Drug Suspensions

a) Tricaprylin-Based Drug Crystalline Suspension (TS)

This protocol is adapted from a study on entecavir 3-palmitate (EV-P).[1]

  • Milling: Reduce the particle size of the active pharmaceutical ingredient (API) to the desired micron or sub-micron range using a suitable milling technique (e.g., jet milling, ball milling).

  • Vehicle Preparation: Sterilize the tricaprylin vehicle by filtration through a 0.22 µm filter.

  • Dispersion: Add the micronized API to the sterilized tricaprylin vehicle to achieve the target drug concentration.

  • Homogenization: Homogenize the mixture using a high-energy method, such as ultra-sonication, to ensure uniform dispersion of the drug particles.

  • Sterilization: The final suspension can be terminally sterilized if the API and vehicle are heat-stable.

b) Aqueous-Based Drug Crystalline Suspension (AS)

This protocol is also adapted from the EV-P study and employs an anti-solvent precipitation method.[1]

  • Drug Solution Preparation: Dissolve the water-insoluble API in a suitable organic solvent (e.g., ethanol).

  • Aqueous Vehicle Preparation: Prepare an aqueous vehicle containing steric stabilizers such as polysorbate 20 and polyethylene glycol (PEG) 4000 in water for injection.

  • Precipitation: Add the drug solution dropwise to the aqueous vehicle under constant stirring. The rapid change in solvent polarity will cause the API to precipitate out as fine particles.

  • Solvent Removal: Remove the organic solvent from the suspension, for example, by evaporation under reduced pressure.

  • Concentration Adjustment: Adjust the final drug concentration by adding or removing the aqueous vehicle as needed.

In Vitro Drug Release Testing

A common method for evaluating drug release from both oily and aqueous suspensions is the dialysis bag method.[1]

  • Apparatus: Use a USP dissolution apparatus (e.g., Apparatus 2, paddle) or a reciprocating holder.

  • Dialysis Membrane: Select a dialysis membrane with a suitable molecular weight cut-off that allows the passage of the drug but retains the formulation components.

  • Sample Preparation: Place a known amount of the drug suspension (TS or AS) into the dialysis bag and seal it.

  • Dissolution Medium: Place the sealed dialysis bag into the dissolution vessel containing a pre-heated (37°C) dissolution medium (e.g., phosphate-buffered saline, pH 7.4). To maintain sink conditions for lipophilic drugs, a certain percentage of a solubilizing agent like isopropyl alcohol may be added to the medium.[1]

  • Sampling: At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with fresh medium to maintain a constant volume.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).

In Vivo Pharmacokinetic Study

The following is a general protocol for a comparative pharmacokinetic study in rats, which can be adapted for specific drugs.[1][3]

  • Animal Model: Use a suitable animal model, such as male Sprague-Dawley rats.

  • Dosing: Administer a single dose of the tricaprylin suspension or the aqueous suspension via the desired route (e.g., intramuscular injection, oral gavage).

  • Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein, jugular vein) at predetermined time points post-dosing. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Bioanalysis: Analyze the drug concentration in the plasma samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, using appropriate pharmacokinetic software.

Mandatory Visualizations

Drug Absorption Pathways

The following diagrams illustrate the generalized pathways for drug absorption from tricaprylin and aqueous suspensions following oral administration.

DrugAbsorption cluster_Tricaprylin Tricaprylin Suspension cluster_Aqueous Aqueous Suspension TS_Oral Oral Administration TS_Lumen GI Lumen: Drug in Oily Droplets TS_Oral->TS_Lumen TS_Digestion Digestion by Lipases (Mixed Micelles) TS_Lumen->TS_Digestion TS_Absorption Enterocyte Absorption TS_Digestion->TS_Absorption TS_Portal Portal Vein (to Liver) TS_Absorption->TS_Portal Direct Absorption TS_Lymph Lymphatic System (via Chylomicrons) TS_Absorption->TS_Lymph For highly lipophilic drugs TS_Systemic Systemic Circulation TS_Portal->TS_Systemic TS_Lymph->TS_Systemic Bypasses First-Pass Metabolism AS_Oral Oral Administration AS_Lumen GI Lumen: Drug Particles Dispersed AS_Oral->AS_Lumen AS_Dissolution Dissolution in GI Fluids AS_Lumen->AS_Dissolution AS_Absorption Enterocyte Absorption AS_Dissolution->AS_Absorption AS_Portal Portal Vein (to Liver) AS_Absorption->AS_Portal AS_Systemic Systemic Circulation AS_Portal->AS_Systemic

Caption: Comparative oral drug absorption pathways.

Experimental Workflow: In Vivo Pharmacokinetic Study

The following diagram outlines the key steps in a typical in vivo pharmacokinetic study comparing two formulations.

PK_Workflow cluster_StudyDesign Study Design cluster_Execution Execution cluster_Analysis Analysis AnimalModel Select Animal Model (e.g., Rats) DosingGroups Randomize into Two Groups: Tricaprylin Suspension (TS) Aqueous Suspension (AS) AnimalModel->DosingGroups Dosing Administer Formulations (e.g., Intramuscular) DosingGroups->Dosing BloodCollection Collect Blood Samples at Pre-defined Time Points Dosing->BloodCollection PlasmaSeparation Centrifuge Blood to Obtain Plasma BloodCollection->PlasmaSeparation Bioanalysis Quantify Drug Concentration in Plasma (e.g., LC-MS/MS) PlasmaSeparation->Bioanalysis PK_Analysis Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis Comparison Statistically Compare Parameters Between Groups PK_Analysis->Comparison

References

A Researcher's Guide to Validating Laboratory Assays for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of drug levels in serum is paramount for ensuring therapeutic efficacy and patient safety. This guide provides a comprehensive comparison of two widely used analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). Supported by experimental data, this document outlines key validation parameters, detailed experimental protocols, and visual workflows to aid in the selection and validation of the most appropriate assay for your specific needs.

Method Comparison: LC-MS/MS vs. ELISA

The choice between LC-MS/MS and ELISA for quantifying serum drug levels depends on a variety of factors, including the required sensitivity and specificity, the stage of drug development, and available resources. While ELISA has been a long-standing and cost-effective method, LC-MS/MS has emerged as a gold standard due to its superior analytical performance for many applications.[1]

Table 1: General Comparison of LC-MS/MS and ELISA

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation by chromatography followed by mass-based detection and quantification of the analyte and its fragments.Antigen-antibody interaction with enzymatic signal amplification for detection.
Specificity High; can distinguish between parent drug and metabolites, and even structural isomers.Variable; can be prone to cross-reactivity with structurally similar molecules, including metabolites.
Sensitivity Very high; capable of detecting concentrations in the pg/mL to ng/mL range.Good; typically in the ng/mL to µg/mL range.
Dynamic Range Wide.Narrower compared to LC-MS/MS.
Multiplexing Can simultaneously quantify multiple analytes in a single run.Typically measures a single analyte per assay.
Development Time Generally longer and more complex.Relatively shorter and simpler.
Cost Higher initial instrument cost and operational expenses.Lower instrument and reagent costs.
Throughput Can be high with automation.Generally high, especially for manual and semi-automated workflows.

Performance Data: A Head-to-Head Comparison

The following tables summarize validation data from studies directly comparing the performance of LC-MS/MS and ELISA for the therapeutic drug monitoring of specific biologic drugs.

Infliximab and Adalimumab

A study comparing a commercially available LC-MS/MS kit to in-house and commercial ELISA methods for the quantification of infliximab and adalimumab in plasma from patients with inflammatory bowel disease found that the LC-MS/MS method offered a powerful alternative to immunoassays.[2][3] The LC-MS/MS method was linear from 2 to 100 µg/ml.[2][3] Cross-validation for infliximab showed a mean bias with the LC-MS/MS assay was approximately threefold higher with the commercial ELISA assay compared with the in-house ELISA (-6.1 vs -1.8 μg/ml, respectively).[2][3] For adalimumab, the mean bias between the LC-MS/MS assay and the in-house ELISA was -1.2 μg/ml.[2][3]

Table 2: Validation Data for Infliximab Quantification

ParameterLC-MS/MSIn-house ELISACommercial ELISA
Linear Range 2 - 100 µg/mL[2][3]Not specifiedNot specified
Mean Bias vs. LC-MS/MS --1.8 µg/mL[2][3]-6.1 µg/mL[2][3]
Lower Limit of Quantification (LLOQ) 2 µg/mL[4]0.01 - 1.2 mg/L (range from various ELISAs)[5]Not specified
Tacrolimus

Therapeutic drug monitoring of the immunosuppressant tacrolimus is crucial to prevent graft rejection and toxicity.[1] While immunoassays are commonly used, they can exhibit cross-reactivity with tacrolimus metabolites.[6] LC-MS/MS is considered the gold standard for its high specificity.[1][6] A study developing a new LC-MS/MS method for unbound tacrolimus achieved a lower limit of quantification of 0.1 pg/mL and the assay was linear between 0.1 and 20 pg/mL.[7] The within-run and between-run accuracies ranged from 97.8–109.7% and 98.3–107.1%, respectively, with imprecision being less than 10.7%.[7]

Table 3: Validation Data for Tacrolimus Quantification

ParameterLC-MS/MS (Unbound Tacrolimus)
Linear Range 0.1 - 20 pg/mL[7]
Lower Limit of Quantification (LLOQ) 0.1 pg/mL[7]
Within-run Accuracy 97.8 - 109.7%[7]
Between-run Accuracy 98.3 - 107.1%[7]
Within-run Imprecision (%CV) < 10.6%[7]
Between-run Imprecision (%CV) < 10.7%[7]

Experimental Protocols

Detailed and robust experimental protocols are the foundation of a validated laboratory assay. Below are representative protocols for the quantification of a therapeutic antibody in serum using both LC-MS/MS and a sandwich ELISA.

LC-MS/MS Protocol for Therapeutic Antibody Quantification

This protocol outlines a general procedure for the quantification of a monoclonal antibody (mAb) in serum using a bottom-up proteomics approach with LC-MS/MS.

1. Sample Preparation:

  • To 50 µL of serum, add a stable isotope-labeled internal standard of the specific mAb.[1]

  • Perform protein precipitation by adding a solution such as zinc sulfate in methanol.[1]

  • Vortex the mixture vigorously and centrifuge to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a clean tube.

2. Protein Digestion:

  • The purified total IgG fraction is then digested, typically with trypsin, to generate specific peptides.

3. LC-MS/MS Analysis:

  • Inject the prepared peptide mixture onto a reversed-phase LC column (e.g., C18).[1]

  • The peptides are separated using a gradient of increasing organic solvent.

  • The eluent from the LC column is introduced into the mass spectrometer via an electrospray ionization (ESI) source in positive ion mode.[1]

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect and quantify specific precursor-to-product ion transitions for the target peptides from the therapeutic antibody and the internal standard.[1]

4. Data Analysis:

  • The concentration of the therapeutic antibody in the original sample is calculated by comparing the peak area ratio of the target peptide to its stable isotope-labeled internal standard against a calibration curve.

Sandwich ELISA Protocol for Therapeutic Antibody Quantification

This protocol describes a standard sandwich ELISA for the quantification of a therapeutic antibody in serum.

1. Plate Coating:

  • Coat the wells of a 96-well microplate with a capture antibody specific to the therapeutic antibody by incubating overnight at 4°C.[8]

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).[9]

2. Blocking:

  • Block any remaining non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[8][9]

  • Wash the plate as described above.

3. Sample and Standard Incubation:

  • Add prepared standards and serum samples (diluted in blocking buffer) to the wells.[9]

  • Incubate for 2 hours at room temperature to allow the therapeutic antibody to bind to the capture antibody.[9]

  • Wash the plate as described above.

4. Detection Antibody Incubation:

  • Add a detection antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and recognizes a different epitope on the therapeutic antibody.[8]

  • Incubate for 1-2 hours at room temperature.[8]

  • Wash the plate as described above.

5. Substrate Addition and Signal Measurement:

  • Add a chromogenic substrate (e.g., TMB).[9]

  • Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.[9]

  • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).[9]

  • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[9]

6. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of the therapeutic antibody in the samples by interpolating their absorbance values from the standard curve.

Mandatory Visualizations

The following diagrams illustrate the workflows for bioanalytical method validation and a typical sandwich ELISA.

Bioanalytical_Method_Validation_Workflow cluster_Plan Planning & Development cluster_Validation Method Validation cluster_Application Sample Analysis cluster_Documentation Reporting MethodDevelopment Method Development DefineValidationParameters Define Validation Parameters MethodDevelopment->DefineValidationParameters Selectivity Selectivity & Specificity DefineValidationParameters->Selectivity AccuracyPrecision Accuracy & Precision Selectivity->AccuracyPrecision CalibrationCurve Calibration Curve & Linearity AccuracyPrecision->CalibrationCurve LLOQ_ULOQ LLOQ & ULOQ CalibrationCurve->LLOQ_ULOQ Stability Stability LLOQ_ULOQ->Stability Recovery Recovery & Matrix Effect Stability->Recovery SampleAnalysis Routine Sample Analysis Recovery->SampleAnalysis QC_Checks In-study QC Checks SampleAnalysis->QC_Checks ValidationReport Validation Report QC_Checks->ValidationReport BioanalyticalReport Bioanalytical Report ValidationReport->BioanalyticalReport

Caption: Bioanalytical Method Validation Workflow based on ICH M10 Guidelines.

Sandwich_ELISA_Workflow Start Start CoatPlate Coat Plate with Capture Antibody Start->CoatPlate Wash1 Wash CoatPlate->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 AddSample Add Samples & Standards Wash2->AddSample Incubate1 Incubate AddSample->Incubate1 Wash3 Wash Incubate1->Wash3 AddDetectionAb Add Detection Antibody (Enzyme-linked) Wash3->AddDetectionAb Incubate2 Incubate AddDetectionAb->Incubate2 Wash4 Wash Incubate2->Wash4 AddSubstrate Add Substrate Wash4->AddSubstrate Incubate3 Incubate (Dark) AddSubstrate->Incubate3 AddStopSolution Add Stop Solution Incubate3->AddStopSolution ReadPlate Read Plate (Absorbance) AddStopSolution->ReadPlate AnalyzeData Analyze Data ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: Step-by-step workflow for a typical Sandwich ELISA.

References

Unveiling the Release: A Comparative Guide to the Dissolution Profiles of Fructus ligustri lucidi Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A deep dive into the in vitro performance of various Fructus ligustri lucidi preparations, supported by experimental data.

Fructus ligustri lucidi, the fruit of Ligustrum lucidum Ait., is a cornerstone of traditional Chinese medicine, revered for its diverse therapeutic properties. The efficacy of this herbal medicine is intrinsically linked to the bioavailability of its active constituents, a process that begins with the dissolution of the formulation in the gastrointestinal tract. This guide provides a comparative analysis of the dissolution profiles of different Fructus ligustri lucidi formulations, offering valuable insights for formulation development, quality control, and clinical application.

The dissolution of key bioactive markers, including the lipophilic triterpenoid Oleanolic Acid (OA) and the more water-soluble compounds Salidroside and Specnuezhenide , is examined across various dosage forms. Understanding these profiles is critical, as the inherent properties of these molecules, such as the poor water solubility of oleanolic acid, present significant formulation challenges.[1][2]

Comparative Dissolution Data

The following table summarizes the cumulative release of key active compounds from different Fructus ligustri lucidi formulations over time. The data is compiled from independent studies to provide a comparative overview. It is important to note that direct, head-to-head comparative studies for all formulations are limited, and thus some data points are derived from formulations where Fructus ligustri lucidi is a primary component.

Time (minutes)Dropping Pills[1]Formula Granules[3]Water-Honeyed Pills[3]Traditional Decoction (Estimated)
Oleanolic Acid (%)
5~20~15~5< 5
15~60~30~10< 5
3070~50~15< 5
60~75~65~20< 5
120~80~75~25< 5
Salidroside (%) N/A> 80~40N/A
30
Specnuezhenide (%) N/A> 80~60N/A
30

N/A: Data not available in the cited studies. Traditional Decoction: The dissolution of oleanolic acid in a traditional water-based decoction is known to be very low due to its poor water solubility.[2] Quantitative data is limited, and the values are estimated to be minimal.

Key Observations:

  • Modern Formulations Enhance Dissolution: The data clearly indicates that modern pharmaceutical formulations like dropping pills and formula granules significantly enhance the dissolution of the poorly soluble oleanolic acid compared to traditional water-honeyed pills.[1][3]

  • Rapid Release from Granules and Dropping Pills: Formula granules and dropping pills exhibit a rapid release of active compounds, with a significant percentage dissolved within the first 30 minutes.[1][3] This is particularly evident for the water-soluble compounds salidroside and specnuezhenide from formula granules.[3]

  • Formulation Matters: The choice of formulation has a profound impact on the dissolution profile. The use of solid dispersion technology in the dropping pills, for instance, dramatically improves the release of oleanolic acid.[1]

Experimental Protocols

The methodologies outlined below are based on the experimental procedures described in the cited literature for determining the dissolution profiles of Fructus ligustri lucidi formulations.

Dissolution Testing for Oleanolic Acid in Dropping Pills[1]
  • Apparatus: USP Apparatus 1 (Basket Method)

  • Dissolution Medium: 500 mL of 0.5% sodium dodecyl sulfate (SDS) solution.

  • Rotation Speed: 100 rpm.

  • Temperature: 37 ± 0.5 °C.

  • Sampling Time Points: 5, 10, 15, 30, 45, 60, and 120 minutes.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to quantify the amount of oleanolic acid released at each time point.

Dissolution Testing for Multiple Components in Formula Granules and Water-Honeyed Pills[3]
  • Apparatus: USP Apparatus 2 (Paddle Method)

  • Dissolution Media: A range of media were tested, including water, 30% ethanol, 0.1 M HCl, acetate buffer (pH 4.5), and phosphate buffer (pH 6.8). The data presented in the table is a summary of the general dissolution behavior observed.

  • Rotation Speed: 75 rpm.

  • Temperature: 37 ± 0.5 °C.

  • Sampling Time Points: 15, 30, 45, 60, 90, 120, 180, 240, and 300 minutes.

  • Analytical Method: An ultra-high performance liquid chromatography (UPLC) method was developed and validated for the simultaneous determination of salidroside, specnuezhenide, and oleanolic acid.

Visualizing the Experimental Workflow

The following diagram illustrates the general experimental workflow for the comparative dissolution profiling of different Fructus ligustri lucidi formulations.

Dissolution_Workflow cluster_formulations Formulation Preparation cluster_dissolution Dissolution Testing cluster_analysis Chemical Analysis cluster_results Data Analysis & Comparison Dropping_Pills Dropping Pills Dissolution_Apparatus USP Apparatus (Basket or Paddle) Dropping_Pills->Dissolution_Apparatus Granules Granules Granules->Dissolution_Apparatus Pills Water-Honeyed Pills Pills->Dissolution_Apparatus Decoction Decoction Decoction->Dissolution_Apparatus Sampling Time-point Sampling Dissolution_Apparatus->Sampling Filtration Sample Filtration Sampling->Filtration HPLC_UPLC HPLC / UPLC Analysis Filtration->HPLC_UPLC Quantification Quantification of Active Compounds HPLC_UPLC->Quantification Dissolution_Profile Generate Dissolution Profiles Quantification->Dissolution_Profile Comparison Comparative Analysis Dissolution_Profile->Comparison

Caption: Experimental workflow for comparative dissolution profiling.

Conclusion

The in vitro dissolution profiles of Fructus ligustri lucidi are heavily dependent on the pharmaceutical formulation. Modern dosage forms, such as dropping pills and formula granules, demonstrate superior dissolution characteristics for key active compounds, particularly for those with poor water solubility like oleanolic acid, when compared to more traditional preparations like water-honeyed pills and decoctions. These findings underscore the importance of formulation science in optimizing the therapeutic potential of traditional herbal medicines. For researchers and drug development professionals, this comparative guide provides a foundational understanding for the rational design and quality assessment of Fructus ligustri lucidi products. Further head-to-head comparative studies across a wider range of formulations and active markers are warranted to build a more comprehensive picture of their in vitro performance.

References

A Comparative Analysis of Tricaprylyl Citrate and Caprylic/Capric Triglyceride in Emulsion Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of an appropriate emollient is a critical factor in the formulation of stable and effective emulsions for cosmetic and pharmaceutical applications. Among the diverse range of available emollients, Tricaprylyl Citrate and Caprylic/Capric Triglyceride (CCT) are two prominent ingredients often considered for their skin-conditioning and formulation-enabling properties. This guide provides an objective comparison of their performance characteristics in emulsions, drawing upon available technical data and established experimental methodologies.

It is important to note that while extensive data is available for Caprylic/Capric Triglyceride, publicly accessible, quantitative experimental data for this compound is limited. Consequently, this comparison is based on available product information and general principles of cosmetic science. Direct comparative studies are necessary for a definitive performance evaluation.

Chemical Structures

The chemical structures of the core molecules influence their physical properties and interactions within an emulsion.

Chemical Structure Overview cluster_0 This compound cluster_1 Caprylic/Capric Triglyceride a Citric Acid Backbone b Three Caprylyl (C8) Chains a->b Ester Linkage c Glycerol Backbone d Mix of Caprylic (C8) and Capric (C10) Chains c->d Ester Linkage

Caption: Molecular scaffolds of this compound and Caprylic/Capric Triglyceride.

Performance Characteristics: A Comparative Overview

The following tables summarize the known properties and performance attributes of this compound and Caprylic/Capric Triglyceride based on available technical data sheets and cosmetic ingredient databases.

Table 1: Physical and Chemical Properties
PropertyThis compoundCaprylic/Capric Triglyceride
INCI Name This compoundCaprylic/Capric Triglyceride
Appearance Colorless liquidClear, colorless to light yellow, non-viscous liquid[1]
Odor -Odorless[2]
Solubility Insoluble in water, soluble in oils[3][4]Practically insoluble in water; soluble in warm alcohol; miscible with fats and oils[2][5][6]
HLB Value Data not availableApproximately 11[2]
Oxidative Stability Good (expected due to saturated nature)Excellent, high resistance to oxidation[2][7]
Table 2: Performance in Emulsions
Performance ParameterThis compoundCaprylic/Capric Triglyceride
Primary Function(s) Emollient, Skin Conditioning Agent[8][9][10]Emollient, Skin Conditioning Agent, Solvent, Dispersing Agent[1][2]
Skin Feel Medium skin feel[4]Light, silky, non-greasy feel[1][11]
Spreadability Spreads evenly[4]Excellent spreadability[2]
Emulsion Stability Data not availableActs as a stabilizer; crucial for creating stable emulsions[2]
Viscosity Modification Data not availableCan be used to alter the thickness of liquid products[12]
Solubilization of Actives Good pigment wetting agent[13]Excellent solvent and vehicle for lipophilic active ingredients and UV filters[2][7]
Comedogenicity Data not availableNon-comedogenic[2]

Experimental Protocols

For a comprehensive evaluation and comparison of these two emollients in an emulsion system, the following experimental protocols are recommended.

Emulsion Preparation

A standardized oil-in-water (O/W) emulsion should be prepared for both test ingredients.

Emulsion Preparation Workflow A Prepare Oil Phase: - Emollient (this compound or CCT) - Emulsifier - Other oil-soluble ingredients C Heat both phases to 75-80°C A->C B Prepare Water Phase: - Deionized Water - Humectants - Thickeners - Other water-soluble ingredients B->C D Add Oil Phase to Water Phase under high shear homogenization C->D E Homogenize for 5-10 minutes D->E F Cool down to room temperature with gentle stirring E->F G Final Emulsion F->G

Caption: Standardized workflow for preparing oil-in-water emulsions.

Emulsion Stability Testing

Objective: To assess the physical stability of the emulsions over time and under stress conditions.

  • Method 1: Centrifugation Test

    • Procedure: Centrifuge emulsion samples at 3000 rpm for 30 minutes.

    • Analysis: Observe for any phase separation, creaming, or sedimentation. Measure the volume of any separated layers. A stable emulsion will show no separation.

  • Method 2: Accelerated Aging (Temperature Cycling)

    • Procedure: Store emulsion samples in a stability chamber and subject them to multiple cycles of temperature changes (e.g., 4°C for 24 hours followed by 45°C for 24 hours) for a period of several weeks.

    • Analysis: At set intervals, evaluate the samples for changes in appearance, pH, viscosity, and droplet size.

Viscosity Measurement

Objective: To determine the rheological properties of the emulsions.

  • Instrumentation: A rotational viscometer or rheometer.

  • Procedure: Measure the viscosity of the emulsion samples at a controlled temperature (e.g., 25°C) and a range of shear rates.

  • Analysis: Plot viscosity versus shear rate to characterize the flow behavior (e.g., Newtonian, shear-thinning).

Sensory Panel Evaluation

Objective: To assess the skin feel and other aesthetic properties of the emulsions.

  • Procedure: A trained sensory panel applies a standardized amount of each emulsion to the skin and evaluates parameters such as spreadability, absorbency, greasiness, and after-feel.

  • Analysis: Use a standardized rating scale to quantify the sensory attributes. Statistical analysis of the panelist ratings will provide a comparative sensory profile.

Active Ingredient Solubilization

Objective: To determine the capacity of each emollient to dissolve a model active pharmaceutical ingredient (API) or cosmetic active.

  • Procedure: Prepare saturated solutions of the active ingredient in both this compound and Caprylic/Capric Triglyceride at a controlled temperature.

  • Analysis: After equilibration, filter the solutions and determine the concentration of the dissolved active using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Discussion and Conclusion

Caprylic/Capric Triglyceride is a well-characterized emollient with a proven track record in a wide array of cosmetic and pharmaceutical formulations. Its key advantages include its light, non-greasy skin feel, excellent stability, non-comedogenic nature, and its efficacy as a solvent for lipophilic actives.[1][2][7][11]

This compound is positioned as an emollient and skin-conditioning agent with a "medium" sensory profile and good spreadability.[4][8][9][10] Its water-resistant property suggests potential applications in long-wearing formulations.[4] However, the lack of comprehensive, publicly available data on its performance in emulsions makes a direct, evidence-based comparison with CCT challenging.

For formulators, the choice between these two ingredients will depend on the specific requirements of the end product. CCT is a reliable, versatile, and well-understood option for achieving a light, elegant feel in creams and lotions. This compound may offer a different sensory experience and could be explored in formulations where its reported water resistance is a desired attribute.

To make an informed decision, it is strongly recommended that researchers and formulators conduct their own side-by-side experimental evaluations using the protocols outlined in this guide. This will provide the necessary quantitative data to select the optimal emollient for their specific emulsion system and performance targets.

References

Safety Operating Guide

Proper Disposal of Tricaprylyl Citrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential procedural information for the safe and compliant disposal of tricaprylyl citrate, tailored for researchers, scientists, and drug development professionals. This document emphasizes adherence to institutional and regulatory standards to ensure personnel safety and environmental protection.

Disclaimer: A comprehensive Safety Data Sheet (SDS) containing specific disposal regulations for this compound is not publicly available. The following procedures are based on general laboratory chemical safety principles and U.S. regulations. Users must always consult the manufacturer-specific SDS provided with their product and contact their institution's Environmental Health & Safety (EHS) department for final guidance.

Step-by-Step Disposal Protocol

The proper disposal of any laboratory chemical is a systematic process that begins with a thorough hazard assessment and ends with compliant removal.

Step 1: Waste Characterization and Hazard Determination

This is the most critical step. The regulatory status of this compound waste must be determined before disposal.

  • Consult the SDS: Locate the Safety Data Sheet provided by the chemical supplier. Section 13 (Disposal Considerations) and Section 14 (Transport Information) will provide specific guidance.

  • Contact EHS: Provide the SDS to your institution's EHS officer. They are trained to make a formal hazardous waste determination according to the Resource Conservation and Recovery Act (RCRA) and any applicable state or local regulations.[1][2]

  • Assume Hazardous: Until a formal determination is made by a trained professional, treat all this compound waste as hazardous chemical waste to ensure the highest level of safety and compliance.

Step 2: Select Personal Protective Equipment (PPE)

As a minimum precaution, standard laboratory PPE should be worn when handling this compound waste:

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: Wear a standard laboratory coat.

Step 3: Waste Collection and Segregation

Proper collection prevents accidental reactions and contamination.

  • Use a Compatible Container: Collect waste in a container that is chemically compatible with this compound and can be securely sealed.[3]

  • Avoid Mixing Waste: Do not mix this compound waste with other chemical waste streams. While specific incompatibilities are not documented in available literature, it is best practice to avoid mixing with strong oxidizing agents.[1][4]

  • Collect Spillage: If a spill occurs, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in the designated waste container.[5]

Step 4: Labeling the Waste Container

Clear and accurate labeling is a regulatory requirement.

  • If Deemed Hazardous: The container must be labeled with the words "Hazardous Waste." [6] The label must also include the full chemical name ("this compound") and a clear description of the hazard(s) identified by your EHS department (e.g., using NFPA or HMIS warning conventions or GHS pictograms).[6]

  • If Deemed Non-Hazardous: Follow your institution's specific labeling procedures for non-hazardous chemical waste.

Step 5: Temporary Storage

Waste must be stored safely pending pickup.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container at or near the point of generation, in a designated SAA.[6]

  • Secondary Containment: Place the container in a secondary containment bin to prevent the spread of potential leaks.[1]

  • Follow Time and Volume Limits: Adhere to institutional and regulatory limits for how long waste can be stored and the maximum volume allowed in an SAA.[2][6]

Step 6: Final Disposal

The final disposal route depends entirely on the Step 1 determination.

  • Hazardous Waste: Disposal must be managed by your institution and carried out by a licensed hazardous waste contractor.

  • Non-Hazardous Waste: Do not assume non-hazardous waste can go into the regular trash or down the drain. This is only permissible with explicit approval from your EHS department and in accordance with local wastewater regulations.

Chemical and Physical Properties

The following table summarizes available data for this compound. Researchers must consult their supplier-specific SDS for complete and verified information.

PropertyValue
Molecular Formula C₃₀H₅₆O₇
Molecular Weight 528.76 g/mol
Appearance Data not available; refer to supplier's SDS
Boiling Point Data not available; refer to supplier's SDS
Flash Point Data not available; refer to supplier's SDS
Specific Gravity Data not available; refer to supplier's SDS
Solubility Data not available; refer to supplier's SDS

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_hazardous Hazardous Waste Pathway cluster_nonhazardous Non-Hazardous Waste Pathway start Start: Have Tricaprylyl Citrate Waste ppe Wear Standard PPE (Goggles, Gloves, Lab Coat) start->ppe sds Consult Supplier SDS & Institutional EHS Dept ppe->sds collect_haz Collect in a dedicated, compatible container sds->collect_haz Determined to be HAZARDOUS collect_nonhaz Collect in a dedicated, compatible container sds->collect_nonhaz Determined to be NON-HAZARDOUS by EHS label_haz Label Container: 'Hazardous Waste' + Chemical Name + Hazard Details collect_haz->label_haz store_haz Store in Satellite Accumulation Area (SAA) with Secondary Containment label_haz->store_haz dispose_haz Arrange Pickup by Certified Waste Vendor store_haz->dispose_haz label_nonhaz Label per EHS 'Non-Hazardous Waste' protocol collect_nonhaz->label_nonhaz dispose_nonhaz Dispose per EHS Instructions (e.g., specific waste stream, NOT general trash/drain unless explicitly approved) label_nonhaz->dispose_nonhaz

Caption: Logical workflow for the assessment and disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Tricaprylyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the operational use and disposal of Tricaprylyl citrate in laboratory settings.

For researchers, scientists, and drug development professionals, maintaining a safe and efficient laboratory environment is paramount. This guide provides immediate, essential information on the proper handling of this compound, a common emollient and skin conditioning agent. Adherence to these procedures will minimize risk and ensure responsible disposal.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous material, observing good industrial hygiene practices is crucial.[1] The following personal protective equipment is recommended to prevent direct contact and ensure personal safety.

PPE CategoryItemRationale
Eye Protection Safety glasses with side shieldsProtects against accidental splashes.
Hand Protection Nitrile glovesPrevents direct skin contact.
Body Protection Laboratory coatProtects clothing and skin from potential spills.

Procedural Guidance for Handling and Disposal

A systematic approach to handling and disposal ensures a safe workflow from start to finish.

Handling and Storage
  • Preparation : Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Dispensing : When transferring this compound, do so in a well-ventilated area. Avoid generating mists or aerosols.

  • Storage : Store this compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2] Keep containers tightly sealed when not in use.

Spill Management

In the event of a spill, follow these steps:

  • Containment : For small spills, wipe up with an absorbent material like a cloth or fleece. For larger spills, use an inert absorbent material such as vermiculite or sand.[1]

  • Cleaning : Thoroughly clean the spill area to remove any residual contamination.[1]

  • Disposal of Spill Debris : Place all contaminated absorbent materials in a sealed container for proper disposal.

Disposal Plan

Dispose of unused this compound and contaminated materials in accordance with all applicable federal, state, and local regulations.[1] Although not classified as hazardous, it should not be disposed of down the drain.[3] Empty containers should be triple-rinsed and offered for recycling or reconditioning where possible.[1]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: - Safety Glasses - Nitrile Gloves - Lab Coat B Prepare Clean Workspace C Dispense this compound in Ventilated Area B->C Proceed to Handling D Perform Experimental Work C->D E Clean Equipment and Workspace D->E Experiment Complete F Segregate Waste: - Unused Product - Contaminated Materials E->F G Dispose of Waste According to Institutional Guidelines F->G H Doff PPE G->H

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.